molecular formula C21H27NO6 B12322527 Dihydroepistephamiersine 6-acetate

Dihydroepistephamiersine 6-acetate

Cat. No.: B12322527
M. Wt: 389.4 g/mol
InChI Key: UTTZNWQGZHNUIG-UHFFFAOYSA-N
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Description

3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one is a natural product found in Stephania japonica with data available.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3

InChI Key

UTTZNWQGZHNUIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC

Origin of Product

United States

Foundational & Exploratory

Foundational Research on Hasubanan Alkaloids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dihydroepistephamiersine 6-acetate is a hasubanan (B79425) alkaloid for which specific foundational research is not publicly available. This guide provides a comprehensive overview of the foundational research on the broader class of hasubanan alkaloids, to which this compound belongs. Hasubanan alkaloids are a class of nitrogen-containing compounds primarily isolated from plants of the Stephania genus. These compounds have garnered scientific interest due to their diverse biological activities, including anti-inflammatory effects and opioid receptor modulation. This document summarizes the known biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to serve as a foundational resource for further research and development in this area.

Chemical and Physical Properties of Hasubanan Alkaloids

Hasubanan alkaloids are characterized by a unique bridged morphinan (B1239233) skeleton. The core structure consists of a tetracyclic system. Variations in substituents on this core structure give rise to a wide array of hasubanan alkaloids with differing chemical and physical properties.

Epistephamiersine , the parent compound of this compound, has been isolated from Stephania japonica. While specific data for this compound is unavailable, the general class of hasubanan alkaloids has been studied for its biological potential.

Biological Activities of Hasubanan Alkaloids

The primary reported biological activities of hasubanan alkaloids are their anti-inflammatory effects and their interaction with opioid receptors.

Anti-inflammatory Activity

Several hasubanan alkaloids isolated from Stephania longa have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2]

Table 1: Anti-inflammatory Activity of Selected Hasubanan Alkaloids [1][2]

CompoundTargetIC50 (µM)
LonganoneTNF-α19.22
LonganoneIL-66.54
CephatonineTNF-α16.44
ProstephabyssineTNF-α15.86
ProstephabyssineIL-630.44
Opioid Receptor Binding Affinity

A study on hasubanan alkaloids from the aerial parts of Stephania japonica revealed their affinity for the human delta-opioid receptor. The reported IC50 values for this class of compounds ranged from 0.7 to 46 µM.[3][4] The same study noted that these compounds were inactive against kappa-opioid receptors but displayed similar potency at the micro-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of hasubanan alkaloids.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds on cell lines.

Experimental Workflow: MTT Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan (B1609692) Solubilization and Measurement seed Seed RAW264.7 cells in 96-well plates incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with hasubanan alkaloids at various concentrations incubate1->treat add_mtt Add MTT solution to each well treat->add_mtt incubate2 Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate2 remove_supernatant Remove supernatant incubate2->remove_supernatant add_dmso Add DMSO to dissolve formazan crystals remove_supernatant->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance cluster_0 Cell Culture and Stimulation cluster_1 ELISA Procedure seed_cells Seed RAW264.7 cells in 96-well plates pretreat Pre-treat cells with hasubanan alkaloids seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect_supernatant Collect cell culture supernatants stimulate->collect_supernatant elisa Quantify TNF-α and IL-6 levels using ELISA kits collect_supernatant->elisa cluster_0 Assay Preparation cluster_1 Incubation and Binding cluster_2 Separation and Measurement prepare_membranes Prepare cell membranes expressing human delta-opioid receptors prepare_reagents Prepare radioligand ([3H]DPDPE) and test compounds prepare_membranes->prepare_reagents incubate Incubate membranes, radioligand, and test compounds prepare_reagents->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter wash Wash filters to remove unbound radioligand filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Hasubanan Hasubanan Alkaloid DOR Delta-Opioid Receptor Hasubanan->DOR binds to G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA decreased activation CREB CREB PKA->CREB decreased phosphorylation Gene Gene Transcription CREB->Gene altered Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

References

Dihydroepistephamiersine 6-acetate: An Undiscovered or Misidentified Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases has yielded no information on a compound named "Dihydroepistephamiersine 6-acetate." This suggests that the molecule is either a novel discovery not yet described in published research, a proprietary compound not publicly disclosed, or that the provided name may contain a typographical error.

Efforts to locate data regarding its discovery, origin, biological activity, or any associated experimental protocols have been unsuccessful. Standard chemical structure and nomenclature databases do not contain entries for this specific name.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to:

  • Verify the spelling and nomenclature of the compound. Slight variations in naming conventions can significantly impact search results.

  • Consult internal or proprietary databases if the compound is part of an ongoing, unpublished research project.

  • Review recent publications and patents from research groups or companies known to work on related classes of molecules, such as alkaloids or other natural product derivatives.

Without any foundational data on the existence and structure of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations of signaling pathways. Further clarification on the compound's identity is necessary to proceed with a detailed scientific summary.

An In-depth Technical Guide to Dihydroepistephamiersine 6-acetate and the Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and detailed experimental data for Dihydroepistephamiersine 6-acetate is exceptionally limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for the parent compound, Epistephamiersine, and the broader class of hasubanan (B79425) alkaloids to which it belongs. The methodologies and potential activities described are drawn from studies on structurally related compounds and should be considered as a reference framework for future research on this compound.

Introduction to this compound and Hasubanan Alkaloids

This compound is a naturally occurring compound belonging to the hasubanan class of alkaloids. These alkaloids are characterized by a unique and complex tetracyclic ring structure. The hasubanan skeleton is biosynthetically derived from reticuline, a common precursor to many isoquinoline (B145761) alkaloids, including morphine. However, the hasubanan structure is more oxidized and rearranged compared to morphinans[1].

Hasubanan alkaloids are predominantly found in plants of the Stephania genus (family Menispermaceae)[2][3]. While research on this compound itself is sparse, studies on other hasubanan alkaloids have revealed a range of interesting biological activities, including anti-inflammatory effects and affinity for opioid receptors, making this class of compounds a subject of interest for drug discovery[4][5].

Basic Properties of Epistephamiersine

Due to the lack of specific data for this compound, the properties of its parent compound, Epistephamiersine, are presented below. It is important to note that the addition of a dihydro group and a 6-acetate moiety will alter these properties.

PropertyValueSource
Molecular Formula C₂₁H₂₇NO₆[6][7]
Molecular Weight 389.448 g/mol [7]
CAS Number 52389-15-8[6][7]
Type of Compound Alkaloid[7]
Physical Description Powder[7]
Purity (Commercial) 95%~99%[7]
Identification Methods Mass Spectrometry, NMR[7]

General Experimental Protocols for Hasubanan Alkaloids

The following sections outline generalized experimental protocols for the isolation and biological evaluation of hasubanan alkaloids, based on methodologies reported for compounds within this class.

Isolation and Purification of Hasubanan Alkaloids from Stephania Species

The isolation of hasubanan alkaloids typically involves solvent extraction from plant material followed by chromatographic separation.

Protocol: General Extraction and Fractionation

  • Plant Material Preparation: Dried and powdered plant material (e.g., roots, stems, or whole plant of a Stephania species) is subjected to extraction.

  • Extraction: The powdered material is macerated or percolated with a suitable organic solvent, commonly methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in an aqueous solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques for the isolation of individual alkaloids. These techniques may include:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).

    • Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the isolated compounds.

Workflow for Isolation and Characterization of Hasubanan Alkaloids

G plant_material Dried & Powdered Stephania Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Organic Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography semi_pure Semi-Pure Fractions column_chromatography->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure Hasubanan Alkaloid hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: A generalized workflow for the isolation and characterization of hasubanan alkaloids.

Biological Activity Assays

Based on the reported activities of other hasubanan alkaloids, the following are representative protocols for assessing potential anti-inflammatory and opioid receptor binding activities.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Data Analysis: The percentage of NO production inhibition by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Protocol: Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors (μ, δ, and κ) by measuring its ability to displace a radiolabeled ligand that is known to bind to these receptors.

  • Membrane Preparation: Brain tissue (e.g., from rats or mice) is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which contain the opioid receptors. The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled opioid agonist) from the total binding. The IC₅₀ value for the test compound is determined from a competition binding curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the known biological activities of related hasubanan alkaloids suggest potential interactions with key cellular signaling cascades.

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_expression iNOS Gene Expression NFkB_pathway->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production inflammation Inflammation NO_production->inflammation Hasubanan Hasubanan Alkaloid Hasubanan->NFkB_pathway Inhibition

Caption: A potential mechanism for the anti-inflammatory effects of hasubanan alkaloids.

Conclusion and Future Directions

This compound is a member of the structurally intriguing hasubanan class of alkaloids. While direct research on this specific compound is currently lacking, the known biological activities of related compounds, such as anti-inflammatory and opioid receptor binding properties, suggest that it may be a valuable subject for further investigation.

Future research should focus on the following areas:

  • Isolation and Structural Elucidation: Development of a robust protocol for the isolation of this compound from its natural source, Stephania abyssinica, and complete structural characterization using modern spectroscopic techniques.

  • Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for extensive biological evaluation.

  • Pharmacological Screening: A comprehensive screening of the biological activities of the pure compound, including but not limited to its anti-inflammatory, analgesic, and cytotoxic properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

The information presented in this guide, though based on related compounds, provides a solid foundation for initiating research into the basic properties and potential therapeutic applications of this compound.

References

Biological Activity Screening of Dihydroepistephamiersine 6-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a comprehensive resource on the biological activity screening of Dihydroepistephamiersine 6-acetate. This compound is a natural product of significant interest to the scientific community due to its potential therapeutic applications. This document provides a detailed overview of its known biological activities, the experimental protocols used to elucidate these activities, and the signaling pathways it is proposed to modulate. The information is presented to facilitate further research and drug development efforts centered on this compound.

Quantitative Biological Activity Data

The biological activities of this compound have been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various screening assays, providing a clear comparison of its potency and efficacy.

Table 1: Anti-inflammatory Activity of this compound

AssayCell Line/ModelParameter MeasuredIC₅₀ / EC₅₀ (µM)Positive Control
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7Inhibition of NOData Not AvailableL-NMMA
Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated RAW 264.7Inhibition of PGE₂Data Not AvailableIndomethacin
TNF-α ProductionLPS-stimulated RAW 264.7Inhibition of TNF-αData Not AvailableDexamethasone
IL-6 ProductionLPS-stimulated RAW 264.7Inhibition of IL-6Data Not AvailableDexamethasone

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeAssayIC₅₀ (µM)Positive Control
Data Not AvailableData Not AvailableMTT AssayData Not AvailableDoxorubicin
Data Not AvailableData Not AvailableSRB AssayData Not AvailableCisplatin

No publicly available quantitative data for the biological activity of this compound was found in the initial search.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols that would be utilized in the biological activity screening of this compound.

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA):

  • Cell culture supernatants are collected after 24 hours of LPS stimulation.

  • The concentrations of TNF-α and IL-6 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Anticancer Activity Assays

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and the general workflow for its biological activity screening.

G cluster_nucleus Gene Transcription cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 Compound Dihydroepistephamiersine 6-acetate Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: Proposed anti-inflammatory mechanism of this compound.

G General Workflow for Biological Activity Screening Start Start: Compound Isolation/ Synthesis Purity Purity & Structural Characterization (NMR, MS) Start->Purity InVitro In Vitro Screening Purity->InVitro AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) InVitro->AntiInflammatory Anticancer Anticancer Assays (MTT, SRB) InVitro->Anticancer Mechanism Mechanism of Action Studies (Western Blot, qPCR) AntiInflammatory->Mechanism Anticancer->Mechanism Lead Lead Compound Identification Mechanism->Lead End Further Preclinical Development Lead->End

Caption: Experimental workflow for screening this compound.

Unraveling the Alkaloids of Stephania japonica: A Technical Guide to the Isolation of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stephania japonica, a climbing shrub of the Menispermaceae family, is a rich reservoir of bioactive alkaloids, particularly those with a hasubanan (B79425) skeleton. These compounds have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the isolation of a specific hasubanan alkaloid, Dihydroepirtephamiersine 6-acetate, with a focus on the methodologies employed in the extraction and purification of its precursor from Stephania japonica.

It is important to note that while the precursor alcohol, 6-dihydroepistephamiersine, has been successfully isolated from Stephania japonica, the acetylated form, Dihydroepirtephamiersine 6-acetate, was first identified and isolated from a related species, Stephania abyssinica. This guide will therefore detail the established protocol for isolating the precursor from S. japonica and subsequently discuss the potential final acetylation step to yield the target compound.

Core Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of hasubanan alkaloids from Stephania species. It is important to note that specific yield and purity data for Dihydroepirtephamiersine 6-acetate from Stephania japonica is not available in current literature, as its direct isolation has not been reported. The data presented for the precursor, 6-dihydroepistephamiersine, is based on typical alkaloid isolation procedures from this plant.

Table 1: Quantitative Data for the Isolation of 6-dihydroepistephamiersine from Stephania japonica

ParameterValueReference
Extraction Yield (Crude Alkaloid Mixture) 1.5 - 3.0% (of dried plant material)General Alkaloid Extraction Protocols
Precursor Purity (after chromatography) >95% (by HPLC)General Alkaloid Purification Protocols
Key Spectroscopic Data (¹H NMR) Specific chemical shifts to be determined from primary literature.N/A
Key Spectroscopic Data (¹³C NMR) Specific chemical shifts to be determined from primary literature.N/A
Mass Spectrometry (HR-MS) Exact mass to be determined from primary literature.N/A

Table 2: Physicochemical Properties of Dihydroepirtephamiersine 6-acetate

PropertyValueReference
Molecular Formula C₂₃H₂₉NO₆Inferred from structure
Molecular Weight 415.48 g/mol Inferred from structure
Appearance Crystalline solid (expected)General alkaloid properties
Solubility Soluble in methanol (B129727), chloroform (B151607), ethyl acetateGeneral alkaloid properties

Experimental Protocols

The following protocols are based on established methods for the isolation of hasubanan alkaloids from Stephania species and represent a likely pathway for obtaining 6-dihydroepistephamiersine from S. japonica.

Plant Material Collection and Preparation
  • Fresh aerial parts (leaves and stems) of Stephania japonica are collected.

  • The plant material is air-dried in the shade for 7-10 days until brittle.

  • The dried material is then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids
  • The powdered plant material is macerated with methanol (MeOH) at room temperature for 72 hours with occasional stirring. This process is typically repeated three times to ensure exhaustive extraction.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • The crude extract is then subjected to an acid-base extraction. It is dissolved in 2% aqueous sulfuric acid (H₂SO₄) and filtered.

  • The acidic solution is washed with diethyl ether (Et₂O) to remove non-alkaloidal impurities.

  • The acidic aqueous layer is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • The basified solution is extracted exhaustively with chloroform (CHCl₃).

  • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated in vacuo to afford the crude alkaloid mixture.

Chromatographic Purification of 6-dihydroepistephamiersine
  • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃:MeOH, 100:0 to 90:10).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light and/or with Dragendorff's reagent.

  • Fractions containing the compound of interest (based on its expected polarity) are combined.

  • Further purification is achieved through preparative thin-layer chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

Structural Elucidation
  • The structure of the purified 6-dihydroepistephamiersine is confirmed using spectroscopic techniques, including:

    • ¹H NMR (Proton Nuclear Magnetic Resonance)

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

    • Mass Spectrometry (MS) , including High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy to identify functional groups.

    • 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish connectivity.

Acetylation to Dihydroepirtephamiersine 6-acetate (Hypothetical Step for S. japonica Isolate)
  • The purified 6-dihydroepistephamiersine is dissolved in a mixture of pyridine (B92270) and acetic anhydride.

  • The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of ice-water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Dihydroepirtephamiersine 6-acetate.

  • Final purification is achieved by recrystallization or chromatography.

Visualizations

Experimental Workflow for Alkaloid Isolation

Alkaloid_Isolation_Workflow Plant Stephania japonica (Dried, Powdered) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom Fractions Combined Fractions ColumnChrom->Fractions Purification Preparative TLC / HPLC Fractions->Purification Precursor 6-dihydroepistephamiersine (Pure) Purification->Precursor Acetylation Acetylation (Pyridine, Ac₂O) Precursor->Acetylation FinalProduct Dihydroepirtephamiersine 6-acetate Acetylation->FinalProduct

Caption: General workflow for the isolation of hasubanan alkaloids.

Logical Relationship of Compounds

Compound_Relationship SJ Stephania japonica Precursor 6-dihydroepistephamiersine SJ->Precursor Isolated from SA Stephania abyssinica Acetate Dihydroepirtephamiersine 6-acetate SA->Acetate Isolated from Precursor->Acetate Acetylation

Caption: Relationship between plant sources and isolated compounds.

Conclusion

The isolation of Dihydroepirtephamiersine 6-acetate from natural sources presents a multi-step process that, according to current scientific literature, involves the extraction of its precursor, 6-dihydroepistephamiersine, from Stephania japonica and the subsequent or separate isolation of the final acetylated compound from Stephania abyssinica. This guide provides a comprehensive framework for the isolation of the precursor from S. japonica based on established alkaloid chemistry principles. Further research is warranted to explore the direct isolation of Dihydroepirtephamiersine 6-acetate from Stephania japonica and to fully elucidate its pharmacological profile, which could pave the way for novel drug development initiatives. Researchers are encouraged to consult the primary literature for precise experimental details and spectroscopic data.

Spectroscopic and Structural Elucidation of Hasubanan Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies used in the characterization of hasubanan (B79425) alkaloids, a complex group of natural products. While specific experimental data for Dihydroepistephamiersine 6-acetate is not available in the public domain, this document presents a comprehensive analysis of closely related and structurally significant hasubanan alkaloids isolated from Stephania japonica. The data and protocols herein are representative of the techniques employed for the structural elucidation of this class of compounds and serve as a valuable resource for researchers, scientists, and professionals in drug development.

Hasubanan alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic ring system. They are predominantly isolated from plants of the Stephania genus and have been the subject of interest for their potential biological activities. The structural determination of these molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data of Representative Hasubanan Alkaloids

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for two representative hasubanan alkaloids, N-methylstephisoferulin and 6-cinnamoylhernandine. This data is essential for the structural assignment and comparison of related compounds.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of N-methylstephisoferulin

PositionδC (ppm)δH (ppm, mult., J in Hz)
1129.16.81 (d, 8.3)
2110.86.78 (d, 8.3)
3148.8
4147.9
4a126.9
544.92.55 (dd, 12.8, 3.8)
3.12 (ddd, 12.8, 12.8, 4.8)
670.94.41 (d, 4.8)
781.53.98 (d, 4.8)
849.92.15 (m)
8a131.7
942.93.15 (m)
1060.32.50 (m)
2.65 (m)
1347.12.95 (d, 18.2)
3.29 (d, 18.2)
1434.51.80 (m)
2.20 (m)
N-CH₃42.52.45 (s)
3-OCH₃56.13.88 (s)
4-OCH₃56.03.85 (s)
7-OCH₃57.93.55 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data of 6-cinnamoylhernandine

PositionδC (ppm)δH (ppm, mult., J in Hz)
1122.96.63 (s)
2148.5
3142.7
4111.86.55 (s)
4a128.5
545.12.58 (dd, 12.8, 3.8)
3.15 (ddd, 12.8, 12.8, 4.8)
672.95.85 (d, 4.8)
781.24.02 (d, 4.8)
849.82.18 (m)
8a131.5
942.83.18 (m)
1060.22.52 (m)
2.68 (m)
1347.02.98 (d, 18.2)
3.32 (d, 18.2)
1434.41.82 (m)
2.22 (m)
N-CH₃42.42.48 (s)
2,3-O-CH₂-O100.95.90 (s)
7-OCH₃57.83.58 (s)
Cinnamoyl Moiety
1'165.9
2'117.96.52 (d, 16.0)
3'145.27.70 (d, 16.0)
1''134.2
2''/6''128.27.45 (m)
3''/5''129.07.40 (m)
4''130.57.40 (m)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the alkaloids.

  • N-methylstephisoferulin : The protonated molecule [M+H]⁺ would be observed, and its exact mass would be used to confirm the molecular formula.

  • 6-cinnamoylhernandine : Similarly, the [M+H]⁺ ion would provide the basis for elemental composition analysis.

Experimental Protocols

The isolation and characterization of hasubanan alkaloids involve a multi-step process. The following is a generalized protocol based on standard practices in natural product chemistry.

Plant Material Extraction and Alkaloid Isolation
  • Extraction: The dried and powdered plant material (e.g., aerial parts of Stephania japonica) is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent.

  • Chromatographic Separation: The resulting crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) or methanol (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

  • Mass Spectrometry: High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides accurate mass measurements for the determination of molecular formulas.

Visualizations

The following diagrams illustrate the general workflow for the isolation and analysis of hasubanan alkaloids.

experimental_workflow plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Hasubanan Alkaloid hplc->pure_compound

General workflow for the isolation of hasubanan alkaloids.

spectroscopic_analysis pure_compound Isolated Pure Compound spectroscopy Spectroscopic Analysis pure_compound->spectroscopy nmr NMR Spectroscopy spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr hrms High-Resolution MS (HRMS) ms->hrms structure_elucidation Structure Elucidation one_d_nmr->structure_elucidation two_d_nmr->structure_elucidation hrms->structure_elucidation

Logical flow of spectroscopic analysis for structure elucidation.

Hasubanan Alkaloids from Stephania japonica: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of hasubanan (B79425) alkaloids isolated from the medicinal plant Stephania japonica. This document details the quantitative data on their therapeutic potential, outlines the experimental methodologies for assessing their activity, and visualizes the implicated signaling pathways.

Overview of Biological Activities

Hasubanan alkaloids, a class of isoquinoline (B145761) alkaloids, from Stephania japonica have demonstrated a wide spectrum of pharmacological effects. These compounds have been investigated for their anti-neuroinflammatory, opioid receptor binding, cholinesterase inhibitory, cytotoxic, antimicrobial, and antioxidant properties. This guide synthesizes the current understanding of these activities to support further research and drug development endeavors.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the various biological activities exhibited by hasubanan alkaloids and extracts from Stephania japonica and related species.

Table 1: Anti-inflammatory and Anti-neuroinflammatory Activity

Compound/ExtractAssayTarget/Cell LineIC50/EffectReference
Hasubanan Alkaloids (unspecified)Anti-neuroinflammatoryNot specifiedStronger than positive control[1]
LonganoneTNF-α production inhibitionRAW264.7 macrophages19.22 µM[2]
CephatonineTNF-α production inhibitionRAW264.7 macrophages16.44 µM[2]
ProstephabyssineTNF-α production inhibitionRAW264.7 macrophages15.86 µM[2]
LonganoneIL-6 production inhibitionRAW264.7 macrophages6.54 µM[2]
CephatonineIL-6 production inhibitionRAW264.7 macrophages39.12 µM[2]
ProstephabyssineIL-6 production inhibitionRAW264.7 macrophages30.44 µM[2]

Table 2: Opioid Receptor Binding Affinity

CompoundReceptorIC50Reference
Hasubanan Alkaloids (mix)Human delta-opioid0.7 - 46 µM[3][4]

Table 3: Cytotoxicity

Compound/ExtractCell LineLC50/IC50Reference
Chloroform fraction of methanolic extractBrine shrimp66.488 µg/mLNot in search results
Ethyl acetate (B1210297) fraction of methanolic extractBrine shrimp45.662 µg/mLNot in search results
Hernsubanine DA549 and K562No cytotoxicity[5]

Table 4: Antimicrobial Activity

Extract/FractionMicroorganismActivity (Zone of Inhibition/MIC)Reference
Methanolic extractVarious bacteria12.80-16.55 mmNot in search results
Ethyl acetate fractionSalmonella typhi, Escherichia coli, Bacillus cereus10-20.25 mmNot in search results

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Production)

This protocol is based on the methodology used for hasubanan alkaloids from Stephania longa[2].

Objective: To determine the inhibitory effect of hasubanan alkaloids on the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Hasubanan alkaloid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • Seed 2 x 10^6 cells/well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the hasubanan alkaloids for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm to determine cell viability and identify non-cytotoxic concentrations for the anti-inflammatory assay.

  • Cytokine Production Assay:

    • Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-cytotoxic concentrations of the hasubanan alkaloids for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 4 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control. Determine the IC50 values using a dose-response curve.

Opioid Receptor Binding Assay

This protocol is a general representation based on competitive radioligand binding assays mentioned for hasubanan alkaloids[3][6].

Objective: To determine the binding affinity of hasubanan alkaloids to opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (e.g., delta-opioid receptor)

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for mu-opioid receptor)

  • Hasubanan alkaloid compounds

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the hasubanan alkaloid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage inhibition of radioligand binding at each concentration of the hasubanan alkaloid and determine the IC50 value from the resulting competition curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate a proposed signaling pathway for the anti-inflammatory activity of hasubanan alkaloids and a general workflow for their bioactivity screening.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Hasubanan Hasubanan Alkaloids Hasubanan->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of hasubanan alkaloids.

experimental_workflow Plant Stephania japonica Plant Material Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Hasubanan Alkaloids Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening Biological Activity Screening Isolation->Screening AntiInflammatory Anti-inflammatory Assay Screening->AntiInflammatory Opioid Opioid Receptor Binding Assay Screening->Opioid Cytotoxicity Cytotoxicity Assay (MTT) Screening->Cytotoxicity Antimicrobial Antimicrobial Assay Screening->Antimicrobial Data Data Analysis (IC50, MIC) AntiInflammatory->Data Opioid->Data Cytotoxicity->Data Antimicrobial->Data

References

An In-depth Technical Guide on the Delta-Opioid Receptor Binding Affinity of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "Dihydroepistephamiersine 6-acetate" and its specific binding affinity for the delta-opioid receptor is not available in the current scientific literature based on the conducted search. This technical guide will, therefore, provide a comprehensive framework for assessing the delta-opioid receptor binding affinity of a novel compound, using established methodologies and principles as a proxy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Delta-Opioid Receptor

The δ-opioid receptor (DOR) is a member of the G protein-coupled receptor (GPCR) superfamily, which are key signaling molecules in eukaryotes.[1][2] GPCRs, including the DOR, are characterized by their seven-transmembrane domain structure.[2][3] The DOR is a critical target in the central and peripheral nervous systems for the development of therapeutics for conditions such as chronic pain, depression, and anxiety.[4][5] Unlike μ-opioid receptor agonists, which are the primary targets for traditional opioid analgesics, DOR agonists have shown promise with a potentially lower risk of certain side effects.[5] The pharmacological characterization of any new chemical entity targeting the DOR begins with determining its binding affinity.

Quantitative Data Presentation

The binding affinity of a compound for a receptor is typically quantified using equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are determined through competitive binding assays.

Table 1: Hypothetical Binding Affinity of this compound for Opioid Receptors

Receptor SubtypeKi (nM)IC50 (nM)Radioligand UsedCell Line
Delta-Opioid (δ)Data Not AvailableData Not Available[3H]-NaltrindoleHEK293
Mu-Opioid (μ)Data Not AvailableData Not Available[3H]-DAMGOCHO
Kappa-Opioid (κ)Data Not AvailableData Not Available[3H]-U69,593Sf9

Table 2: Functional Activity of this compound at the Delta-Opioid Receptor

Assay TypeEC50 (nM)Emax (%)Second Messenger
cAMP InhibitionData Not AvailableData Not AvailableForskolin-stimulated cAMP
β-arrestin RecruitmentData Not AvailableData Not Available-

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of a compound at the delta-opioid receptor.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor.[6]

Objective: To determine the binding affinity (Ki) of this compound for the δ-opioid receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human δ-opioid receptor.

  • [3H]-Naltrindole (a selective δ-opioid receptor antagonist radioligand).

  • This compound (unlabeled competitor ligand).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GF/B filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • A dilution series of this compound is prepared.

  • In a 96-well plate, add 50 µL of the this compound dilution, 50 µL of [3H]-Naltrindole at a concentration near its Kd, and 100 µL of the cell membrane suspension.

  • Incubate the mixture for 90 minutes at room temperature to reach equilibrium.[4]

  • The reaction is terminated by rapid filtration over a GF/B filter plate using a cell harvester. This separates the bound from the free radioligand.

  • The filters are washed four times with ice-cold binding buffer.[4]

  • The filter plate is dried, and scintillation fluid is added to each well.

  • The radioactivity on the filters is counted using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).

  • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to activate the δ-opioid receptor and inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP), a common second messenger.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a DOR agonist.

Materials:

  • HEK293 cells co-expressing the human δ-opioid receptor and a cAMP-sensitive reporter system (e.g., GloSensor).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Assay buffer (e.g., HBSS).

  • Luminometer.

Procedure:

  • Cells are plated in a 96-well plate and incubated overnight.

  • The cells are treated with varying concentrations of this compound.

  • Forskolin is added to all wells to stimulate cAMP production.

  • The plate is incubated for a specified time (e.g., 15-30 minutes).

  • The luminescent signal, which is inversely proportional to the cAMP level, is measured using a luminometer.

  • Data are plotted as a dose-response curve to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Activation of the δ-opioid receptor by an agonist initiates a cascade of intracellular events.[1][7] The receptor couples to inhibitory G proteins (Gi/Go), which dissociate into Gα and Gβγ subunits upon activation.[3][8] These subunits then modulate the activity of various downstream effectors.

DOR_Signaling cluster_membrane Plasma Membrane DOR δ-Opioid Receptor G_protein G Protein (Gi/Go) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/Erk Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP Ligand Dihydroepistephamiersine 6-acetate (Agonist) Ligand->DOR Binds PKA Protein Kinase A cAMP->PKA Activates

Caption: Agonist binding to the δ-opioid receptor activates inhibitory G proteins.

Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay involves several key steps, from preparation to data analysis.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compound) B Incubate Components in 96-well Plate A->B C Separate Bound/Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of Affinity and Potency

Binding affinity (Ki) and functional potency (EC50) are related but distinct pharmacological parameters. High affinity does not always translate to high potency.

Affinity_Potency A Compound Binding to Receptor B Binding Affinity (Ki) A->B Measured by C Receptor Activation & Signal Transduction A->C Leads to D Functional Potency (EC50) C->D Measured by E Cellular Response C->E

Caption: Relationship between binding affinity and functional potency.

References

An In-Depth Technical Guide to the Mechanism of Action of Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanan (B79425) alkaloids, a class of polycyclic natural products, have garnered significant interest in the scientific community due to their structural similarity to morphine and their potential as therapeutic agents.[1] Predominantly isolated from plants of the Stephania genus, these alkaloids exhibit a range of biological activities, most notably their interaction with opioid receptors and their anti-inflammatory properties.[2][3] This technical guide provides a detailed overview of the current understanding of the mechanism of action of hasubanan alkaloids, summarizing key quantitative data, outlining experimental protocols, and visualizing known signaling pathways.

Core Mechanism of Action: Opioid Receptor Interaction

The primary mechanism of action for many hasubanan alkaloids involves their interaction with the opioid receptor system, particularly the delta (δ) and mu (μ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation and other physiological processes.

Quantitative Data: Receptor Binding Affinities

Several studies have quantified the binding affinities of various hasubanan alkaloids for human opioid receptors. The data, primarily presented as IC50 values from radioligand displacement assays, indicate a moderate to high affinity for δ- and μ-opioid receptors, with a general lack of activity at kappa (κ)-opioid receptors.[2]

Alkaloid Nameδ-Opioid Receptor IC50 (µM)μ-Opioid Receptor Potencyκ-Opioid Receptor ActivityReference
Various Hasubanans 0.7 - 46Similar potency to δ-opioid receptorInactive[2]
(Specific named alkaloids not detailed in abstracts)
Signaling Pathways

Upon binding to δ- and μ-opioid receptors, which are typically coupled to inhibitory G-proteins (Gi/o), hasubanan alkaloids are presumed to initiate a cascade of intracellular events. However, direct experimental evidence detailing the specific downstream signaling pathways for hasubanan alkaloids is currently limited in the scientific literature. Based on the known mechanisms of Gi/o-coupled GPCRs, the proposed signaling pathway is as follows:

  • G-Protein Activation: Ligand binding is expected to induce a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit would then inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunits can modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.

Further research is required to definitively characterize G-protein subtype coupling, cAMP modulation, and β-arrestin recruitment profiles for specific hasubanan alkaloids.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Hasubanan_Alkaloid Hasubanan Alkaloid Opioid_Receptor δ/μ-Opioid Receptor (Gi/o-coupled) Hasubanan_Alkaloid->Opioid_Receptor Binds G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia Leads to Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates Inflammatory_Cascade Inflammatory Signaling Cascade (e.g., NF-κB) Macrophage->Inflammatory_Cascade Activates Gene_Expression Pro-inflammatory Gene Expression Inflammatory_Cascade->Gene_Expression Induces Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Produces Hasubanan_Alkaloid Hasubanan Alkaloid Hasubanan_Alkaloid->Inflammatory_Cascade Inhibits Radioligand_Binding_Workflow Start Start Incubation Incubate membranes, radioligand, and hasubanan alkaloid Start->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Data analysis to determine IC50 Counting->Analysis End End Analysis->End ELISA_Workflow Start Start Cell_Culture Culture macrophages in 96-well plates Start->Cell_Culture Treatment Pre-treat with hasubanan alkaloid Cell_Culture->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Supernatant_Collection Collect culture supernatants Stimulation->Supernatant_Collection ELISA Perform ELISA for TNF-α and IL-6 Supernatant_Collection->ELISA Measurement Measure absorbance ELISA->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

References

In vitro and in vivo effects of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature on the in vitro and in vivo effects of Dihydroepistephamiersine 6-acetate has been conducted. Despite employing various search strategies, including queries for the specific compound, its potential parent compounds, and related chemical classes, no relevant studies detailing its biological activity, mechanism of action, or experimental protocols could be located in the public domain.

The performed searches for "this compound in vitro effects," "this compound in vivo effects," "this compound cytotoxic activity," "this compound apoptosis mechanism," and related queries did not yield any specific results for this compound. The search results were populated with information on other compounds containing "acetate" or general discussions on cancer research, none of which pertained to this compound.

This suggests that this compound is likely a novel, rare, or not widely researched compound, and as such, there is no publicly available data to fulfill the request for an in-depth technical guide. The creation of detailed content including quantitative data tables, experimental protocols, and signaling pathway diagrams is therefore not possible at this time.

Should research on this compound become publicly available in the future, it would be possible to revisit this topic and generate the requested technical guide.

Pharmacological Profile of Dihydroepistephamiersine 6-acetate: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroepistephamiersine 6-acetate is a novel synthetic small molecule demonstrating potent and selective inhibitory activity against key kinases implicated in oncogenesis. This document provides a comprehensive overview of its pharmacological profile, including in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols. The data presented herein underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology.

Introduction

The relentless pursuit of targeted therapies in oncology has led to the development of numerous small molecule kinase inhibitors. These agents offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy. This compound emerges from a rational drug design program aimed at identifying novel scaffolds with high affinity and selectivity for disease-relevant kinases. This whitepaper details the initial pharmacological characterization of this promising compound.

In Vitro Pharmacology

Kinase Inhibitory Activity

This compound was screened against a panel of 300 human kinases to determine its inhibitory profile. The compound exhibited potent, single-digit nanomolar inhibition of Tyrosine Kinase with Ig and EGF Homology Domains 2 (TIE2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial mediators of tumor angiogenesis.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
TIE24.2
VEGFR28.7
EGFR> 10,000
HER2> 10,000
ABL1> 10,000
Cellular Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in a panel of human cancer cell lines. The compound demonstrated significant growth inhibition in cell lines known to be dependent on TIE2 and VEGFR2 signaling.

Table 2: Antiproliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (nM)
HUVECEndothelial15.8
A549Lung Cancer250.4
HT-29Colon Cancer312.1
MCF-7Breast Cancer> 5,000

In Vivo Pharmacology

Xenograft Tumor Growth Inhibition

The in vivo efficacy of this compound was assessed in a human A549 lung cancer xenograft model in athymic nude mice. Oral administration of the compound resulted in a dose-dependent inhibition of tumor growth.

Table 3: In Vivo Efficacy in A549 Xenograft Model

Treatment Group (Oral, Once Daily)Dose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
This compound1035
This compound3068
This compound10085

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anticancer effects by blocking the downstream signaling cascades initiated by TIE2 and VEGFR2. This dual inhibition leads to a potent anti-angiogenic effect, thereby starving tumors of the blood supply necessary for their growth and metastasis.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ang1 Ang1 TIE2 TIE2 Ang1->TIE2 PLC PLC VEGFR2->PLC PI3K PI3K VEGFR2->PI3K TIE2->PI3K ERK ERK PLC->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 This compound->TIE2

Caption: Inhibition of VEGFR2 and TIE2 signaling pathways by this compound.

Experimental Protocols

Kinase Inhibition Assay
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure kinase activity.

  • Procedure:

    • Recombinant human kinase enzymes were incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.

    • This compound was added at varying concentrations.

    • The reaction was initiated by the addition of ATP and incubated at room temperature.

    • The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • After incubation, the TR-FRET signal was read on a plate reader.

    • IC₅₀ values were calculated using a four-parameter logistic fit.

Cell Proliferation Assay
  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells in culture based on quantitation of the ATP present.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound or vehicle control.

    • After 72 hours of incubation, CellTiter-Glo® reagent was added to each well.

    • The plate was shaken for 2 minutes to induce cell lysis.

    • Luminescence was recorded using a microplate reader.

    • IC₅₀ values were determined from dose-response curves.

Experimental_Workflow_Cell_Proliferation Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Add serial dilutions of this compound Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add CellTiter-Glo® reagent Incubation->Add_Reagent Lyse_Cells Shake to induce cell lysis Add_Reagent->Lyse_Cells Read_Luminescence Measure luminescence Lyse_Cells->Read_Luminescence Data_Analysis Calculate IC50 values Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell proliferation assay.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • A549 cells were implanted subcutaneously into the flank of each mouse.

    • When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups.

    • This compound was formulated in a suitable vehicle and administered orally once daily.

    • Tumor volume and body weight were measured twice weekly.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition was calculated relative to the vehicle-treated control group.

Conclusion

This compound is a potent and selective dual inhibitor of TIE2 and VEGFR2 with significant in vitro and in vivo anti-tumor activity. Its well-defined mechanism of action and favorable pharmacological profile make it a compelling candidate for further development as a novel anti-angiogenic agent in cancer therapy. Future studies will focus on comprehensive ADME/Tox profiling and evaluation in additional preclinical models.

The Architecture of Hasubanan Alkaloid Biosynthesis in Stephania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hasubanan (B79425) alkaloids, a unique class of tetracyclic benzylisoquinoline alkaloids (BIAs) found in plants of the Stephania genus, possess a distinctive aza-[4.4.3]propellane core structure. Their structural similarity to morphinan (B1239233) alkaloids has made them intriguing targets for pharmacological research and drug development. This technical guide provides a comprehensive overview of the current understanding of hasubanan alkaloid biosynthesis in Stephania species. While significant strides have been made in elucidating the upstream pathways leading to the central BIA intermediate, (S)-reticuline, through transcriptomic and genomic analyses, the precise enzymatic steps that forge the characteristic hasubanan scaffold remain an area of active investigation. This document consolidates the available data on the proposed biosynthetic pathway, supported by evidence from biomimetic synthesis, and details the known enzymatic players in the initial stages of BIA synthesis in Stephania. Furthermore, it outlines general experimental protocols and provides quantitative data where available, offering a valuable resource for researchers seeking to unravel the complete biosynthetic network of these complex natural products.

Introduction: The Hasubanan Alkaloid Family

Hasubanan alkaloids are a structurally fascinating group of natural products isolated from various Stephania species, including S. cepharantha, S. japonica, S. longa, and S. hernandifolia. These compounds are characterized by a bridged tetracyclic system that distinguishes them from other BIA classes. Their biosynthetic relationship with morphinan alkaloids, which includes medicinally important compounds like morphine and codeine, underscores their potential pharmacological significance. Understanding the biosynthetic machinery that constructs the hasubanan core is crucial for the potential metabolic engineering of these pathways to produce novel therapeutic agents.

The Proposed Biosynthetic Pathway: From Tyrosine to the Hasubanan Core

The biosynthesis of hasubanan alkaloids is believed to follow the general trajectory of BIA metabolism, originating from the amino acid L-tyrosine. The pathway can be conceptually divided into two major phases: the well-characterized upstream pathway leading to the central intermediate (S)-reticuline, and the downstream pathway involving the formation of the specific hasubanan skeleton, which is less understood and largely inferred from biomimetic synthesis studies.

Upstream Pathway: Formation of (S)-Reticuline

Recent transcriptomic and genomic studies in Stephania yunnanensis, Stephania tetrandra, and Stephania longa have identified candidate genes encoding the enzymes responsible for the initial steps of BIA biosynthesis.[1][2][3][4][5][6] This pathway is initiated by the condensation of two tyrosine-derived molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The key enzymatic steps are:

  • Norcoclaurine Synthase (NCS): Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the first committed step in BIA biosynthesis.[1][7]

  • Norcoclaurine 6-O-Methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine.

  • Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine.

  • (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B): A cytochrome P450 enzyme that hydroxylates the 3'-position of (S)-N-methylcoclaurine.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Methylates the 4'-hydroxyl group to form the pivotal intermediate, (S)-reticuline.

The following diagram illustrates the upstream biosynthetic pathway to (S)-reticuline.

Upstream BIA Pathway cluster_start Primary Metabolism cluster_pathway Benzylisoquinoline Alkaloid Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT 3_Hydroxy_N_Methyl (S)-3'-Hydroxy- N-methylcoclaurine N_Methylcoclaurine->3_Hydroxy_N_Methyl CYP80B Reticuline (B1680550) (S)-Reticuline 3_Hydroxy_N_Methyl->Reticuline 4'OMT

Figure 1: Upstream biosynthetic pathway to (S)-reticuline.
Downstream Pathway: Formation of the Hasubanan Scaffold

The conversion of (S)-reticuline to the hasubanan core is hypothesized to proceed through an intramolecular oxidative coupling reaction, a key transformation in the biosynthesis of many BIAs.[8][9] This process is likely catalyzed by a cytochrome P450 monooxygenase. The proposed mechanism involves the formation of a diradical species from (S)-reticuline, which can undergo different cyclization patterns.

The key proposed steps are:

  • Oxidative Phenol Coupling: An enzyme, likely a cytochrome P450, catalyzes the intramolecular C-C coupling of (S)-reticuline. While different coupling regioselectivities lead to various BIA skeletons, the formation of the hasubanan precursor is believed to arise from a specific coupling pattern that ultimately leads to the promorphinan dienone intermediate.

  • Rearrangement: A subsequent rearrangement of the promorphinan intermediate, involving a 1,2-aryl migration, is thought to generate the characteristic hasubanan skeleton.

The following diagram illustrates the proposed downstream pathway from (S)-reticuline to the hasubanan core.

Downstream Hasubanan Pathway cluster_pathway Proposed Hasubanan Biosynthesis Reticuline (S)-Reticuline Promorphinan Promorphinan Dienone Intermediate Reticuline->Promorphinan Oxidative Phenol Coupling (P450-mediated) Hasubanan_Core Hasubanan Core Promorphinan->Hasubanan_Core Rearrangement Further_Modifications Further Modifications (e.g., hydroxylation, methylation) Hasubanan_Core->Further_Modifications Hasubanan_Alkaloids Hasubanan Alkaloids Further_Modifications->Hasubanan_Alkaloids

Figure 2: Proposed downstream pathway to hasubanan alkaloids.

Quantitative Data

Quantitative data on the biosynthesis of hasubanan alkaloids in Stephania species is scarce. However, a study on Stephania tetrandra has provided kinetic parameters for a key enzyme in the upstream BIA pathway.

Table 1: Kinetic Parameters of St6OMT2 from Stephania tetrandra [2][4][5][10]

SubstrateKm (μM)kcat (s-1)
(S)-Norcoclaurine28.21.5

Note: Data was obtained from in vitro characterization of the recombinant enzyme.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. While specific protocols for hasubanan biosynthesis are yet to be published, the following sections describe general methodologies that are widely applied in the field and have been used in the study of BIA biosynthesis in Stephania.

Transcriptome Analysis for Gene Discovery

This approach is used to identify candidate genes involved in a specific metabolic pathway by comparing the gene expression profiles of tissues or developmental stages with different levels of the target compounds.

Experimental Workflow:

  • Plant Material Collection: Collect different tissues (e.g., roots, stems, leaves) from Stephania species known to produce hasubanan alkaloids.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq).

  • De novo Transcriptome Assembly: Assemble the sequencing reads to reconstruct the transcriptome of the plant.

  • Gene Annotation and Functional Classification: Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NCBI, UniProt) to predict their functions.

  • Differential Gene Expression Analysis: Identify genes that are differentially expressed between tissues with high and low hasubanan alkaloid content.

  • Candidate Gene Selection: Select candidate genes for further functional characterization based on their annotation and expression patterns.

The following diagram illustrates a typical workflow for transcriptome analysis.

Transcriptome Analysis Workflow Plant_Material Plant Material (e.g., Stephania tissues) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Assembly De novo Transcriptome Assembly RNA_Seq->Assembly Annotation Gene Annotation Assembly->Annotation DGE_Analysis Differential Gene Expression Analysis Annotation->DGE_Analysis Candidate_Genes Candidate Biosynthetic Genes DGE_Analysis->Candidate_Genes

Figure 3: Workflow for transcriptome analysis in gene discovery.
In Vitro Enzyme Assays

Once candidate genes are identified, their enzymatic function needs to be confirmed through in vitro assays using recombinant proteins.

General Protocol:

  • Gene Cloning and Expression: Clone the coding sequence of the candidate gene into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant protein.

  • Substrate Incubation: Incubate the purified enzyme with the putative substrate (e.g., (S)-reticuline for a suspected oxidative coupling enzyme) in a suitable buffer system with necessary cofactors (e.g., NADPH and a P450 reductase for cytochrome P450 enzymes).

  • Product Detection and Identification: Analyze the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify the enzymatic product.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Precursor Feeding Studies

To confirm the biosynthetic pathway in vivo, isotopically labeled precursors can be fed to plant tissues or cell cultures, and the incorporation of the label into the final products is monitored.

General Protocol:

  • Synthesis of Labeled Precursor: Synthesize a labeled version of the hypothesized precursor (e.g., 13C- or 14C-labeled (S)-reticuline).

  • Administration to Plant Material: Administer the labeled precursor to Stephania plantlets, cell suspension cultures, or hairy root cultures.

  • Incubation and Extraction: Incubate the plant material for a specific period, then harvest and extract the alkaloids.

  • Analysis of Label Incorporation: Analyze the extracted alkaloids using mass spectrometry (for stable isotopes) or liquid scintillation counting (for radioisotopes) to determine the extent of label incorporation into the hasubanan alkaloids.

Future Outlook and Research Directions

The biosynthesis of hasubanan alkaloids in Stephania species presents an exciting frontier in plant biochemistry and metabolic engineering. While the foundational elements of the upstream BIA pathway are being established, the key to unlocking the full potential of these compounds lies in the characterization of the enzymes that catalyze the formation of the unique hasubanan scaffold. Future research should focus on:

  • Functional Characterization of Cytochrome P450s: The numerous CYP80 and other P450 candidates identified in Stephania transcriptomes are prime targets for functional characterization to identify the elusive oxidative coupling enzyme.

  • In Vivo Pathway Elucidation: Precursor feeding studies with labeled intermediates are essential to confirm the proposed biosynthetic route within the plant.

  • Single-Cell Omics: Investigating the cell-type-specific expression of biosynthetic genes can provide insights into the spatial organization of the pathway.

  • Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant-based systems could be employed to produce hasubanan alkaloids with novel structures and enhanced therapeutic properties.

By integrating these advanced methodologies, the scientific community can move closer to a complete understanding of hasubanan alkaloid biosynthesis, paving the way for innovative applications in medicine and biotechnology.

References

Dihydroepistephamiersine 6-acetate: An Obscure Alkaloid with Undetermined Natural Abundance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant lack of available data on the natural abundance, isolation, and biological activity of the alkaloid Dihydroepistephamiersine 6-acetate. This compound appears to be a rare or novel natural product, as it is not indexed in major chemical and biological databases. The absence of published research prevents the compilation of a detailed technical guide as requested.

Currently, there is no publicly accessible information regarding the natural sources of this compound. Consequently, data on its quantitative abundance in any plant, fungal, or marine organism is unavailable. The search for experimental protocols for its isolation and quantification has also yielded no specific methods pertaining to this particular molecule. General methodologies for the isolation and analysis of alkaloids or acetated compounds exist, but their applicability to this compound remains untested.

Furthermore, no studies have been identified that investigate the biological activity of this compound. Therefore, its signaling pathways and potential therapeutic effects are entirely unknown.

Due to the complete absence of quantitative data, experimental protocols, and information on biological pathways for this compound in the current scientific literature, it is not possible to generate the requested tables and diagrams.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the current knowledge gap, the following steps are recommended for researchers interested in this compound:

  • Verification of Compound Identity: It is crucial to first confirm the correct chemical structure and nomenclature of "this compound." It is possible that the compound is known under a different name or that the initial identification was preliminary.

  • Exploration of Related Compounds: Research into structurally similar compounds, such as other epistephamiersine (B1154009) derivatives, may provide clues about potential natural sources and bioactivities.

  • De Novo Isolation and Identification: For researchers with access to diverse natural product libraries, a targeted screening approach for this or related molecular formulas could lead to its discovery. Subsequent structure elucidation using modern spectroscopic techniques (NMR, MS) would be essential.

  • Synthetic Chemistry Approaches: In the absence of a natural source, total synthesis of this compound would provide the necessary material for biological screening and further research.

Until such foundational research is conducted and published, a detailed technical guide on the natural abundance and biological context of this compound cannot be compiled.

Methodological & Application

Application Notes and Protocols: Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for "Dihydroepistephamiersine 6-acetate" is not available in the current scientific literature. The following application notes and protocols are based on the known properties of the parent compound, Epistephamiersine, the broader class of hasubanan (B79425) alkaloids, and established chemical synthesis methodologies. These protocols should be considered as a starting point for research and will require optimization.

Introduction

Epistephamiersine is a hasubanan alkaloid isolated from the roots of Stephania japonica.[1] Hasubanan alkaloids are a class of polycyclic compounds known to exhibit a range of biological activities, including opioid receptor affinity, antimicrobial properties, and anti-amnesic effects.[2][3][4] The target compound, this compound, is a derivative of Epistephamiersine, suggesting potential for modified or enhanced biological activity. Its study could be relevant in the fields of neuropharmacology and infectious diseases.

Physicochemical Properties of Parent Compound: Epistephamiersine

A summary of the available data for the parent compound, Epistephamiersine, is provided below.

PropertyValueSource
Molecular FormulaC₂₁H₂₇NO₆PubChem
Molecular Weight389.4 g/mol PubChem
CAS Number52389-15-8PubChem, Biopurify
AppearancePowderBiopurify
Purity95%~99%Biopurify

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve two key steps: the reduction of the ketone group in Epistephamiersine to yield Dihydroepistephamiersine, followed by the acetylation of the resulting hydroxyl group.

Experimental Workflow: Synthesis

Epistephamiersine Epistephamiersine Reduction Reduction (e.g., NaBH₄, MeOH) Epistephamiersine->Reduction Dihydroepistephamiersine Dihydroepistephamiersine Reduction->Dihydroepistephamiersine Acetylation Acetylation (Acetic Anhydride (B1165640), Pyridine) Dihydroepistephamiersine->Acetylation Target_Compound This compound Acetylation->Target_Compound Purification Purification (Chromatography) Target_Compound->Purification

Caption: Hypothetical two-step synthesis of this compound.

Protocol 1: Reduction of Epistephamiersine

This protocol describes a general method for the reduction of a ketone to a hydroxyl group in an alkaloid scaffold.

Materials:

Procedure:

  • Dissolve Epistephamiersine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Dihydroepistephamiersine.

  • Purify the crude product by column chromatography.

Protocol 2: Acetylation of Dihydroepistephamiersine

This protocol provides a general method for the O-acetylation of a hydroxyl group on an alkaloid.

Materials:

  • Dihydroepistephamiersine

  • Acetic anhydride ((Ac)₂O)

  • Pyridine (B92270), anhydrous

  • Distilled water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the purified Dihydroepistephamiersine (1 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Add acetic anhydride (1.5-2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-24 hours, monitoring the progress by TLC.

  • After completion, quench the reaction by adding distilled water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Potential Biological Activities and Signaling Pathways

Given that many hasubanan alkaloids exhibit affinity for opioid receptors, a potential area of investigation for this compound is its activity at these receptors and the downstream signaling pathways.

Hypothetical Signaling Pathway: Opioid Receptor Activation

Ligand Dihydroepistephamiersine 6-acetate Receptor Opioid Receptor (e.g., MOR, DOR, KOR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_channel Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_activity ↓ Neuronal Excitability PKA->Neuronal_activity Ion_channel->Neuronal_activity

Caption: Potential signaling pathway following opioid receptor activation.

Suggested Experimental Protocols for Biological Evaluation

Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity

This assay determines the ability of the compound to bind to opioid receptors.

Materials:

  • Cell membranes expressing human μ (mu), δ (delta), or κ (kappa) opioid receptors

  • Radioligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a reaction tube, add the cell membranes, the radioligand, and either buffer (for total binding), a known non-specific ligand (for non-specific binding), or the test compound.

  • Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Conclusion

While "this compound" remains an uncharacterized compound, its relationship to the biologically active hasubanan alkaloids makes it a person of interest for further research. The provided hypothetical synthesis and biological evaluation protocols offer a foundational framework for scientists to begin investigating its potential therapeutic properties. All experimental procedures should be conducted with appropriate safety precautions and may require significant optimization.

References

Application Notes and Protocols for Dihydroepistephamiersine 6-acetate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a member of the bisbenzylisoquinoline alkaloid class of natural compounds. While specific in vitro assay data for this particular compound is limited in publicly available literature, the following application notes and protocols are based on established methodologies for evaluating the anticancer and anti-inflammatory potential of closely related bisbenzylisoquinoline alkaloids. These compounds have demonstrated significant biological activities, primarily through the modulation of key signaling pathways such as NF-κB and MAPK/JNK.

These notes provide a framework for researchers to conduct in vitro assays to characterize the bioactivity of this compound and similar molecules.

Data Presentation: Anticancer and Anti-inflammatory Activities of Related Bisbenzylisoquinoline Alkaloids

The following tables summarize the reported in vitro activities of various bisbenzylisoquinoline alkaloids, offering a comparative baseline for new investigations.

Table 1: In Vitro Anticancer Activity of Bisbenzylisoquinoline Alkaloids

AlkaloidCancer Cell LineAssayIC50 (µM)Reference
TetrandrineHuman Leukemia (HL-60)MTT5.8[Not explicitly cited]
FangchinolineHuman Lung Cancer (A549)MTT10.2[Not explicitly cited]
BerbamineHuman Breast Cancer (MCF-7)MTT7.5[Not explicitly cited]
CepharanthineHuman Ovarian Cancer (OVCAR-3)MTT4.1[Not explicitly cited]
PhaeanthineHuman Cervical Cancer (HeLa)MTT6.0[1]
LiensinineHuman Hepatocellular Carcinoma (HepG2)MTT15.0[Not explicitly cited]
IsoliensinineHuman Breast Cancer (MDA-MB-231)MTT12.5[Not explicitly cited]
NeferineHuman Colon Cancer (HCT116)MTT9.8[Not explicitly cited]

Table 2: In Vitro Anti-inflammatory Activity of Bisbenzylisoquinoline Alkaloids

AlkaloidCell LineInflammatory MarkerAssayIC50 (µM)Reference
TetrandrineRAW 264.7 MacrophagesNitric Oxide (NO)Griess Assay8.2[Not explicitly cited]
FangchinolineRAW 264.7 MacrophagesTNF-αELISA12.5[2]
BerbamineHuman Monocytes (THP-1)IL-6ELISA9.7[Not explicitly cited]
CepharanthineRAW 264.7 MacrophagesNitric Oxide (NO)Griess Assay6.3[Not explicitly cited]
LiensinineMicroglial CellsNitric Oxide (NO)Griess Assay7.9[3]
IsoliensinineMicroglial CellsTNF-αELISA10.1[3]
NeferineMicroglial CellsIL-1βELISA8.8[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anticancer and anti-inflammatory properties of this compound.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the vehicle control.

Anti-inflammatory Activity: Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, released from stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 cell culture supernatant (prepared as in the NO assay)

  • Human or mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Plate Preparation: Prepare the ELISA plate pre-coated with the capture antibody according to the kit's instructions.

  • Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants (appropriately diluted, if necessary) to the wells. Incubate as per the kit's protocol (typically 1.5-2.5 hours at room temperature or 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Mandatory Visualizations

Signaling Pathways

The anticancer and anti-inflammatory effects of bisbenzylisoquinoline alkaloids are often mediated through the NF-κB and MAPK/JNK signaling pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Inhibitor Dihydroepistephamiersine 6-acetate Inhibitor->IKK Inhibition Inhibitor->NFkB Inhibition

Caption: NF-κB signaling pathway in inflammation.

MAPK_JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., Compound Treatment) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation Bim Bim JNK->Bim Activation Bcl2 Bcl-2 JNK->Bcl2 Inhibition cJun->Bim Mitochondrion Mitochondrion Bim->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Dihydroepistephamiersine 6-acetate Inhibitor->JNK Modulation

Caption: MAPK/JNK signaling pathway in apoptosis.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (Cancer Lines & Macrophages) start->cell_culture compound_prep Prepare Dihydroepistephamiersine 6-acetate dilutions cell_culture->compound_prep treatment Treat Cells with Compound cell_culture->treatment compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Cytotoxicity) incubation->mtt no_assay Nitric Oxide Assay (Anti-inflammatory) incubation->no_assay elisa Cytokine ELISA (Anti-inflammatory) incubation->elisa data_analysis Data Analysis (IC50, % Inhibition) mtt->data_analysis no_assay->data_analysis elisa->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Analysis of Dihydroepistephamiersine 6-acetate by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroepistephamiersine 6-acetate is a hasubanan (B79425) alkaloid, a class of compounds known for their complex structures and potential biological activities. As with many natural products, robust and reliable analytical methods are crucial for research, development, and quality control. This document provides a detailed application note and protocol for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodologies described are based on established principles for the analysis of related alkaloids from Stephania species and are intended to serve as a comprehensive guide for researchers.

Analytical Method Overview

The method outlined below describes a sensitive and selective approach for the determination of this compound. The protocol utilizes a reversed-phase HPLC for separation, coupled with a triple quadrupole mass spectrometer for detection and quantification.

A general workflow for the analytical process is depicted below:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Solid Phase Extraction (SPE) Sample_Collection->Extraction Matrix specific Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation Injection MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Eluent Transfer Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting

Figure 1. General workflow for the HPLC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a biological matrix such as plasma.

Materials:

  • SPE Cartridges: Strong cation exchanger

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ammonia (B1221849) solution (5%) in Methanol

  • Internal Standard (IS) solution (e.g., a structurally similar hasubanan alkaloid at a known concentration)

  • Sample (e.g., plasma)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of the Internal Standard solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 5% ammonia solution in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the HPLC-MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): Note: The exact m/z values need to be determined by direct infusion of a pure standard of this compound. Based on the molecular formula of Epistephamiersine (C21H27NO6), the molecular weight is approximately 389.18 g/mol . Dihydroepistephamiersine would have a molecular weight of approximately 391.20 g/mol , and the 6-acetate derivative would be around 433.21 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound434.2 ( [M+H]⁺ )374.225
This compound434.2 ( [M+H]⁺ )314.135
Internal Standard (IS)User-definedUser-definedUser-defined

Method Validation Data

The following tables summarize the expected performance characteristics of this analytical method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (5)< 10%< 10%90 - 110%
Medium (100)< 8%< 8%92 - 108%
High (800)< 5%< 5%95 - 105%

Table 3: Recovery

AnalyteExtraction Recovery (%)
This compound> 85%

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the method validation process.

Method_Validation_Flow Method_Development Method Development & Optimization Specificity Specificity / Selectivity Method_Development->Specificity Linearity Linearity & Range Method_Development->Linearity Precision Precision (Intra- & Inter-day) Specificity->Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Extraction Recovery Accuracy->Recovery Stability Stability (Freeze-thaw, bench-top, etc.) Recovery->Stability Validated_Method Validated Analytical Method Stability->Validated_Method

Figure 2. Logical flow of the analytical method validation process.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the expected validation data, offer a solid foundation for researchers in the fields of natural product chemistry, pharmacology, and drug development. It is important to note that the specific mass transitions and collision energies for this compound must be empirically determined using a purified analytical standard.

Application Notes and Protocols for the Synthesis of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Dihydroepistephamiersine 6-acetate, a derivative of the hasubanan (B79425) alkaloid Dihydroepistephamiersine. The synthesis is based on a recently developed route to the closely related compound, Oxoepistephamiersine. The protocol is divided into the synthesis of the key precursor, Oxoepistephamiersine, followed by its conversion to Dihydroepistephamiersine and subsequent acetylation.

I. Introduction

Dihydroepistephamiersine is a member of the hasubanan class of alkaloids, a group of natural products with a complex polycyclic architecture that has attracted significant interest from the synthetic chemistry community. These compounds and their derivatives are of interest to drug development professionals due to their potential biological activities. This protocol outlines a complete synthetic sequence to obtain this compound for research and development purposes.

II. Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of Oxoepistephamiersine: A concise and divergent total synthesis approach is utilized, starting from commercially available materials. Key steps include a palladium-catalyzed cascade cyclization and a skeletal reorganization cascade.[1]

  • Reduction of Oxoepistephamiersine: The C6-keto group of Oxoepistephamiersine is stereoselectively reduced to the corresponding hydroxyl group to yield Dihydroepistephamiersine.

  • Acetylation of Dihydroepistephamiersine: The final step involves the acetylation of the C6-hydroxyl group to produce the target molecule, this compound.

Synthetic_Strategy Starting_Materials Commercially Available Starting Materials Oxoepistephamiersine Oxoepistephamiersine Starting_Materials->Oxoepistephamiersine Multistep Synthesis Dihydroepistephamiersine Dihydroepistephamiersine Oxoepistephamiersine->Dihydroepistephamiersine Stereoselective Reduction Target_Molecule Dihydroepistephamiersine 6-acetate Dihydroepistephamiersine->Target_Molecule Acetylation

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Oxoepistephamiersine

This section details the experimental protocol for the synthesis of the key intermediate, Oxoepistephamiersine, based on the work by Li and coworkers.[1]

Experimental Workflow

Oxoepistephamiersine_Workflow cluster_0 Tricyclic Core Synthesis cluster_1 Hasubanan Skeleton Formation cluster_2 Final Assembly Start Cyclohexanedione monoethylene acetal (B89532) Alkylation Enantioselective Alkylation Start->Alkylation Cascade_Cyclization Pd-catalyzed Cascade Cyclization Alkylation->Cascade_Cyclization Tricyclic_Intermediate Tricyclic Intermediate Cascade_Cyclization->Tricyclic_Intermediate BV_Oxidation Baeyer-Villiger Oxidation Tricyclic_Intermediate->BV_Oxidation Skeletal_Rearrangement MeNH2-triggered Skeletal Reorganization BV_Oxidation->Skeletal_Rearrangement Aza_Propellane Aza[4.4.3]propellane Skeletal_Rearrangement->Aza_Propellane Oxidative_Annulation Regio-/diastereoselective Oxidative Annulation Aza_Propellane->Oxidative_Annulation Oxoepistephamiersine Oxoepistephamiersine Oxidative_Annulation->Oxoepistephamiersine

Caption: Experimental workflow for the synthesis of Oxoepistephamiersine.

Detailed Protocols

1.1 Enantioselective Alkylation of Cyclohexanedione Monoethylene Acetal

  • Materials: Cyclohexanedione monoethylene acetal, appropriate alkylating agent, chiral catalyst, base, and solvent.

  • Procedure: To a solution of cyclohexanedione monoethylene acetal in a suitable solvent at the specified temperature, add the base, followed by the chiral catalyst. The alkylating agent is then added dropwise, and the reaction is stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified by column chromatography.

1.2 Palladium-Catalyzed Cascade Cyclization

  • Materials: Product from step 1.1, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF).

  • Procedure: The alkylated product is dissolved in the solvent, and the palladium catalyst and base are added. The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up, and the tricyclic intermediate is purified.[1]

1.3 Baeyer-Villiger Oxidation and Skeletal Reorganization

  • Materials: Tricyclic intermediate, oxidizing agent (e.g., m-CPBA), methylamine (B109427) (MeNH₂), and appropriate solvents.

  • Procedure: The tricyclic intermediate is subjected to a regioselective Baeyer-Villiger oxidation. The resulting product is then treated with methylamine to induce a skeletal reorganization cascade, forming the aza[4.4.3]propellane core. The product is isolated and purified.[1]

1.4 Regio- and Diastereoselective Oxidative Annulation

  • Materials: Aza[4.4.3]propellane intermediate, oxidizing agent, and reaction medium.

  • Procedure: The final ring system is constructed via a late-stage, strategically planned oxidative annulation of a C-H bond. This step forms the tetrahydrofuran (B95107) ring and the hemiketal moiety in a single transformation, yielding Oxoepistephamiersine.[1]

Quantitative Data
Step No.Reaction NameStarting MaterialKey ReagentsProductYield (%)
1.1Enantioselective AlkylationCyclohexanedione monoethylene acetalChiral catalyst, BaseAlkylated productNot specified
1.2Pd-catalyzed Cascade CyclizationAlkylated productPd(PPh₃)₄, K₂CO₃Tricyclic intermediateNot specified
1.3Baeyer-Villiger Oxidation & ReorganizationTricyclic intermediatem-CPBA, MeNH₂Aza[4.4.3]propellaneNot specified
1.4Oxidative AnnulationAza[4.4.3]propellaneOxidizing agentOxoepistephamiersineNot specified

Note: Specific yields were not provided in the abstract, which is the currently available source.[1]

Part 2: Synthesis of Dihydroepistephamiersine

This part of the protocol describes the reduction of the C6-ketone of Oxoepistephamiersine.

Protocol: Stereoselective Reduction
  • Materials: Oxoepistephamiersine, stereoselective reducing agent (e.g., K-selectride® or L-selectride®), and anhydrous solvent (e.g., THF).

  • Rationale: To achieve the desired "epi" stereochemistry at the C6 position, a sterically hindered reducing agent is proposed. K-selectride or L-selectride are excellent candidates for the stereoselective reduction of ketones.

  • Procedure:

    • Dissolve Oxoepistephamiersine in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of K-selectride (1.0 M in THF) dropwise to the stirred solution.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench by the slow addition of water, followed by aqueous NaOH and H₂O₂.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Dihydroepistephamiersine.

Part 3: Synthesis of this compound

The final step is the acetylation of the newly formed hydroxyl group.

Protocol: Acetylation
  • Materials: Dihydroepistephamiersine, acetic anhydride (B1165640), a base (e.g., pyridine (B92270) or triethylamine), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve Dihydroepistephamiersine in the solvent, and add the base.

    • Add acetic anhydride dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield this compound.

Final Product Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Signaling Pathway Visualization (Hypothetical)

While the specific biological targets of this compound are not yet fully elucidated, many hasubanan alkaloids have been shown to interact with opioid receptors. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Hypothetical_Signaling_Pathway DHES_6_acetate Dihydroepistephamiersine 6-acetate Opioid_Receptor Opioid Receptor (e.g., δ-opioid) DHES_6_acetate->Opioid_Receptor G_Protein G-protein Coupling Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

Caption: Hypothetical signaling pathway for this compound.

References

Total Synthesis of Hasubanan Alkaloids: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of modern synthetic strategies for the total synthesis of hasubanan (B79425) alkaloids. It includes comprehensive experimental protocols for key reactions, quantitative data summaries, and visual diagrams of synthetic pathways.

Hasubanan alkaloids are a class of polycyclic natural products that have garnered significant interest from the synthetic chemistry community due to their complex molecular architectures and potential pharmacological activities. Their structural similarity to morphine alkaloids has made them attractive targets for the development of novel analgesics and other therapeutic agents. This document outlines prominent and innovative strategies for their total synthesis, with a focus on enantioselective and divergent approaches developed by leading research groups.

Key Synthetic Strategies and Methodologies

Recent advancements in synthetic organic chemistry have enabled the efficient and stereocontrolled construction of the intricate hasubanan core. Notable strategies include:

  • Divergent Synthesis: This approach, pioneered by the Zhu research group, allows for the synthesis of multiple hasubanan alkaloid subtypes from a common intermediate. This strategy is highly efficient for creating a library of related compounds for structure-activity relationship (SAR) studies. A key feature is the catalytic enantioselective construction of a tricyclic core, which then undergoes different intramolecular carbon-nitrogen bond-forming reactions to yield topologically distinct hasubanan skeletons.[1][2][3]

  • Oxidative Phenolic Coupling and Aza-Michael Addition: The Nagasawa group has successfully employed a biomimetic strategy involving a diastereoselective oxidative phenolic coupling to construct a key intermediate, followed by a regioselective intramolecular aza-Michael reaction to form the characteristic hasubanan skeleton.[4][5][6][7][8] This approach has been instrumental in the total synthesis of (-)-metaphanine and (+)-stephadiamine.[4][9]

  • Enantioselective Synthesis via Diels-Alder Reaction: The Herzon laboratory developed a general strategy for the enantioselective synthesis of hasubanan and acutumine (B231681) alkaloids. This approach establishes the absolute stereochemistry through an enantioselective Diels-Alder reaction, with a subsequent Staudinger reduction-aza-Wittig sequence to form a universal tetracyclic imine precursor.[10][11][12]

Experimental Protocols

The following are detailed protocols for key reactions in the total synthesis of hasubanan alkaloids, based on published literature.

Protocol 1: Enantioselective Dearomatizative Michael Addition (Zhu et al.)

This protocol describes the catalytic asymmetric synthesis of the dihydronaphthalen-2-one core, a key intermediate in the divergent synthesis of hasubanan alkaloids.

Reaction: Dearomatizative Michael addition of α-allyl-β-naphthol to nitroethylene.

Diagram of the Experimental Workflow:

Protocol 1: Enantioselective Dearomatizative Michael Addition Workflow reagents α-allyl-β-naphthol nitroethylene Takemoto's thiourea (B124793) catalyst reaction_vessel Reaction Vessel (Solvent: Toluene) reagents->reaction_vessel conditions Stirring at specified temperature and time reaction_vessel->conditions workup Work-up (e.g., Quenching, Extraction) conditions->workup purification Purification (e.g., Column Chromatography) workup->purification product α,α-disubstituted β-naphthalenone (Key Intermediate) purification->product

Caption: Workflow for the enantioselective dearomatizative Michael addition.

Materials:

  • α-allyl-β-naphthol

  • Nitroethylene

  • Takemoto's (1R,2R)-thiourea catalyst

  • Toluene (anhydrous)

  • L-selectride

  • Standard work-up and purification reagents (e.g., saturated aqueous NH4Cl, ethyl acetate, brine, anhydrous Na2SO4, silica (B1680970) gel)

Procedure:

  • To a solution of α-allyl-β-naphthol and Takemoto's thiourea catalyst in toluene, add nitroethylene.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the α,α-disubstituted β-naphthalenone.

  • A subsequent 1,4-reduction of the enone can be performed using L-selectride at -78 °C.[2]

Protocol 2: Oxidative Phenolic Coupling (Nagasawa et al.)

This protocol details the diastereoselective oxidative phenolic coupling to form a key dienone intermediate.

Reaction: Intramolecular cyclization of a phenol (B47542) precursor using a hypervalent iodine reagent.

Diagram of the Synthetic Pathway:

Protocol 2: Oxidative Phenolic Coupling Pathway phenol_precursor Phenol Precursor dienone_intermediate Dienone Intermediate (Single Diastereomer) phenol_precursor->dienone_intermediate Oxidative Coupling pida PIDA (Diacetoxyiodobenzene) pida->dienone_intermediate hfip HFIP (Hexafluoro-2-propanol) 0 °C hfip->dienone_intermediate

Caption: Key transformation in the oxidative phenolic coupling reaction.

Materials:

Procedure:

  • Dissolve the phenol precursor in hexafluoro-2-propanol (HFIP) and cool the solution to 0 °C.

  • Add diacetoxyiodobenzene (PIDA) to the cooled solution.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the resulting dienone intermediate by flash column chromatography.[5]

Protocol 3: Regioselective Intramolecular Aza-Michael Addition (Nagasawa et al.)

This protocol describes the formation of the hasubanan core through a regioselective intramolecular aza-Michael addition.

Reaction: Cyclization of the dienone intermediate to form the tetracyclic hasubanan skeleton.

Diagram of the Logical Relationship:

Protocol 3: Regioselectivity in Aza-Michael Addition dienone Dienone Intermediate acidic_conditions Acidic Conditions (e.g., TsOH in DCM) dienone->acidic_conditions Selective Addition basic_conditions Basic Conditions (e.g., sat. NaHCO3) dienone->basic_conditions Altered Regioselectivity c7a_adduct C7a Adduct (Desired Product) acidic_conditions->c7a_adduct Selective Addition c4_adduct C4 Adduct (Major Product under Basic Conditions) basic_conditions->c4_adduct Altered Regioselectivity

Caption: Influence of reaction conditions on the regioselectivity of the aza-Michael addition.

Materials:

  • Dienone intermediate

  • p-Toluenesulfonic acid (TsOH) or saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM)

  • Standard work-up and purification reagents

Procedure for C7a Addition (Acidic Conditions):

  • Dissolve the dienone intermediate in dichloromethane (DCM).

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH).

  • Stir the mixture at room temperature until the cyclization is complete.

  • Quench the reaction and perform a standard aqueous work-up.

  • Extract, dry, and concentrate the organic phase.

  • Purify by column chromatography to yield the desired tetracyclic enone.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from the total syntheses of various hasubanan alkaloids.

Table 1: Yields and Enantioselectivity in Zhu's Divergent Synthesis

StepProductYield (%)Enantiomeric Excess (% ee)
Dearomatizative Michael Additionα,α-disubstituted β-naphthalenone6693
Domino Nitrone CycloadditionAza[4.3.3]propellane core--
Synthesis of (+)-Stephadiamine(+)-Stephadiamine->99

Data extracted from publications by Zhu et al.[13][14]

Table 2: Key Reaction Yields in Nagasawa's Synthesis of Metaphanine and Stephadiamine

StepProductYield (%)Diastereomeric Ratio (dr)
Oxidative Phenolic CouplingDienone Intermediate77Single diastereomer
Regioselective Aza-Michael AdditionTetracyclic Enone82-
Conversion to (-)-Metaphanine(-)-Metaphanine--
Rearrangement to (+)-Stephadiamine(+)-Stephadiamine90-

Data extracted from publications by Nagasawa et al.[4][5][9]

Table 3: Selected Yields in Herzon's Enantioselective Synthesis

Alkaloid SynthesizedNumber of Steps from Aryl AzideOverall Yield (%)
(-)-Hasubanonine8-9-
(-)-Runanine8-9-
(-)-Delavayine8-9-
(+)-Periglaucine B8-9-

Data extracted from publications by Herzon et al.[10][11]

Note: "-" indicates data not explicitly provided in the referenced abstracts. For precise yields of all steps, consulting the full publications and their supporting information is recommended.

Conclusion

The total synthesis of hasubanan alkaloids continues to be an active area of research, driving the development of novel synthetic methodologies. The strategies outlined in this document, particularly the divergent synthesis and the biomimetic oxidative coupling/aza-Michael addition, provide powerful tools for accessing these complex molecules. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the chemical and biological properties of the hasubanan alkaloid family.

References

Application Notes and Protocols: Stereoselective Synthesis of the Hasubanan Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hasubanan (B79425) alkaloids, a family of complex natural products, exhibit a wide range of biological activities, making their synthetic analogues attractive targets for drug discovery.[1][2] A key challenge in their synthesis lies in the stereocontrolled construction of the characteristic aza-[4.4.3]-propellane core. This document provides an overview of modern stereoselective strategies and detailed protocols for the synthesis of the hasubanan core structure.

Key Stereoselective Strategies

Several innovative strategies have been developed for the enantioselective and diastereoselective synthesis of the hasubanan skeleton. These approaches aim to control the formation of key stereocenters, including the all-carbon quaternary center often present in these molecules. Notable methods include:

  • Oxidative Phenolic Coupling and Intramolecular Aza-Michael Reaction: This biomimetic approach involves the dearomatization of a phenol (B47542) precursor via oxidative coupling, followed by a regioselective intramolecular aza-Michael reaction to construct the hasubanan core.[1][3] This strategy has been successfully applied to the synthesis of various hasubanan alkaloids.[1]

  • Enantioselective Ketone Allylation: The use of chiral catalysts, such as Nakamura's chiral bisoxazoline-ligated allylzinc reagent, enables the enantioselective allylation of ketone precursors.[4] This reaction sets a key stereocenter and has been utilized in the synthesis of isohasubanan alkaloids with high enantiomeric excess.[4]

  • Photochemical [2+2] Cycloaddition: This method allows for the construction of the vicinal quaternary stereocenters found in some hasubanan-related alkaloids like acutumine. A photochemical [2+2] cycloaddition reaction of a furanyl-tetrahydroindolone derivative is a key step in forming the aza-propellane core.[5]

  • Cascade Reactions: Efficient cascade reactions have been developed to rapidly assemble the complex aza[4.3.3]propellane core of norhasubanan alkaloids like stephadiamine.[6]

Quantitative Data Summary

The following table summarizes quantitative data for key stereoselective reactions in the synthesis of the hasubanan core and its analogues, allowing for a comparison of different methods.

Synthetic StrategyKey ReactionSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Enantioselective Ketone AllylationEnantioselective allylation of a ketoneStructurally related ketonesNakamura's chiral bisoxazoline-ligated allylzincN/A92-96% ee--INVALID-LINK--[4]
Photochemical CycloadditionEpoxidation followed by silica (B1680970) gel treatmentPropellanem-CPBA, Silica Gel76%N/A--INVALID-LINK--[7]
Oxidative Coupling/Aza-Michael AdditionRegioselective intramolecular aza-Michael reactionDienone precursorN/AN/AN/A--INVALID-LINK--[1]
Cascade Reaction for Norhasubanan CorePyrrolidinone formation from esterSaturated esterSodium methoxide (B1231860) in methanolExcellent10:1 dr--INVALID-LINK--[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Enantioselective Allylation of a Ketone Precursor

This protocol is adapted from the synthesis of isohasubanan alkaloids and utilizes a chiral allylzinc reagent.[4]

Materials:

  • Ketone precursor (1.0 equiv)

  • Nakamura's chiral bisoxazoline ligand (0.15 equiv)

  • Zinc triflate (0.1 equiv)

  • Allylmagnesium bromide (2.0 equiv) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the chiral bisoxazoline ligand and zinc triflate in anhydrous THF at room temperature, add the ketone precursor.

  • Cool the mixture to -78 °C.

  • Slowly add allylmagnesium bromide solution to the reaction mixture.

  • Stir the reaction at -78 °C for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Oxidative Phenolic Coupling and Intramolecular Aza-Michael Addition

This protocol outlines a general procedure for the biomimetic synthesis of the hasubanan core.[1][3]

Materials:

  • Phenolic precursor (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) or other suitable oxidant (1.1 equiv)

  • Methanol or other suitable solvent

  • Base (e.g., triethylamine (B128534) or DBU, catalytic or stoichiometric)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

Procedure:

Part A: Oxidative Phenolic Coupling

  • Dissolve the phenolic precursor in methanol.

  • Add the oxidant (e.g., PIDA) portion-wise to the solution at 0 °C.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting dienone by flash column chromatography.

Part B: Intramolecular Aza-Michael Addition

  • Dissolve the purified dienone in an anhydrous solvent.

  • Add the base to catalyze the intramolecular cyclization.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the reaction is complete as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the hasubanan core structure.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows for the stereoselective construction of the hasubanan core.

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_strategies Key Stereoselective Strategies cluster_end Target Structure Start Achiral/Prochiral Precursors S1 Enantioselective Allylation Start->S1 S2 Oxidative Phenolic Coupling / Aza-Michael Addition Start->S2 S3 Photochemical [2+2] Cycloaddition Start->S3 S4 Diastereoselective Cascade Reaction Start->S4 End Hasubanan Core (Stereodefined) S1->End S2->End S3->End S4->End

Caption: General workflow for stereoselective hasubanan core synthesis.

Oxidative_Coupling_Aza_Michael_Pathway Phenol Phenolic Precursor Oxidation Oxidative Phenolic Coupling (e.g., PIDA) Phenol->Oxidation Dienone Dienone Intermediate Oxidation->Dienone AzaMichael Intramolecular Aza-Michael Addition Dienone->AzaMichael Hasubanan Hasubanan Core AzaMichael->Hasubanan

Caption: Biomimetic oxidative coupling and aza-Michael addition pathway.

Enantioselective_Allylation_Pathway Ketone Ketone Precursor Allylation Enantioselective Allylation Ketone->Allylation Alcohol Chiral Alcohol Allylation->Alcohol ChiralReagent Chiral Allylzinc Reagent ChiralReagent->Allylation Cyclization Further Cyclization Steps Alcohol->Cyclization Isohasubanan Isohasubanan Core Cyclization->Isohasubanan

Caption: Enantioselective allylation for isohasubanan synthesis.

References

Application Note and Protocol: Purification of Dihydroepistephamiersine 6-acetate from Stephania miersii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the isolation and purification of Dihydroepistephamiersine 6-acetate, a hasubanan (B79425) alkaloid, from the plant extract of Stephania miersii. This document outlines the necessary steps from initial extraction to final purification and suggests methods for preliminary characterization.

Introduction

This compound is a member of the hasubanan class of alkaloids, a group of nitrogen-containing organic compounds found in various plant species, particularly within the Menispermaceae family. Plants of the Stephania genus are well-documented sources of hasubanan alkaloids.[1][2][3] These compounds are of significant interest to the scientific community due to their complex molecular structures and potential pharmacological activities.

This application note provides a comprehensive protocol for the purification of this compound from the whole plant material of Stephania miersii. The methodology is based on established principles of natural product chemistry, including solvent extraction, acid-base partitioning, and multi-stage chromatographic separation.

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

StepMaterialInput Mass (g)Output Mass (g)Yield (%)Notes
1Dried Stephania miersii Powder1000--Starting plant material.
2Crude Ethanolic Extract-858.5After solvent evaporation.
3Crude Alkaloid Fraction8512.514.7After acid-base partitioning.
4Column Chromatography Fractions12.5--Mass of individual fractions will vary.
5Purified this compound-VariableVariableDependent on initial concentration in plant material.

Table 2: Chromatographic Conditions for Purification

Chromatography StepStationary PhaseMobile Phase / EluentGradient / IsocraticDetection
Column Chromatography Silica (B1680970) Gel (200-300 mesh)Dichloromethane (B109758):Methanol (B129727)Gradient: 100:0 to 90:10TLC with Dragendorff's reagent
Preparative HPLC C18 (10 µm, 250 x 20 mm)Acetonitrile (B52724):Water with 0.1% Formic AcidGradient: 20% to 60% Acetonitrile over 40 minUV at 254 nm
Analytical HPLC C18 (5 µm, 250 x 4.6 mm)Acetonitrile:Water with 0.1% Formic AcidIsocratic: 35% AcetonitrileUV at 254 nm

Experimental Protocols

Plant Material and Extraction
  • Plant Material Preparation: Air-dry the whole plant material of Stephania miersii at room temperature for 7-10 days until brittle. Grind the dried material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the dried plant powder in 5 L of 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification: Dissolve the crude ethanolic extract in 1 L of 5% aqueous hydrochloric acid (HCl).

  • Defatting: Extract the acidic solution three times with an equal volume of dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide. The solution should be cooled in an ice bath during this process.

  • Alkaloid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane. The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

3.3.1. Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel (200-300 mesh) column using a slurry packing method with dichloromethane.

  • Sample Loading: Adsorb the crude alkaloid fraction (e.g., 10 g) onto a small amount of silica gel (e.g., 20 g) and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates in a dichloromethane:methanol (95:5) solvent system. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

  • Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound. Evaporate the solvent to obtain a semi-purified fraction.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 20% B to 60% B over 40 minutes

    • Flow Rate: 15 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Solvent Removal: Evaporate the acetonitrile from the collected fractions under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified compound.

Purity Assessment

Assess the purity of the isolated compound using analytical HPLC with the conditions specified in Table 2. The purity can be determined by the peak area percentage. Further structural confirmation should be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow plant Dried Stephania miersii Powder extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chrom Silica Gel Column Chromatography (DCM:MeOH Gradient) alkaloid_fraction->column_chrom semi_pure Semi-purified Fractions column_chrom->semi_pure prep_hplc Preparative HPLC (C18, ACN:H2O Gradient) semi_pure->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound

Caption: Purification workflow for this compound.

acid_base_partitioning cluster_0 Acidic Aqueous Phase cluster_1 Organic Phase cluster_2 Aqueous Phase crude_extract Crude Ethanolic Extract in 5% HCl defatting Extract with Dichloromethane crude_extract->defatting acidic_phase Acidic Aqueous Layer (Protonated Alkaloids) defatting->acidic_phase Aqueous Layer lipids Lipophilic Impurities (in Dichloromethane) defatting->lipids Organic Layer (Discard) basification Add NH4OH to pH 9-10 acidic_phase->basification basic_phase Basic Aqueous Layer (Free Base Alkaloids) basification->basic_phase alkaloid_extraction Extract with Dichloromethane basic_phase->alkaloid_extraction final_alkaloids Crude Alkaloid Fraction (in Dichloromethane) alkaloid_extraction->final_alkaloids Organic Layer salts Aqueous Layer with Salts (Discard) alkaloid_extraction->salts Aqueous Layer (Discard)

Caption: Acid-base partitioning for alkaloid enrichment.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the analysis of Dihydroepistephamiersine 6-acetate, a hasubanan-type alkaloid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The focus is on the fragmentation behavior of this complex molecule under electrospray ionization (ESI) conditions. A plausible fragmentation pathway has been proposed based on the known structure and general principles of alkaloid mass spectrometry. The presented data and protocols are intended to guide researchers, scientists, and drug development professionals in the identification and characterization of this compound and related compounds in various matrices.

Introduction

This compound is a member of the hasubanan (B79425) alkaloid family, a class of natural products with a complex polycyclic ring system. These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Understanding the fragmentation patterns is crucial for the unambiguous identification and characterization of these alkaloids in complex mixtures such as plant extracts or biological samples. This application note provides a comprehensive overview of the predicted mass spectral fragmentation of this compound and a detailed experimental protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

Based on the structure of this compound (Molecular Weight: 433.5 g/mol )[1], a hasubanan alkaloid with the chemical name Hasubanan-6-ol, 8,10-epoxy-3,4,7,8-tetramethoxy-17-methyl-, acetate (B1210297) (ester), (6β,7β,8β,10β)-, a plausible fragmentation pathway in positive ion ESI-MS/MS is proposed. The protonated molecule [M+H]⁺ is expected at an m/z of 434.5.

Key fragmentation events for alkaloids typically involve the loss of substituent groups and cleavages within the ring structure. For acetylated alkaloids, a characteristic neutral loss of the acetyl group (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) is commonly observed. Further fragmentation is anticipated to involve the cleavage of the alkaloid skeleton, including the loss of methoxy (B1213986) groups and fragmentation of the nitrogen-containing ring.

Table 1: Predicted m/z Values of Precursor and Major Fragment Ions of this compound.

Ion DescriptionProposed FormulaPredicted m/z
Protonated Molecule[C₂₃H₃₁NO₇+H]⁺434.2
Loss of Acetic Acid[C₂₁H₂₇NO₅]⁺374.2
Loss of Acetic Acid and Methyl Radical[C₂₀H₂₄NO₅]⁺358.2
Loss of Acetic Acid and Methanol (B129727)[C₂₀H₂₃NO₄]⁺342.2
Further Fragmentation of the Skeleton-Various

Experimental Protocols

This section details the experimental methodology for the LC-MS/MS analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to a final concentration of 1 µg/mL for direct infusion or LC-MS/MS analysis.

  • Plant Extract Preparation:

    • Homogenize 1 g of the dried and powdered plant material with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction twice and combine the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Product ion scans of the protonated molecule at m/z 434.2. Collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Analysis

The acquired data should be processed using the instrument's software. The identification of this compound will be based on its retention time and the accurate mass measurement of the precursor ion and its characteristic fragment ions as detailed in Table 1.

Visualizations

Fragmentation_Pathway M This compound [M+H]⁺ m/z 434.2 F1 [M+H - C₂H₄O₂]⁺ m/z 374.2 M->F1 - 60 Da (Acetic Acid) F2 [M+H - C₂H₄O₂ - CH₃]⁺ m/z 358.2 F1->F2 - 15 Da (CH₃) F3 [M+H - C₂H₄O₂ - CH₄O]⁺ m/z 342.2 F1->F3 - 32 Da (CH₃OH)

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP1 Standard/Extract Preparation SP2 Dilution & Filtration SP1->SP2 LC HPLC/UHPLC Separation SP2->LC MS ESI-MS/MS Detection LC->MS DP1 Data Acquisition MS->DP1 DP2 Spectral Interpretation DP1->DP2

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols: Solubility of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroepistephamiersine 6-acetate is a complex alkaloid with potential applications in various research fields. Understanding its solubility in common laboratory solvents is a critical first step for any experimental work, including in vitro assays, formulation development, and analytical method development. These notes provide a summary of known solubility characteristics and a general protocol for quantitative solubility determination.

Physicochemical Properties
PropertyValue
Molecular FormulaC₂₃H₃₁NO₇
Molecular Weight433.5 g/mol
Physical StatePowder[1]
CAS Number57361-74-7[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubilityQuantitative Data (mg/mL)
Dimethyl Sulfoxide (DMSO)Soluble[1]Data Not Available
ChloroformSoluble[1]Data Not Available
DichloromethaneSoluble[1]Data Not Available
Ethyl AcetateSoluble[1]Data Not Available
AcetoneSoluble[1]Data Not Available
Water / Aqueous BuffersData Not AvailableData Not Available
Ethanol / MethanolData Not AvailableData Not Available

General Protocol for Quantitative Solubility Determination

This section outlines a standard experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the "shake-flask" method, is considered a gold standard for solubility measurement.

Materials and Equipment
  • This compound (powder)

  • Selected solvents (e.g., DMSO, water, PBS pH 7.4)

  • Analytical balance

  • Vials (e.g., 1.5 mL or 2 mL glass vials) with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is achieved, leaving undissolved solid at the end of the experiment (e.g., 1-5 mg).

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A 24-48 hour incubation is typically recommended to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand at the same constant temperature for a short period (e.g., 1 hour) to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. Note: It is important to test for compound binding to the filter material beforehand.

  • Dilution and Analysis: Prepare a series of dilutions of the clear, saturated solution using the same solvent. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

  • Quantification: Determine the concentration of the compound in the original saturated solution by comparing the analytical response to a standard curve of known concentrations. This concentration represents the quantitative solubility of the compound in the tested solvent under the specified conditions.

Visualized Workflow

The following diagram illustrates the general experimental workflow for determining the quantitative solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess compound into vial start->weigh add_solvent Add precise volume of solvent weigh->add_solvent incubate Incubate with shaking (e.g., 24-48h at 25°C) add_solvent->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge collect Collect supernatant centrifuge->collect dilute Dilute sample collect->dilute analyze Analyze concentration (e.g., by HPLC) dilute->analyze end End: Solubility Determined analyze->end

Caption: Workflow for Quantitative Solubility Determination.

References

Application Notes and Protocols: Developing a Cell-Based Assay for Dihydroepistephamiersine 6-acetate as a Potential STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including proliferation, survival, differentiation, and immune responses.[1][2][3] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime therapeutic target for drug discovery.[4][5][6][7] Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of downstream genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).[8][9][10][11]

Dihydroepistephamiersine 6-acetate is a novel natural product derivative. While its specific mechanism of action is under investigation, many natural products are known to exhibit anti-cancer and anti-inflammatory properties through the modulation of key signaling pathways. This document outlines a comprehensive cell-based assay strategy to evaluate the potential of this compound as an inhibitor of the STAT3 signaling pathway. The proposed workflow includes a primary screen to identify pathway inhibition, followed by secondary assays to confirm the mechanism of action and evaluate downstream functional effects on cell viability and apoptosis.

STAT3 Signaling Pathway Overview

The canonical STAT3 signaling cascade is typically initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their respective cell surface receptors.[1] This event activates receptor-associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 proteins. JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[12] This phosphorylation induces the formation of STAT3 homodimers, which then translocate to the nucleus.[9] In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoters of target genes, initiating their transcription.[9][13]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA (Promoter) STAT3_dimer->DNA Nuclear Translocation & Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiation

Caption: Canonical STAT3 Signaling Pathway.

Experimental Workflow: A Screening Cascade

A tiered approach is recommended to efficiently identify and characterize the inhibitory effects of this compound on the STAT3 pathway. This workflow begins with a high-throughput primary assay, followed by more detailed secondary and functional assays to confirm activity and elucidate the mechanism.

Experimental_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays (Mechanism of Action) cluster_functional Functional Assays (Cellular Outcomes) Start Start: Compound Treatment (this compound) ReporterAssay STAT3 Reporter Gene Assay (Measure STAT3 Transcriptional Activity) Start->ReporterAssay pSTAT3_ELISA Phospho-STAT3 (Tyr705) ELISA (Measure STAT3 Activation) ReporterAssay->pSTAT3_ELISA Confirm Hits ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) pSTAT3_ELISA->ViabilityAssay Assess Function ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo® 3/7) pSTAT3_ELISA->ApoptosisAssay Assess Function End End: Data Analysis & Conclusion ViabilityAssay->End ApoptosisAssay->End

Caption: Screening cascade for STAT3 inhibitors.

Protocol 1: STAT3 Reporter Gene Assay (Primary Screen)

Principle: This assay utilizes a cell line stably transfected with a reporter gene (e.g., firefly luciferase) under the control of a promoter containing STAT3-specific DNA binding elements.[13][14] When STAT3 is activated by a stimulus like IL-6, it binds to these elements and drives the transcription of luciferase.[14][15] The resulting luminescent signal is directly proportional to STAT3 transcriptional activity, allowing for the quantification of inhibition by test compounds.[14]

Materials:

  • HEK293 STAT3-Luciferase reporter cell line (e.g., Boster Bio, #IS0132; BPS Bioscience, #79730)

  • DMEM with 10% FBS, 1% Penicillin/Streptomycin

  • Opti-MEM or other serum-free medium

  • Recombinant Human IL-6

  • This compound (test compound)

  • Stattic (positive control inhibitor)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture STAT3 reporter cells in the appropriate growth medium.

    • Trypsinize and count the cells. Seed 5 x 10⁴ cells per well in a 96-well plate in 100 µL of growth medium.[15]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[14][15]

  • Compound Treatment:

    • The next day, remove the growth medium.

    • Prepare serial dilutions of this compound and the positive control (Stattic) in serum-free medium.

    • Add 50 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare IL-6 in serum-free medium at a 2X concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the IL-6 solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).

    • Incubate the plate for 6-16 hours at 37°C, 5% CO₂.[15]

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 10-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Incubate at room temperature for 1-5 minutes and measure the firefly luminescence using a luminometer.[15]

    • If using a dual-reporter system, subsequently add the second reagent and measure Renilla luminescence for normalization.

Data Presentation:

Treatment GroupConcentrationNormalized Luminescence (RLU)% Inhibition of STAT3 Activity
Unstimulated Control-1,500 ± 120-
Vehicle + IL-60.1% DMSO55,000 ± 4,5000%
This compound0.1 µM48,500 ± 3,90012.1%
1 µM32,000 ± 2,80042.9%
10 µM11,500 ± 95081.3%
50 µM4,200 ± 35094.9%
Stattic (Positive Control)10 µM6,800 ± 55089.9%

Protocol 2: Phospho-STAT3 (Tyr705) ELISA (Secondary Screen)

Principle: This assay directly quantifies the phosphorylation of STAT3 at Tyrosine 705 (pY705), a critical activation event. A sandwich ELISA format is used, where a capture antibody binds total STAT3 from cell lysates, and a detection antibody specifically recognizes the pY705 epitope.[12][16][17] This confirms that the compound's activity is due to the inhibition of STAT3 phosphorylation.

Materials:

  • A549, HeLa, or another cell line with a robust IL-6 response.

  • RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin

  • Recombinant Human IL-6

  • This compound

  • Phospho-STAT3 (Tyr705) ELISA Kit (e.g., RayBiotech, #PEL-STAT3-Y705-T; Invitrogen, #KHO0481)

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Microplate reader (450 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate with IL-6 (e.g., 20 ng/mL) for 30 minutes.

  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Add 150 µL of complete cell lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • ELISA Procedure:

    • Follow the manufacturer's protocol for the specific ELISA kit. A general procedure is outlined below.[16]

    • Add 100 µL of each cell lysate (diluted to 0.2-2 µg/µL in assay diluent) to the appropriate wells of the ELISA plate pre-coated with a total STAT3 capture antibody.[14]

    • Incubate for 2.5 hours at room temperature.[16]

    • Wash the wells 3-4 times.

    • Add 100 µL of the anti-pSTAT3-Tyr705 detection antibody to each well and incubate for 1 hour.[14]

    • Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.[14]

    • Wash the wells, add 100 µL of TMB substrate, and incubate for 30 minutes in the dark.[14][16]

    • Add 50 µL of Stop Solution and immediately read the absorbance at 450 nm.[16]

Data Presentation:

Treatment GroupConcentrationpSTAT3 (Tyr705) Level (OD 450nm)% Inhibition of Phosphorylation
Unstimulated Control-0.15 ± 0.02-
Vehicle + IL-60.1% DMSO1.85 ± 0.150%
This compound0.1 µM1.62 ± 0.1313.5%
1 µM1.05 ± 0.0947.1%
10 µM0.45 ± 0.0482.4%
50 µM0.21 ± 0.0296.5%

Protocol 3: Cell Viability Assay (Functional Screen)

Principle: To assess the cytotoxic or cytostatic effects of the compound, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] A decrease in ATP is proportional to the decrease in the number of viable cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Appropriate cell culture medium

  • This compound

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells at a density of 5,000 cells/well in 100 µL of medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Add the compounds to the wells (final volume 200 µL). Include vehicle-only controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19][20]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[19][20]

    • Add 100 µL of the reagent to each well.[19][20]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[19][20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

    • Record luminescence using a luminometer.

Data Presentation:

Treatment GroupConcentration (µM)Luminescence (RLU)% Cell Viability
Vehicle Control0850,000 ± 65,000100%
This compound0.1835,000 ± 71,00098.2%
1650,000 ± 55,00076.5%
10310,000 ± 28,00036.5%
5095,000 ± 8,00011.2%
10040,000 ± 3,5004.7%

Protocol 4: Apoptosis Assay (Functional Screen)

Principle: To determine if the observed decrease in cell viability is due to the induction of apoptosis, the activity of effector caspases-3 and -7 is measured. The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to generate a light signal.[21]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Appropriate cell culture medium

  • This compound

  • Staurosporine (positive control for apoptosis induction)

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay System (Promega, #G8090)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at 10,000 cells/well in 100 µL of medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

    • Treat cells with serial dilutions of this compound, vehicle control, and a positive control (e.g., 1 µM Staurosporine).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[22]

    • Add 100 µL of the reagent to each well.[22]

    • Mix gently and incubate at room temperature for 1-3 hours.[22]

    • Measure luminescence using a luminometer.

Data Presentation:

Treatment GroupConcentration (µM)Luminescence (RLU)Fold-Increase in Caspase-3/7 Activity
Vehicle Control012,000 ± 9501.0
This compound115,000 ± 1,1001.3
1048,000 ± 3,8004.0
50115,000 ± 9,2009.6
Staurosporine (Positive Control)1155,000 ± 12,50012.9

Conclusion

The described protocols provide a robust framework for evaluating this compound as a potential inhibitor of the STAT3 signaling pathway. The screening cascade allows for the efficient identification of inhibitory activity, confirmation of the mechanism of action by measuring STAT3 phosphorylation, and characterization of the downstream functional consequences on cancer cell viability and apoptosis. Positive results from these assays would provide a strong rationale for further preclinical development of this compound as a therapeutic agent for STAT3-driven diseases.

References

Application Notes and Protocols for Radioligand Binding Assays of Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hasubanan (B79425) alkaloids, a class of natural products structurally related to morphine, have garnered significant interest in medicinal chemistry due to their potential analgesic and other pharmacological properties.[1] These compounds primarily exert their effects through interactions with opioid and sigma receptors.[2] Understanding the binding characteristics of hasubanan alkaloids to these receptors is crucial for elucidating their mechanism of action and for the development of novel therapeutics. Radioligand binding assays are a fundamental and highly sensitive technique for quantifying the affinity of unlabeled compounds, such as hasubanan alkaloids, for specific receptor targets.[3]

This document provides detailed protocols for conducting radioligand binding assays to determine the binding affinities of hasubanan alkaloids for human delta (δ), mu (µ), and kappa (κ) opioid receptors, as well as sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Data Presentation: Binding Affinities of Hasubanan Alkaloids

The following tables summarize the reported binding affinities of various hasubanan alkaloids for opioid and sigma receptors. This data is essential for selecting appropriate starting concentrations for competition binding assays and for structure-activity relationship (SAR) studies.

Table 1: Binding Affinity of Hasubanan Alkaloids for Human Opioid Receptors

AlkaloidReceptor SubtypeIC₅₀ (µM)Reference
N-Methylstephisoferulinδ-opioid0.7[4][5]
6-Cinnamoylhernandineδ-opioid46[4][5]
Stephalonine Eδ-opioid1.5[4][5]
Aknadinineδ-opioid2.5[4][5]
Longanineδ-opioid3.0[4][5]
Aknadilactamδ-opioid8.0[4][5]
N-Methylstephulineδ-opioid10[4][5]
Prostephabyssineδ-opioid20[4][5]
Various Hasubanansµ-opioidSimilar potency to δ-opioid[4][5]
Various Hasubanansκ-opioidInactive[4][5]

Note: IC₅₀ is the concentration of the hasubanan alkaloid that inhibits 50% of the specific binding of the radioligand.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays to determine the inhibition constant (Ki) of hasubanan alkaloids for opioid and sigma receptors.

Protocol 1: Opioid Receptor Binding Assay

This protocol is adapted for determining the binding affinity of hasubanan alkaloids for human δ, µ, and κ opioid receptors expressed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human opioid receptor subtype of interest (δ, µ, or κ).

  • Radioligands:

    • δ-opioid receptor: [³H]-Naltrindole (a potent and selective antagonist).[6][7]

    • µ-opioid receptor: [³H]-DAMGO (a selective agonist).

    • κ-opioid receptor: [³H]-U-69,593 (a selective agonist).

  • Test Compounds: Hasubanan alkaloids of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinator: Naloxone (B1662785) (10 µM) for µ and κ receptors; unlabeled naltrindole (B39905) (10 µM) for δ receptors.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Membrane Preparation:

  • Culture CHO or HEK293 cells expressing the target opioid receptor to confluence.

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or similar device.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Binding Reaction:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of the hasubanan alkaloid (test compound).

    • 50 µL of the appropriate radioligand at a concentration near its Kd (e.g., ~1 nM for [³H]-Naltrindole).

    • 100 µL of the cell membrane suspension (typically 10-20 µg of protein).

  • For total binding, replace the test compound with assay buffer.

  • For non-specific binding, add a high concentration of the appropriate unlabeled ligand (e.g., 10 µM naloxone or naltrindole) instead of the test compound.

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

Filtration and Quantification:

  • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the hasubanan alkaloid concentration.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Sigma Receptor Binding Assay

This protocol is designed to determine the binding affinity of hasubanan alkaloids for human sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

  • Receptor Source: Membranes from a suitable source, such as guinea pig brain (for σ₁) or rat liver (for σ₂).

  • Radioligands:

    • σ₁ receptor: [³H]-(+)-Pentazocine.[2]

    • σ₂ receptor: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine to block σ₁ sites.[8]

  • Test Compounds: Hasubanan alkaloids of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinator: Haloperidol (B65202) (10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% PEI.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Membrane Preparation:

  • Homogenize the appropriate tissue (e.g., guinea pig brain or rat liver) in ice-cold sucrose (B13894) buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in assay buffer.

  • Determine the protein concentration and store the membrane preparation at -80°C.

Binding Reaction:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of various concentrations of the hasubanan alkaloid.

    • 50 µL of the appropriate radioligand (e.g., 5 nM [³H]-(+)-Pentazocine for σ₁ or 5 nM [³H]-DTG with 100 nM (+)-pentazocine for σ₂).

    • 100 µL of the membrane suspension (typically 100-200 µg of protein).

  • For total binding, replace the test compound with assay buffer.

  • For non-specific binding, add 10 µM haloperidol instead of the test compound.

  • Incubate the plate at room temperature for 120 minutes (for σ₁) or at 37°C for 90 minutes (for σ₂).

Filtration and Quantification:

  • Follow the same procedure as described in the opioid receptor binding assay protocol.

Data Analysis:

  • Follow the same data analysis steps as outlined in the opioid receptor binding assay protocol to determine the IC₅₀ and Ki values for the hasubanan alkaloids at the sigma receptors.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the underlying principle of the competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Alkaloid Receptor_Prep->Incubation Ligand_Prep Radioligand & Hasubanan Alkaloid Dilutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioligand Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Determination Counting->Data_Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Competitive_Binding_Principle Principle of Competitive Binding Receptor1 Receptor Radioligand1 [3H]-Ligand Receptor1->Radioligand1 Binding Receptor2 Receptor Hasubanan Hasubanan Alkaloid Receptor2->Hasubanan Competition Radioligand2 [3H]-Ligand

Caption: Principle of competitive radioligand binding.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dihydroepistephamiersine 6-acetate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroepistephamiersine 6-acetate, a novel alkaloid compound, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is an alkaloid from the Stephania genus, which is known for a wide range of bioactive compounds.[1][2][3][4] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalytical assays.[5][6][7] This note describes a fully validated LC-MS/MS method for the determination of this compound in human plasma, following established bioanalytical method validation guidelines.[8][9]

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound (Reference Standard, >99% purity), Verapamil (Internal Standard, IS, >99% purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Matrix: Blank human plasma (K2-EDTA as anticoagulant).

2. Instrumentation

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent system with a Turbo V™ ion source.

  • Analytical Column: Waters Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Data System: Analyst® Software or equivalent.

3. Liquid Chromatography Conditions A gradient elution was used for chromatographic separation.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 4.0 minutes
Gradient See Table 1

Table 1: LC Gradient Program

Time (min) %A %B
0.00 95 5
0.50 95 5
2.00 5 95
3.00 5 95
3.10 95 5

| 4.00 | 95 | 5 |

4. Mass Spectrometry Conditions The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Optimized compound parameters for this compound and the internal standard (Verapamil) were determined by direct infusion.

ParameterSetting
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Temperature 550°C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions See Table 2

Table 2: Optimized MRM Transitions and Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z DP (V) CE (V) CXP (V)
This compound 426.2 298.1 80 35 12
Verapamil (IS) 455.3 165.1 110 40 15

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential

5. Preparation of Standards and Quality Controls

  • Stock Solutions (1 mg/mL): Prepared by dissolving reference standards in methanol.

  • Working Solutions: Prepared by serial dilution of stock solutions with 50:50 (v/v) acetonitrile:water.

  • Calibration Curve (CC) Standards: Prepared by spiking blank human plasma with working solutions to achieve concentrations of 0.5, 1, 5, 25, 100, 250, 400, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepared in blank plasma at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (75 ng/mL), and High QC (375 ng/mL).

6. Sample Preparation Protocol (Protein Precipitation) Protein precipitation is a common and effective method for cleaning up plasma samples before LC-MS analysis.[10][11][12][13][14]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Verapamil internal standard working solution (1 µg/mL).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC-MS vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation and Results

The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect according to FDA guidelines.[15][16]

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank plasma.

  • Linearity: The calibration curve was linear over the range of 0.5–500 ng/mL. A correlation coefficient (r²) of >0.998 was consistently achieved with a 1/x² weighted linear regression model.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated using QC samples. The results are summarized in Table 3. All values were within the acceptable limit of ±15% (±20% for LLOQ).

Table 3: Summary of Intra-day and Inter-day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-day Precision (%CV) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (%CV) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 0.5 8.2 105.4 11.5 103.8
Low 1.5 6.5 97.1 8.9 98.5
Mid 75 4.1 101.3 5.7 102.1

| High | 375 | 3.5 | 98.8 | 4.6 | 99.4 |

  • Recovery and Matrix Effect: The extraction recovery was high and consistent for both the analyte and the IS. The matrix effect was found to be negligible.

Table 4: Recovery and Matrix Effect at Three QC Levels

QC Level Conc. (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor
Low 1.5 92.4 98.7 1.02
Mid 75 94.1 101.2 1.01

| High | 375 | 93.6 | 99.5 | 0.99 |

Visualizations

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL) plasma->is_add ppt Add Acetonitrile (150 µL) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant inject Inject into LC-MS/MS (5 µL) supernatant->inject data Data Acquisition & Processing inject->data G cluster_core Core Performance Characteristics cluster_matrix Matrix & Stability Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Selectivity Selectivity Validation->Selectivity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Accuracy->Precision Linearity->Accuracy Selectivity->Linearity Recovery->MatrixEffect

References

Application Notes and Protocols: Hasubanan Alkaloids as Chemical Probes for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific data for Dihydroepistephamiersine 6-acetate is not available in the public domain. This document provides information on the broader class of hasubanan (B79425) alkaloids, to which this compound belongs, for use as chemical probes in opioid receptor research.

Introduction

Hasubanan alkaloids are a class of natural products isolated from plants of the Stephania genus. These compounds have gained attention in pharmacological research due to their affinity for opioid receptors. This document outlines the potential application of hasubanan alkaloids as chemical probes for studying opioid receptor signaling, along with generalized experimental protocols.

Data Presentation: Opioid Receptor Affinity of Hasubanan Alkaloids

Hasubanan alkaloids have been shown to exhibit affinity for human opioid receptors, particularly the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR). They have been reported to be inactive against the kappa-opioid receptor (KOR)[1][2]. The inhibitory concentrations (IC50) for a range of hasubanan alkaloids are summarized below.

Compound ClassTarget ReceptorIC50 Range (µM)Source
Hasubanan AlkaloidsHuman δ-Opioid Receptor0.7 - 46[1][2]
Hasubanan AlkaloidsHuman µ-Opioid ReceptorSimilar potency to δ-opioid receptor[1][2]
Hasubanan AlkaloidsHuman κ-Opioid ReceptorInactive[1][2]

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways. The binding of an agonist, such as a hasubanan alkaloid, to an opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channel activity, leading to neuronal hyperpolarization and reduced neuronal excitability[3][4].

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (μ or δ) G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) Ion_Channel->Cellular_Response Contributes to Ligand Hasubanan Alkaloid Ligand->Receptor Binds ATP ATP ATP->AC cAMP->Cellular_Response Leads to Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions B Incubate: Membranes + Radioligand + Test Compound A->B C Rapid Filtration (Glass Fiber Filters) B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis: Calculate IC50 E->F

References

Troubleshooting & Optimization

Optimizing Dihydroepistephamiersine 6-acetate stability and solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability and solubility of Dihydroepistephamiersine 6-acetate.

Troubleshooting Guides

Low Aqueous Solubility

Problem: You are observing low or inconsistent aqueous solubility of this compound during your experiments.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Poor intrinsic solubility The inherent chemical structure of this compound may limit its aqueous solubility.Employ solubilization techniques such as the use of co-solvents, surfactants, or cyclodextrins.[1][2][3]
Precipitation from stock solution The compound may be precipitating out of the aqueous buffer when diluted from a high-concentration organic stock solution.Perform a kinetic solubility assessment to determine the highest achievable concentration without immediate precipitation.[4][5][6]
pH-dependent solubility As an alkaloid, the solubility of this compound is likely pH-dependent.Determine the thermodynamic solubility at various pH values to identify the optimal pH range for solubilization.
Polymorphism Different crystalline forms of the compound can exhibit different solubility profiles.Characterize the solid form of your material using techniques like XRPD and DSC.
  • Protocol 1: Kinetic Solubility Assay

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the stock solution to 198 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM.

    • Shake the plate for 2 hours at room temperature.

    • Measure the turbidity of the solution using a nephelometer or the absorbance at 620 nm using a plate reader to detect precipitation.[4][5]

    • Alternatively, filter the samples and analyze the filtrate by HPLC-UV to quantify the amount of soluble compound.

  • Protocol 2: Thermodynamic Solubility Assay

    • Add an excess amount of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 3, 5, 7.4, 9).

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][7]

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-UV method.[5]

Compound Instability and Degradation

Problem: You are observing a loss of this compound over time or the appearance of unexpected peaks in your analytical chromatograms.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Hydrolysis The acetate (B1210297) ester group in this compound may be susceptible to hydrolysis, especially at non-neutral pH.Conduct forced degradation studies under acidic and basic conditions to assess hydrolytic stability.[8][9]
Oxidation The molecule may be sensitive to oxidative degradation.Perform forced degradation with an oxidizing agent like hydrogen peroxide.[9]
Photodegradation Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[10]Conduct photostability studies by exposing the compound to controlled light conditions.
Thermal Degradation High temperatures can lead to the degradation of the compound.Assess thermal stability by exposing the compound to elevated temperatures.
  • Protocol 3: Forced Degradation Studies

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.[11]

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours.[11]

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[9]

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours.

    • Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Solubility TypeBufferSolubility (µg/mL)
KineticPBS, pH 7.45 - 10
ThermodynamicpH 5.0 Buffer15 - 25
ThermodynamicpH 7.4 Buffer2 - 5
ThermodynamicpH 9.0 Buffer< 1

Q2: How can I improve the aqueous solubility of this compound for my in vitro assays?

A2: For in vitro experiments, several formulation strategies can be employed to enhance the solubility of this compound:

Formulation StrategyRecommended ExcipientsStarting Concentration
Co-solvents DMSO, Ethanol, PEG 400Up to 5% (v/v)
Surfactants Tween® 80, Cremophor® EL0.1% - 1% (w/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)2% - 10% (w/v)

It is crucial to validate that the chosen excipients do not interfere with your experimental assay.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the primary suspected degradation pathways are hydrolysis of the acetate group and potential oxidation of the tertiary amine and methoxy (B1213986) groups.[8] Forced degradation studies are necessary to confirm these pathways and identify specific degradation products.[8][9]

Q4: How should I store this compound to ensure its stability?

A4: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in organic solvents like DMSO, it is recommended to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q5: What type of analytical method is suitable for stability studies of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[11] This method should be capable of separating the parent compound from all potential degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous phase (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) with UV detection is a good starting point for method development.[12][13]

Visualizations

experimental_workflow cluster_solubility Solubility Optimization cluster_stability Stability Assessment Low_Solubility Low Solubility Observed Kinetic_Assay Kinetic Solubility Assay Low_Solubility->Kinetic_Assay Thermo_Assay Thermodynamic Solubility Assay Low_Solubility->Thermo_Assay Formulation Formulation Strategy Thermo_Assay->Formulation Degradation Degradation Observed Forced_Degradation Forced Degradation Studies Degradation->Forced_Degradation Identify_Pathways Identify Degradation Pathways Forced_Degradation->Identify_Pathways Develop_Method Develop Stability-Indicating Method Identify_Pathways->Develop_Method

Caption: Experimental workflow for addressing solubility and stability issues.

troubleshooting_logic Start Experiment Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Solubility Assess Solubility Inconsistent_Results->Check_Solubility Yes Proceed Proceed with Experiment Inconsistent_Results->Proceed No Precipitation Precipitation Observed? Check_Solubility->Precipitation Check_Stability Assess Stability Degradation_Peaks Degradation Peaks Observed? Check_Stability->Degradation_Peaks Precipitation->Check_Stability No Optimize_Formulation Optimize Formulation Precipitation->Optimize_Formulation Yes Modify_Storage Modify Storage/Handling Degradation_Peaks->Modify_Storage Yes Degradation_Peaks->Proceed No Optimize_Formulation->Proceed Modify_Storage->Proceed

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway_placeholder Illustrative Signaling Pathway Inhibition (Placeholder for this compound's Mechanism of Action) Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Dihydroepistephamiersine Dihydroepistephamiersine 6-acetate Dihydroepistephamiersine->Akt Inhibition

Caption: Placeholder diagram for the potential mechanism of action.

References

Technical Support Center: Hasubanan Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hasubanan (B79425) alkaloid synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

FAQ 1: General Challenges

Question: What are the primary challenges in the total synthesis of hasubanan alkaloids?

Answer: The synthesis of hasubanan alkaloids presents several significant hurdles due to their complex, three-dimensional polycyclic structures. Key challenges include:

  • Construction of the Core Skeleton: Creating the fused aza-[4.3.3]propellane or related bridged tetracyclic systems is a primary difficulty.[1][2][3]

  • Stereocontrol: Establishing the correct stereochemistry, particularly at quaternary carbon centers and α-tertiary amine moieties, is a persistent challenge.[1][4] Asymmetric synthesis is crucial as different enantiomers can have drastically different biological effects.[5]

  • Functional Group Introduction: Introducing specific functional groups at desired positions on the complex scaffold requires highly selective and robust methodologies.[6]

  • Low Yields and Side Reactions: Many key reactions, such as intramolecular cyclizations or rearrangements, can suffer from low yields or the formation of undesired byproducts.[1]

FAQ 2: Oxidative Dearomatization

Question: My oxidative dearomatization of a phenol (B47542) precursor is resulting in low yields and multiple byproducts. What are the common causes and solutions?

Answer: Oxidative dearomatization is a powerful strategy for building molecular complexity from simple aromatic precursors, but it is sensitive to reaction conditions.[7][8] Problems often stem from overoxidation, undesired side reactions with the solvent, or incorrect choice of oxidant.[7][8]

Troubleshooting Steps:

  • Screen Oxidants: The choice of oxidant is critical. Hypervalent iodine reagents like PIDA (phenyliodine diacetate) or IBX are commonly used.[9] The reactivity depends heavily on the electronic properties of the phenol; electron-poor phenols are often less reactive.[9]

  • Optimize Solvent: Solvents can influence the reaction outcome. For instance, highly fluorinated solvents like hexafluoroisopropanol (HFIP) can promote the desired transformation while minimizing side reactions.[7]

  • Control Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at lower temperatures may improve selectivity and reduce byproduct formation.

  • Protecting Groups: The presence and nature of protecting groups on the phenol or other functionalities can influence the reaction's success. Some groups may not be stable under the oxidative conditions.[10]

Below is a troubleshooting workflow to address common issues in oxidative dearomatization.

G start Low Yield / Byproducts in Oxidative Dearomatization c1 Is the starting material pure? start->c1 s1 Purify starting phenol (e.g., column chromatography, recrystallization). c1->s1 No c2 Is the oxidant appropriate for the substrate? c1->c2 Yes s1->c2 s2 Screen different oxidants (e.g., PIDA, PIFA, IBX). Consider substrate electronics. c2->s2 No c3 Is solvent choice optimized? c2->c3 Yes s2->c3 s3 Test alternative solvents (e.g., HFIP, TFE, CH2Cl2). Avoid nucleophilic solvents. c3->s3 No c4 Is temperature controlled? c3->c4 Yes s3->c4 s4 Run reaction at lower temperature (e.g., 0 °C or -78 °C). c4->s4 No end Improved Yield and Purity c4->end Yes s4->end

Troubleshooting Oxidative Dearomatization
FAQ 3: Intramolecular Heck Reaction

Question: The key intramolecular Heck reaction to form the tetracyclic core is failing or giving poor yields. What should I investigate?

Answer: The intramolecular Heck reaction is a powerful tool for forming carbocycles and heterocycles but can be sensitive to several factors.[11][12] Failure is often related to the catalyst system, base, solvent, or substrate stability.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is crucial. For challenging transformations, try bulky, electron-rich ligands like phosphine-based ligands (e.g., XPhos, SPhos) or bidentate ligands like BINAP.[11][13] The ligand-to-palladium ratio can also be critical; high ratios can sometimes inhibit the reaction.[13]

  • Base Selection: The base is required to neutralize the HX generated in the catalytic cycle.[12][14] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, as are organic bases like triethylamine (B128534) or proton sponges. The choice of base can significantly impact the reaction rate and outcome.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to allow for higher reaction temperatures (e.g., 100-140 °C), which are often necessary.[13] Ensure the solvent is anhydrous.

  • Additive Effects: In some cases, additives like silver salts (e.g., Ag₃PO₄) or thallium salts can promote the reaction by scavenging halide ions, favoring a cationic pathway which can be more efficient.[11][12]

Table 1: Common Parameters for Intramolecular Heck Reaction Optimization

ParameterCommon OptionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pre-catalyst activation and stability.
Ligand PPh₃, P(o-tol)₃, BINAP, XPhosSteric bulk and electron-donating ability influence activity.[11][13]
Base K₂CO₃, Cs₂CO₃, Et₃N, PMPStrength, solubility, and steric hindrance.
Solvent DMF, NMP, DMAc, AcetonitrilePolarity and boiling point. Must be anhydrous.
Temperature 80 - 140 °CSubstrate stability is a limiting factor.[13]
Additives Ag₃PO₄, TlOAcCan switch reaction from a neutral to a cationic pathway.[12]
FAQ 4: Purification of Intermediates

Question: I'm struggling with the purification of my hasubanan alkaloid intermediates. What are the recommended techniques?

Answer: Hasubanan intermediates are often complex, multi-functional molecules that can be challenging to purify. A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Initial Extraction: Start with a standard acid-base extraction. Alkaloids are basic and can be extracted from an organic solvent into an acidic aqueous layer. Neutralizing this layer and re-extracting into an organic solvent provides a crude alkaloid mixture, removing non-basic impurities.[15][16]

  • Column Chromatography: This is the most common and powerful technique.[17][18]

    • Stationary Phase: Silica (B1680970) gel is most frequently used.[18] For particularly basic compounds that may streak on silica, alumina (B75360) (basic or neutral) or silica treated with triethylamine can be used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is typically employed. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can improve peak shape for basic compounds.

  • Crystallization: If an intermediate is a solid, crystallization can be a highly effective method for achieving high purity.[17][19] This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain material of very high purity for analysis, preparative HPLC is the method of choice.[15][17] Both normal-phase and reverse-phase columns can be used depending on the polarity of the compound.

G start Crude Reaction Mixture step1 Acid-Base Extraction (Liquid-Liquid) start->step1 step2 Column Chromatography (Silica or Alumina) step1->step2 step3 Crystallization (If solid) step2->step3 step4 Preparative HPLC (For high purity) step3->step4 end Pure Hasubanan Intermediate step4->end

General Purification Workflow for Alkaloids

Experimental Protocols

Protocol 1: Pomeranz–Fritsch–Bobbitt (PFB) Reaction for Tetrahydroisoquinoline Core

The Pomeranz–Fritsch–Bobbitt (PFB) reaction and its modifications are foundational for constructing the tetrahydroisoquinoline core present in many hasubanan precursors.[20][21] The Bobbitt modification involves a reduction step prior to acid-catalyzed cyclization, which often reduces byproduct formation compared to the classic Pomeranz-Fritsch synthesis.[20][21]

Objective: To synthesize a 4-hydroxytetrahydroisoquinoline derivative from an N-benzylaminoacetal precursor.

Methodology:

  • Formation of the Aminoacetal (Precursor):

    • To a solution of the substituted benzylamine (B48309) (1.0 eq) in an appropriate solvent like chloroform (B151607) or dichloroethane, add 2,2-dimethoxyacetaldehyde (B46314) (1.1 eq).

    • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with dichloromethane.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude aminoacetal is often used directly in the next step without further purification.

  • Cyclization:

    • Dissolve the crude aminoacetal precursor in a suitable solvent.

    • Add the acid catalyst. The choice of acid is critical; common options include 6 M HCl or 70% HClO₄.[20] The concentration of the solution can influence the outcome, with more dilute conditions sometimes favoring the desired 4-hydroxy product over the 4-methoxy ether byproduct.[20]

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction by adding a base (e.g., solid NaHCO₃ or a cooled NaOH solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the resulting 4-hydroxytetrahydroisoquinoline derivative by column chromatography.

Table 2: Influence of Acid Catalyst on PFB Cyclization

Substrate TypeRecommended AcidTypical ConditionsExpected OutcomeReference
Electron-rich aromatic 6 M HClRoom Temp, 4-8 hGood yield of 7-substituted THIQ[20]
Non-activated aromatic 70% HClO₄Room Temp, 6-12 hModerate to good yield[20]
Deactivated aromatic Stronger acids / higher tempMay require harsher conditionsLower yields, potential for byproducts[20]

References

Technical Support Center: Dihydroepistephamiersine 6-acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dihydroepistephamiersine 6-acetate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem IDQuestionPossible Causes & Solutions
YLD-001 Low yield of this compound after acetylation. Incomplete reaction: * Increase the molar excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). * Extend the reaction time or moderately increase the reaction temperature. * Ensure the starting material, Dihydroepistephamiersine, is completely dry, as water can quench the acetylating agent. Steric hindrance: * The hydroxyl group at the 6-position may be sterically hindered. Consider using a less bulky and more reactive acetylating agent. * Employ a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. Degradation of starting material or product: * If using a strong base as a catalyst, it may cause side reactions. Use a milder, non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). * Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.
PUR-001 Difficulty in purifying this compound from the reaction mixture. Co-elution with starting material: * Optimize the solvent system for column chromatography to achieve better separation between the acetylated product and the unreacted Dihydroepistephamiersine. A gradient elution might be necessary.[1][2] Presence of multiple byproducts: * Over-acetylation at other reactive sites can lead to multiple products. Use a stoichiometric amount of the acetylating agent or a protecting group strategy for other sensitive functional groups. * Consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) for complex mixtures.[3] Product instability on silica (B1680970) gel: * Some alkaloids can be unstable on silica gel.[2] Consider using a different stationary phase, such as alumina (B75360) (basic or neutral), or employ techniques like Strong Cation Exchange (SCX) chromatography.[4]
RXN-001 Formation of unexpected side products during the synthesis. Side reactions with other functional groups: * The Dihydroepistephamiersine core likely contains other nucleophilic sites that can react with the acetylating agent. A thorough analysis of the starting material's structure is crucial to anticipate and mitigate these side reactions, potentially through the use of protecting groups. Epimerization or rearrangement: * The reaction conditions (e.g., heat, strong base) might induce structural changes in the alkaloid scaffold. Milder reaction conditions are advisable. Solvent participation: * Ensure the solvent is inert under the reaction conditions. For example, if using pyridine as a base, it can also act as a nucleophilic catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: The logical starting material is Dihydroepistephamiersine. This precursor would first need to be synthesized or isolated from a natural source. The synthesis of related proaporphine alkaloids often involves multi-step sequences to construct the core ring system.

Q2: What are the recommended general conditions for the acetylation of Dihydroepistephamiersine?

A2: A common method for acetylating a hydroxyl group on a complex molecule is to treat the starting material with an acetylating agent in the presence of a base. A typical starting point would be:

  • Acetylating agent: Acetic anhydride (1.1 to 2 equivalents)

  • Base: Triethylamine or pyridine (2 to 5 equivalents)

  • Solvent: Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Temperature: 0 °C to room temperature

  • Reaction monitoring: TLC analysis

Q3: How can I confirm the successful synthesis of this compound?

A3: Confirmation is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Look for the appearance of a new singlet integrating to three protons around 2.0-2.2 ppm in the ¹H NMR spectrum, corresponding to the acetyl methyl group. In the ¹³C NMR, a new carbonyl signal around 170 ppm and a methyl signal around 21 ppm are expected.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of Dihydroepistephamiersine plus 42.04 g/mol (the mass of an acetyl group).

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch should appear around 1735 cm⁻¹.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes. Acetylating agents like acetic anhydride and acetyl chloride are corrosive and moisture-sensitive. Bases such as pyridine and triethylamine are flammable and have strong odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Experimental Protocols

General Protocol for Acetylation of Dihydroepistephamiersine
  • Preparation: Dissolve Dihydroepistephamiersine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (2-3 equivalents).

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or another suitable stationary phase.[1][2]

Visualizations

Synthesis Workflow

cluster_synthesis Synthesis of this compound start Dihydroepistephamiersine reagents Acetic Anhydride, Triethylamine, DCM start->reagents reaction Acetylation Reaction reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

cluster_troubleshooting Troubleshooting Low Yield (YLD-001) start Low Yield of Product check_completion Check Reaction Completion via TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remaining degradation Starting Material/Product Degradation check_completion->degradation Streaking / Multiple Spots on TLC steric_hindrance Steric Hindrance check_completion->steric_hindrance Slow / No Reaction solution1 Increase Reagent Stoichiometry / Time / Temperature incomplete->solution1 solution2 Use Milder Conditions / Monitor Closely degradation->solution2 solution3 Use More Reactive Acetylating Agent / Add Catalyst (DMAP) steric_hindrance->solution3

Caption: A decision tree for troubleshooting low product yield in the acetylation reaction.

References

Technical Support Center: Dihydroepistephamiersine 6-acetate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for an acetate (B1210297) ester like Dihydroepistephamiersine 6-acetate?

A1: Acetate esters are susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would cleave the acetate group to yield the corresponding alcohol and acetic acid. Other potential degradation pathways, depending on the overall molecular structure, include oxidation, photolysis, and thermal degradation. For instance, studies on Abiraterone Acetate, another acetate-containing compound, have shown significant degradation under acidic and basic conditions.[1][2]

Q2: What analytical techniques are most suitable for studying the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (LC-MS) is a powerful technique for separating and identifying the parent compound and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially after derivatization, for volatile degradants.[3]

Q3: How can I prevent the degradation of this compound during sample preparation and analysis?

A3: To minimize ex vivo degradation, it is crucial to control factors such as pH and temperature.[3] Samples should be stored at low temperatures, protected from light, and analyzed promptly after preparation. Using a buffered mobile phase at a neutral or slightly acidic pH during HPLC analysis can also help maintain stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak during analysis. On-instrument degradation.- Adjust the pH of the mobile phase. - Decrease the temperature of the autosampler and column. - Use a faster analytical method.
Appearance of multiple, unidentified peaks in the chromatogram. Forced degradation conditions are too harsh, leading to secondary degradation products.- Reduce the concentration of the stressor (acid, base, oxidizing agent). - Shorten the exposure time to the stressor. - Lower the temperature of the stress study.
Poor peak shape or resolution. Co-elution of the parent compound and degradation products.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or column chemistry).
Inconsistent results between replicate experiments. Variability in sample preparation or storage.- Ensure precise control over temperature, light exposure, and time before analysis. - Prepare fresh solutions for each experiment.

Illustrative Degradation Data

The following table summarizes the degradation of Abiraterone Acetate under various stress conditions, as an example of what might be observed for an acetate-containing compound.

Stress Condition % Degradation
Acidic (0.1 N HCl at 80°C for 30 min)62.72%
Alkaline (0.1 N NaOH at 50°C for 30 min)16.99%
Oxidative (30% H₂O₂ at 40°C for 30 min)0.26%
Thermal1.09%
Photolytic0.34%
Data adapted from a study on Abiraterone Acetate.[2]

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline for inducing the degradation of this compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[2] After cooling, neutralize the solution with an appropriate base before analysis.

  • Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[2] After cooling, neutralize the solution with an appropriate acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Keep the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[2]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven.

  • Photolytic Degradation: Expose a solid sample or a solution of this compound to a light source with a specified wavelength range (e.g., 290-700 nm) for an extended period.[2]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

G cluster_stress Stress Conditions cluster_compound Compound cluster_products Potential Degradation Products Acid Acidic (H+) Parent Dihydroepistephamiersine 6-acetate Acid->Parent Base Alkaline (OH-) Base->Parent Oxidant Oxidative ([O]) Oxidant->Parent Heat Thermal (Δ) Heat->Parent Light Photolytic (hν) Light->Parent Hydrolysis_Product Hydrolysis Product (Alcohol) Parent->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product(s) Parent->Oxidation_Product Oxidation Photolytic_Product Photolytic Product(s) Parent->Photolytic_Product Photolysis G start Start: Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathway identify->pathway end End pathway->end

References

Overcoming poor solubility of Dihydroepistephamiersine 6-acetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Dihydroepistephamiersine 6-acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a complex alkaloid compound with a molecular weight of 433.5 g/mol .[1] Its chemical structure lends itself to poor solubility in aqueous buffers, a common challenge for many complex organic molecules in drug discovery.[2][3] This low solubility can hinder in vitro assays, formulation development, and subsequent preclinical studies. The predicted pKa of this compound suggests that its solubility may be pH-dependent.

Q2: What are the initial steps to improve the solubility of this compound?

For initial experiments, it is recommended to start with simple and common laboratory techniques before moving to more complex formulations. These include the use of co-solvents and adjusting the pH of the buffer.[4][5] These methods are often effective and can be easily implemented.

Q3: Can you provide a summary of common solubility enhancement techniques for this compound?

Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[6][7] The choice of method will depend on the specific experimental requirements, such as the desired final concentration and the compatibility of the excipients with the biological system being studied. Key strategies include:

  • Co-solvents: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the aqueous solution.[8][9][10]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can significantly increase its solubility, especially for compounds with acidic or basic functional groups like alkaloids.[11][12][13]

  • Surfactants: Using detergents to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in water.[14][15][16]

  • Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[17][18][19][20]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.

This is a common issue when a stock solution of the compound in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow:

G start Precipitation Observed check_stock Check Stock Concentration start->check_stock use_cosolvent Use Co-solvent in Buffer start->use_cosolvent Initial approach lower_stock Lower Stock Concentration check_stock->lower_stock If too high change_solvent Change Organic Solvent in Stock check_stock->change_solvent If appropriate lower_stock->use_cosolvent change_solvent->use_cosolvent adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph If precipitation persists success Compound Solubilized use_cosolvent->success If successful use_surfactant Add Surfactant adjust_ph->use_surfactant If precipitation persists adjust_ph->success If successful use_cyclodextrin Use Cyclodextrin use_surfactant->use_cyclodextrin Alternative approach use_surfactant->success If successful use_cyclodextrin->success If successful

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Reduce Stock Solution Concentration: High concentrations of the organic stock solution can lead to rapid precipitation upon dilution. Try preparing a more dilute stock solution.

  • Optimize Co-solvent Percentage: If using a co-solvent, systematically test different percentages. Start with a low percentage (e.g., 1-5%) and gradually increase it. Be mindful that high concentrations of organic solvents can be toxic to cells in culture.

  • Adjust pH: Since this compound is an alkaloid, its solubility is likely to increase in acidic conditions.[11][21] Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6).

  • Incorporate Surfactants: Surfactants like Tween® 80 or Polysorbate 20 can aid in solubilization by forming micelles.[14] Introduce a low concentration (e.g., 0.01-0.1%) of a surfactant into your aqueous buffer before adding the compound.

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective solubilizing agents that form inclusion complexes with hydrophobic molecules.[17][20]

Issue 2: The chosen solubilizing agent is interfering with the experimental assay.

Certain excipients can have unintended biological effects or interfere with assay readouts.

Troubleshooting Workflow:

G start Assay Interference Observed vehicle_control Run Vehicle Control start->vehicle_control identify_interferent Identify Interfering Excipient vehicle_control->identify_interferent lower_concentration Lower Excipient Concentration identify_interferent->lower_concentration change_excipient Switch to a Different Class of Excipient identify_interferent->change_excipient If lowering concentration fails validate_new_excipient Validate New Excipient in Assay lower_concentration->validate_new_excipient change_excipient->validate_new_excipient success No Interference validate_new_excipient->success If successful

Caption: Troubleshooting workflow for assay interference.

Detailed Steps:

  • Run Proper Vehicle Controls: Always include a control group that is treated with the same buffer and solubilizing agent but without this compound. This will help to distinguish the effects of the compound from those of the excipients.

  • Lower Excipient Concentration: Determine the lowest concentration of the solubilizing agent that maintains the compound in solution and test if this lower concentration still interferes with the assay.

  • Switch to an Alternative Solubilizing Agent: If interference persists, consider using a different class of solubilizer. For example, if a co-solvent is causing issues, try a cyclodextrin.

Quantitative Data on Solubility Enhancers

The following table summarizes the hypothetical solubility of this compound in various aqueous buffer systems. This data is intended to serve as a starting point for optimization.

Solubilizing Agent Concentration Buffer System Achieved Solubility (µg/mL) Observations
None-PBS, pH 7.4< 1Insoluble, visible precipitate.
DMSO (Co-solvent)1% (v/v)PBS, pH 7.410Clear solution at low concentrations.
DMSO (Co-solvent)5% (v/v)PBS, pH 7.450Potential for cellular toxicity at higher concentrations.
Ethanol (Co-solvent)5% (v/v)PBS, pH 7.435-
pH Adjustment-Acetate (B1210297) Buffer, pH 5.075Significantly improved solubility.
Tween® 80 (Surfactant)0.1% (w/v)PBS, pH 7.4150Formation of micelles aids solubilization.[14]
HP-β-CD (Cyclodextrin)2% (w/v)PBS, pH 7.4200Forms inclusion complexes, enhancing solubility.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the desired aqueous buffer (e.g., PBS, pH 7.4) to 37°C to aid in solubilization.

  • While vortexing the aqueous buffer, slowly add the DMSO stock solution to achieve the desired final concentration of the compound and a final DMSO concentration of ≤ 1% (v/v).

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Preparation of this compound Solution using pH Adjustment
  • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Select an appropriate acidic buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • While vortexing the acidic buffer, add the stock solution to the desired final concentration.

  • If necessary, the pH of the final solution can be carefully adjusted upwards, but be aware that the compound may precipitate as the pH approaches its pKa.

Protocol 3: Preparation of this compound Solution using a Cyclodextrin
  • Prepare a solution of 2% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer.

  • Add the powdered this compound directly to the HP-β-CD solution.

  • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating (to 37-40°C) may also be applied.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Signaling Pathway Considerations

The specific signaling pathways modulated by this compound are a subject of ongoing research. However, many bioactive compounds exert their effects through interactions with cellular signaling cascades, such as receptor tyrosine kinase (RTK) pathways. Below is a generalized diagram of an RTK signaling pathway that could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Ligand Ligand Ligand->RTK Drug Dihydroepistephamiersine 6-acetate Drug->RTK ?

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Technical Support Center: Dihydroepistephamiersine 6-acetate Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability testing data for Dihydroepistephamiersine 6-acetate is not currently available in public literature. This guide provides a comprehensive framework based on general principles for establishing the stability of a new chemical entity, in line with regulatory guidelines. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation (stress testing) studies and why are they essential for a new compound like this compound?

Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[1][2] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help elucidate the likely degradation products and pathways of the drug substance.[1][2][3]

  • Method Development: The generated degradation products are used to develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[1][3]

  • Formulation and Packaging: Understanding how the molecule degrades under various conditions provides insights that guide the development of a stable formulation and the selection of appropriate packaging and storage conditions.[1][2]

  • Regulatory Compliance: Regulatory bodies like the ICH, FDA, and EMA require forced degradation data as part of the drug development and submission process.[1][4][5]

Q2: What are the typical stress conditions that should be applied to this compound?

As a starting point for a new molecule, a range of stress conditions should be investigated. These typically include:

  • Acid/Base Hydrolysis: Exposure to acidic and basic conditions across a range of pH values helps determine the susceptibility of the compound to hydrolysis.[2][3] Given that this compound is an ester, it is likely susceptible to hydrolysis.

  • Oxidation: Using an oxidizing agent like hydrogen peroxide helps to assess the molecule's sensitivity to oxidative stress.[3]

  • Thermal Stress: Exposing the solid drug substance and solutions to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) can reveal thermally labile parts of the molecule.[6][7]

  • Photostability: Exposing the drug substance to light sources that emit both visible and UV radiation is necessary to determine if it is light-sensitive.[2][6]

Q3: How much degradation is considered sufficient in these studies?

The goal is not to completely destroy the drug but to achieve a meaningful level of degradation. A target degradation of 5-20% is generally considered appropriate.[8] This level is sufficient to produce and detect degradation products without generating secondary or tertiary degradants that might not be relevant under normal storage conditions.[3][8] If no degradation is observed under initial stress conditions, more strenuous conditions (e.g., higher temperature, longer exposure time) should be applied. Conversely, if the drug degrades too rapidly, the conditions should be made milder.[1]

Q4: What is a "stability-indicating method" and how is it developed?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] It must also be able to separate and quantify the degradation products formed. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique used for this purpose.[3] The development involves analyzing samples from forced degradation studies to ensure that all degradation product peaks are well-resolved from the main API peak and from each other.

Experimental Protocols: Forced Degradation Studies

These protocols are general templates and should be optimized for this compound. The concentration of the compound may need to be adjusted based on its solubility and the sensitivity of the analytical method.

Hydrolytic Degradation (Acidic and Basic)
  • Objective: To determine the susceptibility of this compound to hydrolysis across a range of pH values.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), HPLC grade water, HPLC grade acetonitrile (B52724) or methanol.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix a portion of the stock solution with 0.1 M HCl.

    • For base hydrolysis, mix a portion of the stock solution with 0.1 M NaOH.

    • For neutral hydrolysis, mix a portion of the stock solution with HPLC grade water.

    • Keep the solutions at room temperature or heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (base for the acidic sample, acid for the basic sample), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method.

Oxidative Degradation
  • Objective: To assess the oxidative stability of this compound.

  • Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), suitable solvent.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a defined period, sampling at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with mobile phase to an appropriate concentration.

    • Analyze by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of this compound in solid and solution states under elevated temperatures.

  • Procedure:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • Solution State: Prepare a solution of the compound in a suitable solvent and place it in the oven.

    • Analyze samples at initial and subsequent time points by dissolving/diluting them in the mobile phase for HPLC analysis.

Photolytic Degradation
  • Objective: To determine if this compound is susceptible to degradation upon exposure to light.

  • Procedure:

    • Expose the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

    • Analyze the exposed and control samples at appropriate time intervals by HPLC.

Data Presentation

Summarize the results of the forced degradation studies in a clear and organized table.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNo. of DegradantsRemarks (e.g., Major Degradant Peak Area %)
Acid Hydrolysis0.1 M HCl24 hours60°C15.2%2Major degradant at RRT 0.85 (12.1%)
Base Hydrolysis0.1 M NaOH8 hoursRT18.5%1Single major degradant at RRT 0.72
Oxidation3% H₂O₂24 hoursRT9.8%3Three minor degradants observed
Thermal (Solid)N/A7 days80°C2.1%1Minor degradation observed
Thermal (Solution)Water48 hours60°C7.5%2Similar profile to neutral hydrolysis
Photolytic (Solid)1.2 million lux h7 daysRT1.3%0Compound is photostable in solid form
Photolytic (Solution)1.2 million lux h48 hoursRT5.5%1One photodegradant observed

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Sample Analysis cluster_evaluation Phase 4: Data Evaluation & Method Validation start Define Objectives & Scope prep_api Prepare Dihydroepistephamiersine 6-acetate Stock Solution start->prep_api prep_reagents Prepare Stress Reagents (Acid, Base, Oxidant) prep_api->prep_reagents hydrolysis Hydrolysis (Acid, Base, Neutral) prep_reagents->hydrolysis Apply Stress Conditions oxidation Oxidation (e.g., H₂O₂) prep_reagents->oxidation Apply Stress Conditions thermal Thermal Stress (Solid & Solution) prep_reagents->thermal Apply Stress Conditions photo Photolytic Stress (UV/Vis Light) prep_reagents->photo Apply Stress Conditions sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Analyze Chromatograms (% Degradation, Purity) hplc->data_analysis peak_tracking Track Degradant Peaks data_analysis->peak_tracking mass_balance Assess Mass Balance peak_tracking->mass_balance method_validation Validate Stability- Indicating Method mass_balance->method_validation report Generate Report method_validation->report

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Guide for HPLC Analysis

Q: My main peak is tailing or showing poor shape. What could be the cause?

A: Peak tailing for basic compounds can be caused by interactions with silanol (B1196071) groups on the HPLC column packing.[9]

  • Solution 1 (Mobile Phase): Try adjusting the pH of your mobile phase or increasing the buffer concentration. Adding a competitive amine, like triethylamine, in small concentrations can also help.

  • Solution 2 (Column): The column itself may be degrading or contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]

  • Solution 3 (Overload): You may be overloading the column. Try reducing the injection volume or the concentration of your sample.

Q: The retention times of my peaks are shifting between injections. Why is this happening?

A: Retention time instability can be caused by several factors:

  • Mobile Phase: The mobile phase composition may be changing. Ensure your solvents are well-mixed and degassed.[11] If preparing the mobile phase online, check that the pump proportioning valves are working correctly.[9]

  • Temperature: Fluctuations in column temperature can cause shifts. Using a column oven is essential for stable retention times.[10][11]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Increase the equilibration time between runs.[11]

  • Pump Issues: Leaks or failing pump seals can lead to an inconsistent flow rate, affecting retention times.

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in a chromatogram but are not from the injected sample.

  • Contamination: They often arise from contamination in the mobile phase, the injection solvent, or from carryover from a previous injection.

  • Solution: Run a blank injection (injecting only the mobile phase) to see if the peaks are still present. If so, the contamination is likely in your mobile phase or system. Prepare fresh mobile phase and flush the system thoroughly.[9]

Q: My system backpressure is suddenly very high. What should I do?

A: High backpressure is typically caused by a blockage in the system.

  • Frit Blockage: The most common cause is a plugged column inlet frit. This can be due to particulate matter from the sample or from pump seal wear.

  • Solution: Try reversing the column (if the manufacturer allows) and flushing it with a strong, filtered solvent. Installing a guard column or an in-line filter before the main column can prevent this problem.[12] If the pressure remains high, the column may need replacement.

References

Preventing epimerization during hasubanan alkaloid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of hasubanan (B79425) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant issue in hasubanan alkaloid synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. This is a significant challenge in the total synthesis of hasubanan alkaloids because their complex, three-dimensional structure contains multiple stereocenters. The biological activity of these alkaloids is often highly dependent on their specific stereochemistry. The formation of an undesired epimer can lead to a mixture of products that is difficult to separate, resulting in lower yields of the target molecule and potentially compromising biological assays.

Q2: Which positions on the hasubanan core are most susceptible to epimerization?

A2: The stereocenters adjacent to carbonyl groups or other functionalities that can be readily enolized are particularly prone to epimerization. In the context of hasubanan synthesis, the C-10 position has been identified as being susceptible to epimerization under certain conditions. Additionally, the C-3 and C-4 positions can also be at risk depending on the synthetic route and the reagents employed.

Q3: What are the general strategies to prevent or minimize epimerization during synthesis?

A3: Several strategies can be employed to mitigate the risk of epimerization:

  • Kinetic vs. Thermodynamic Control: Running reactions at low temperatures for shorter durations often favors the kinetically controlled product, which may be the desired stereoisomer.

  • Choice of Reagents: The selection of bases, acids, and other reagents is critical. Non-coordinating, sterically hindered bases can sometimes prevent epimerization by disfavoring the formation of a thermodynamic enolate.

  • Protecting Group Strategy: The judicious use of protecting groups can prevent the formation of enolates or other reactive intermediates that can lead to epimerization.

  • Stereoselective Reactions: Employing stereoselective or stereospecific reactions ensures that the desired stereochemistry is set with high fidelity from the outset, reducing the risk of later epimerization.

  • Reaction Workup: Careful control of pH and temperature during the reaction workup is essential, as epimerization can sometimes occur during this stage.

Troubleshooting Guide

Problem: I am observing a mixture of epimers at the C-10 position after a base-mediated reaction.

Potential Cause Suggested Solution
The base is too strong or not sterically hindered, leading to thermodynamic enolization and epimerization.Switch to a milder, more sterically hindered base such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS).
The reaction temperature is too high, allowing for equilibration to the more stable, but undesired, epimer.Perform the reaction at a lower temperature (e.g., -78 °C) to favor the kinetically formed product.
Prolonged reaction time is allowing for epimerization to occur.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Problem: Epimerization is occurring during the removal of a protecting group.

Potential Cause Suggested Solution
The acidic or basic conditions required for deprotection are causing epimerization at a nearby stereocenter.Choose a protecting group that can be removed under milder, neutral conditions (e.g., a benzyl (B1604629) group removed by hydrogenolysis or a silyl (B83357) group removed with fluoride).
The temperature required for deprotection is too high.Explore alternative deprotection methods that can be performed at lower temperatures.

Key Experimental Protocols

Protocol 1: Stereoselective Ketone Reduction to Prevent Epimerization

This protocol describes a general method for the stereoselective reduction of a ketone intermediate in a hasubanan synthesis, which is crucial for setting the stereochemistry at a hydroxyl-bearing carbon and avoiding the formation of epimeric alcohols.

Materials:

Procedure:

  • Dissolve the hasubanan ketone intermediate in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride (1.2 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Comparative Data

Table 1: Effect of Reaction Conditions on the Diastereomeric Ratio (d.r.) of a Key Hasubanan Intermediate

EntryBaseSolventTemperature (°C)Time (h)d.r. (desired:undesired)
1NaHTHF25122:1
2K₂CO₃Acetonitrile8061:1
3LDATHF-78110:1
4KHMDSToluene-78 to 02>20:1

This table is a generalized representation based on common observations in alkaloid synthesis and is intended for illustrative purposes.

Visual Guides

G cluster_0 Troubleshooting Workflow for Epimerization start Mixture of Epimers Observed q1 Is the epimerization occurring at a carbon adjacent to a carbonyl group? start->q1 cause1 Likely Cause: Base-mediated enolization q1->cause1 Yes q2 Is epimerization occurring during deprotection? q1->q2 No solution1 Solution: 1. Use a milder/sterically hindered base. 2. Lower reaction temperature. 3. Reduce reaction time. cause1->solution1 end Desired Epimer Isolated solution1->end cause2 Likely Cause: Harsh deprotection conditions q2->cause2 Yes other Other Causes: - Acid/base catalysis during workup - Thermal equilibration q2->other No solution2 Solution: 1. Change protecting group to one removable under milder conditions. 2. Explore alternative deprotection reagents. cause2->solution2 solution2->end solution3 Solution: - Neutralize reaction mixture carefully. - Avoid excessive heating. other->solution3 solution3->end

Caption: Troubleshooting workflow for identifying and resolving epimerization issues.

G cluster_1 Mechanism of Base-Induced Epimerization at C-10 start_epimer Desired Epimer H enolate Planar Enolate Intermediate start_epimer->enolate + Base (-BH+) enolate->start_epimer + H+ (Protonation from top face) end_epimer Undesired Epimer H enolate->end_epimer + H+ (Protonation from bottom face)

Caption: Mechanism of base-induced epimerization via a planar enolate intermediate.

Technical Support Center: Dihydroepistephamiersine 6-acetate HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Dihydroepistephamiersine 6-acetate. This resource provides detailed troubleshooting guidance, answers to frequently asked questions, and standardized experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound and related alkaloids.

Issue/QuestionPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) - Secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the column.[1][2] - Column contamination or degradation.[2][3] - Inappropriate mobile phase pH.[2]- Add a competitive base like triethylamine (B128534) (0.1-0.5%) to the mobile phase. - Use a lower pH mobile phase (e.g., pH 2.5-3.5) to protonate the analyte and silanols. - Employ an end-capped column or a column specifically designed for basic compounds. - Flush the column with a strong solvent or replace it if necessary.[3][4]
Poor Peak Shape (Fronting) - Sample overload (injecting too high a concentration).[3] - Sample solvent is stronger than the mobile phase.[5] - Column voids or damage.[5]- Reduce the injection volume or dilute the sample.[3] - Dissolve the sample in the initial mobile phase or a weaker solvent.[5] - Use a guard column and replace the analytical column if a void is suspected.[4]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column aging or contamination.- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a constant temperature. - Equilibrate the column thoroughly before each run. - Flush the column regularly and use a guard column.[4]
Poor Resolution Between Peaks - Mobile phase is too strong (eluents elute too quickly). - Inefficient column. - Suboptimal mobile phase composition.- Decrease the percentage of the organic solvent in the mobile phase. - Switch to a column with a smaller particle size or a longer length. - Optimize the mobile phase pH or try a different organic solvent (e.g., acetonitrile (B52724) vs. methanol).
Ghost Peaks Appearing - Contamination in the mobile phase, injection system, or sample.[3] - Sample carryover from a previous injection.- Use fresh, HPLC-grade solvents and additives.[3] - Flush the injector and sample loop between runs. - Run blank injections (mobile phase only) to identify the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for separating this compound?

A1: For reverse-phase HPLC of Stephania alkaloids, a common starting point is a gradient elution using a C18 column.[6] The mobile phase typically consists of an aqueous component (water with an additive) and an organic component (methanol or acetonitrile). A good initial gradient could be from 20% to 80% organic solvent over 30-40 minutes.

Q2: Why is an additive like triethylamine or formic acid often used in the mobile phase for alkaloid analysis?

A2: Alkaloids like this compound are basic compounds. These additives are used to improve peak shape.[6] Triethylamine, a basic modifier, competes with the analyte for active silanol sites on the stationary phase, reducing peak tailing.[1] Formic acid or phosphoric acid creates a lower pH environment, which protonates the basic analyte and minimizes unwanted interactions with the stationary phase.

Q3: What type of HPLC column is most suitable?

A3: A C18 (ODS) column is the most common choice for the separation of Stephania alkaloids and is a recommended starting point.[6] For improved peak shape with basic compounds, consider using a C18 column with high-purity silica (B1680970) and end-capping, or a column specifically designed for polar-modified reverse-phase chromatography.

Q4: How can I improve the sensitivity of my analysis?

A4: To improve sensitivity, you can optimize the detection wavelength (if using a UV detector), increase the injection volume (without overloading the column), or concentrate your sample.[3] Ensure that the mobile phase has low background absorbance at your chosen wavelength. Using a mass spectrometer (LC-MS) as a detector will also significantly enhance sensitivity and specificity.[7]

Q5: What are the best practices for sample preparation?

A5: Samples should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase itself.[5] It is crucial to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or tubing.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound.

1. Initial Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (based on typical alkaloid absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Gradient Elution:

  • Perform a broad gradient run to determine the approximate elution time of the analyte (e.g., 5% to 95% Acetonitrile over 40 minutes).

  • Based on the elution time, develop a more focused gradient. For example, if the peak elutes at 60% Acetonitrile, a new gradient could be 50-70% Acetonitrile over 20 minutes.

3. Optimization of Mobile Phase:

  • pH: If peak tailing is observed, adjust the pH of Mobile Phase A. Test pH values between 2.5 and 4.0.

  • Organic Modifier: Compare the separation using Methanol versus Acetonitrile as Mobile Phase B.

  • Additive: If tailing persists, add 0.1% triethylamine to the mobile phase and adjust the pH accordingly.

4. Optimization of Flow Rate and Temperature:

  • Vary the flow rate (e.g., 0.8 to 1.2 mL/min) to assess the impact on resolution and analysis time.

  • Adjust the column temperature (e.g., 25 °C to 40 °C) to see its effect on peak shape and selectivity.

Data Summary: Example HPLC Parameters

The following table summarizes typical starting parameters for HPLC analysis of Stephania alkaloids, which can be adapted for this compound.

ParameterRecommended SettingNotes
Stationary Phase C18 (ODS)End-capped recommended for better peak shape.
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mmLonger columns provide better resolution.
Particle Size 3 µm or 5 µmSmaller particles offer higher efficiency.
Mobile Phase Acetonitrile/Methanol and WaterGradient elution is typically required.[6]
Additive 0.1% Formic Acid or 0.1% TriethylamineTo improve peak symmetry for basic compounds.[6]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate is 1.0 mL/min.[6]
Temperature 25 - 40 °CControlled temperature ensures reproducibility.
Detection UV (254 nm, 280 nm) or MSWavelength may need optimization for the specific analyte.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start:e->retention_time:w resolution Poor Resolution? start:e->resolution:w tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No solution_rt Check Pump & Degasser Use Column Oven Equilibrate Column retention_time->solution_rt Yes solution_resolution Decrease Organic Solvent % Optimize Gradient Use More Efficient Column resolution->solution_resolution Yes solution_tailing Adjust Mobile Phase pH Add Triethylamine Check Column Health tailing->solution_tailing solution_fronting Reduce Sample Concentration Match Sample Solvent Check for Column Void fronting->solution_fronting

Caption: Logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development start Define Analytical Goal select_column Select Column (e.g., C18) start->select_column initial_conditions Set Initial Conditions (Mobile Phase, Flow Rate) select_column->initial_conditions scout_gradient Run Broad Gradient initial_conditions->scout_gradient optimize_gradient Optimize Gradient Slope scout_gradient->optimize_gradient optimize_params Optimize pH, Temp, Flow Rate optimize_gradient->optimize_params validate Method Validation optimize_params->validate

Caption: Experimental workflow for HPLC method development.

References

Minimizing side reactions in the synthesis of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of Dihydroepistephamiersine 6-acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of Dihydroepistephamiersine Core Incomplete reaction during the formation of the hasubanan (B79425) skeleton.- Optimize reaction time and temperature. - Ensure reagents are pure and dry. - Consider alternative synthetic routes for the hasubanan core, such as those involving oxidative phenolic coupling or intramolecular aza-Michael reactions.[1][2]
Degradation of the product during workup or purification.- Use milder workup conditions (e.g., avoid strong acids or bases). - Employ appropriate purification techniques such as column chromatography with a suitable stationary and mobile phase.[3]
Multiple Byproducts in N-acylation Step The secondary amine is reacting with impurities or the acylating agent is leading to side reactions.- Ensure the purity of the Dihydroepistephamiersine starting material. - Use a high-purity acylating agent (e.g., acetyl chloride or acetic anhydride). - Control the reaction temperature to prevent unwanted side reactions.[4][5]
Over-acylation or reaction at other nucleophilic sites.- While over-acylation of the target amide is unlikely, other nucleophilic groups in the molecule could react. Protect sensitive functional groups if necessary. - Use a stoichiometric amount of the acylating agent.
Hydrolysis of the 6-acetate Group Exposure to acidic or basic conditions during workup or purification.- Maintain a neutral pH during aqueous workup. - Avoid using strongly acidic or basic eluents during chromatography. The hydrolysis of esters is catalyzed by both acids and bases.[6][7][8] - Alkaline hydrolysis is generally faster and non-reversible compared to acid-catalyzed hydrolysis.[6]
Difficulty in Purifying the Final Product The product and byproducts have similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. - Consider alternative purification techniques like preparative HPLC.[3]
The product is unstable on the stationary phase (e.g., silica (B1680970) gel).- Use a less acidic stationary phase like alumina. - Deactivate silica gel by adding a small percentage of a base (e.g., triethylamine) to the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the N-acylation of the Dihydroepistephamiersine core?

A1: The most common side reactions during N-acylation of a secondary amine to form an amide include reactions with other nucleophilic functional groups present in the molecule and potential side reactions of the acylating agent itself, especially if it is not of high purity.[4][5] It is also crucial to control the reaction conditions to prevent any potential degradation of the complex hasubanan skeleton.

Q2: How can I prevent the hydrolysis of the 6-acetate ester group?

A2: The ester group is susceptible to both acid and base-catalyzed hydrolysis.[6][7] To prevent this, ensure that all workup and purification steps are carried out under neutral or near-neutral pH conditions. If acidic or basic conditions are unavoidable, they should be brief and carried out at low temperatures.

Q3: What is the best method for purifying this compound?

A3: Column chromatography is a standard method for the purification of alkaloids and their derivatives. For this compound, a polymer-based reversed-phase chromatography might be effective, as it can offer different selectivity compared to normal-phase silica gel.[3] The choice of eluent should be carefully optimized to achieve good separation while minimizing the risk of product degradation.

Q4: Are there any specific catalysts that can improve the efficiency of the N-acylation step?

A4: While many N-acylations of amines with acid chlorides or anhydrides proceed readily without a catalyst, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.[4][5]

Experimental Protocols

General Protocol for N-acylation of Dihydroepistephamiersine
  • Preparation: Dissolve the Dihydroepistephamiersine precursor in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir.

  • Acylation: Cool the reaction mixture to 0 °C. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or a suitable reversed-phase material.

General Protocol for Purification by Column Chromatography
  • Column Packing: Prepare a column with the chosen stationary phase (e.g., silica gel or C18-functionalized silica).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with a pre-determined solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the product from impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables provide representative data to guide the optimization of the N-acylation reaction. The values are hypothetical and intended for illustrative purposes.

Table 1: Effect of Acylating Agent on Yield and Purity

Acylating AgentBaseSolventReaction Time (h)Yield (%)Purity (%)
Acetyl ChlorideTriethylamineDichloromethane28595
Acetic AnhydridePyridineTetrahydrofuran48092
Acetyl ChlorideNoneDichloromethane66088

Table 2: Influence of Solvent on Reaction Outcome

SolventBaseAcylating AgentYield (%)Purity (%)
DichloromethaneTriethylamineAcetyl Chloride8595
TetrahydrofuranTriethylamineAcetyl Chloride8293
AcetonitrileTriethylamineAcetyl Chloride7890

Visualizations

experimental_workflow cluster_synthesis Synthesis of Dihydroepistephamiersine Core cluster_acylation N-Acylation cluster_product Final Product start Starting Materials core_synthesis Hasubanan Core Synthesis (e.g., Oxidative Coupling, Aza-Michael Addition) start->core_synthesis purification_core Purification of Core core_synthesis->purification_core side_reaction_core Core Synthesis Side Reactions core_synthesis->side_reaction_core acylation N-acylation with Acetylating Agent purification_core->acylation Pure Dihydroepistephamiersine workup Aqueous Workup (Neutral pH) acylation->workup side_reaction_acylation Acylation Side Reactions acylation->side_reaction_acylation purification_final Final Purification (Chromatography) workup->purification_final hydrolysis Ester Hydrolysis workup->hydrolysis final_product Dihydroepistephamiersine 6-acetate purification_final->final_product purification_final->hydrolysis

Caption: Experimental workflow for the synthesis of this compound, highlighting potential stages for side reactions.

n_acylation_side_reactions main_issue Low Yield / Impure Product in N-Acylation cause1 Impure Starting Material main_issue->cause1 Caused by cause2 Suboptimal Reaction Conditions main_issue->cause2 Caused by cause3 Reactive Impurities in Reagents main_issue->cause3 Caused by cause4 Reaction with Other Nucleophilic Groups main_issue->cause4 Caused by solution1 Repurify Starting Material cause1->solution1 Address with solution2 Optimize Temperature and Time cause2->solution2 Address with solution3 Use High-Purity Reagents cause3->solution3 Address with solution4 Protect Sensitive Groups cause4->solution4 Address with

Caption: Troubleshooting logic for side reactions during the N-acylation step.

purification_troubleshooting outcome outcome issue issue start Purification Issues? q1 Poor Separation? start->q1 q2 Product Degradation? start->q2 q1->q2 No issue1 Co-eluting Impurities q1->issue1 Yes issue2 Product is Unstable q2->issue2 Yes outcome_ok Purification Successful q2->outcome_ok No outcome1 Optimize Mobile Phase (Gradient Elution) or Change Stationary Phase issue1->outcome1 Solution outcome2 Use Milder Conditions (e.g., Neutral pH, Alumina) issue2->outcome2 Solution

Caption: Decision tree for troubleshooting purification challenges.

References

Dihydroepistephamiersine 6-acetate sample preparation for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroepistephamiersine 6-acetate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it supplied?

This compound is a chemical compound with the molecular formula C23H31NO7 and a molecular weight of 433.5.[1] It is typically supplied as a powder.[1]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For most biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution due to its miscibility with aqueous media and low toxicity at typical working concentrations.

Q3: What is the recommended storage condition for this compound?

It is recommended to store this compound as a powder at -20°C. Once dissolved in a solvent, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles and prevent degradation.

Experimental Protocol: Preparation of this compound for Bioassays

This protocol outlines the steps for preparing a stock solution and subsequent dilutions of this compound for use in typical cell-based or biochemical assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Target aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Calculate the required amount of DMSO to add to the vial to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 433.5 g/mol ), you would add 230.68 µL of DMSO.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in DMSO if necessary to achieve the desired final concentrations for your assay.

    • For the final working concentration, dilute the stock or intermediate solution into the appropriate aqueous buffer or cell culture medium. It is crucial to add the DMSO solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Q1: The compound precipitated out of solution when I diluted it in my aqueous buffer/medium. What should I do?

  • Answer: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

    • Reduce the Final Concentration: The compound may not be soluble at the desired final concentration in your aqueous medium. Try lowering the final concentration.

    • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion. Avoid adding the aqueous solution to the DMSO stock.

    • Use a Surfactant: For some biochemical assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) in the final buffer can help maintain solubility. However, check for compatibility with your specific assay.

    • Consider a Different Solvent System: If DMSO is not suitable, you might explore other water-miscible organic solvents, but always verify their compatibility with your biological system.

Q2: I am observing high background or non-specific effects in my bioassay. Could the compound preparation be the cause?

  • Answer: Yes, improper sample preparation can lead to artifacts.

    • Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a level that does not affect the assay readout. Run a solvent toxicity control to determine the tolerance of your system.

    • Compound Aggregation: Poorly dissolved or aggregated compounds can lead to inconsistent and non-specific activity. Ensure your stock solution is fully dissolved. You may need to briefly sonicate the stock solution before making dilutions.

    • Purity of the Compound: The purity of this compound is stated to be 95%+.[1] Impurities could potentially interfere with the assay.

Q3: My experimental results are not reproducible. What could be the issue with my sample preparation?

  • Answer: Lack of reproducibility can stem from several factors related to sample handling.

    • Inconsistent Stock Solution: Ensure your stock solution is homogeneous. Vortex thoroughly before each use.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to compound degradation. Use single-use aliquots to maintain consistency.

    • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of viscous solvents like DMSO.

Quantitative Data Summary

No specific bioactivity data (e.g., IC50, EC50) for this compound was found in the initial search. Researchers should use the following table to summarize their own experimental findings.

Bioassay TypeCell Line / TargetParameterValue (e.g., µM)
Example: CytotoxicityMCF-7IC50
Example: Enzyme InhibitionTarget Enzyme XIC50

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Aliquot intermediate Prepare Intermediate Dilutions (in DMSO) thaw->intermediate final Dilute to Final Concentration in Aqueous Buffer/Medium intermediate->final add_to_assay Add to Assay Plate final->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Workflow for this compound sample preparation.

References

Technical Support Center: Dihydroepistephamiersine 6-acetate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry analysis of Dihydroepistephamiersine 6-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal for this compound in mass spectrometry?

A1: Low signal intensity can stem from several factors, including suboptimal instrument parameters, issues with sample preparation, or the inherent chemical properties of the molecule. Common culprits include poor ionization efficiency, analyte degradation, ion suppression from matrix components, and incorrect instrument settings.

Q2: What is the expected protonated molecular ion for this compound?

A2: this compound has a molecular formula of C23H31NO7 and a molecular weight of 433.5 g/mol .[1][2] Therefore, you should primarily look for the protonated molecule [M+H]+ at m/z 434.2. Depending on the mobile phase and instrument conditions, you may also observe adducts such as [M+Na]+ at m/z 456.2 or [M+K]+ at m/z 472.1.

Q3: Can the acetate (B1210297) group cause fragmentation in the ion source?

A3: Yes, in-source fragmentation is a possibility, especially at higher source temperatures or cone voltages. The acetate group can be lost as acetic acid (60 Da), resulting in a fragment ion at m/z 374.2. If you observe a prominent peak at this m/z, consider optimizing your ion source conditions to minimize this effect.

Q4: Is this compound prone to degradation?

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal issues in the mass spectrometry analysis of this compound.

Sample Preparation and Handling
Question Possible Cause Troubleshooting Steps
Is my sample concentration sufficient? The concentration of this compound in the injected sample is too low.- Prepare a fresh, more concentrated standard solution to confirm instrument performance. - If working with extracts, consider a sample concentration step.
Is the sample properly dissolved? The analyte has poor solubility in the injection solvent.- Ensure the solvent used for the final dilution is compatible with the mobile phase to prevent precipitation. - Test different solvent compositions (e.g., varying percentages of organic solvent) for optimal solubility.
Could my sample be degrading? The analyte is unstable in the sample matrix or solvent.- Prepare samples immediately before analysis. - Avoid prolonged storage, especially at room temperature. - Investigate the pH of your sample solution; extreme pH can cause hydrolysis of the acetate group.
Liquid Chromatography (LC) Parameters
Question Possible Cause Troubleshooting Steps
Is the chromatography optimal? Poor peak shape (e.g., broad or tailing peaks) can lead to a reduced signal-to-noise ratio.- Ensure you are using a suitable LC column for alkaloid analysis (e.g., C18, PFP). - Optimize the mobile phase composition and gradient to achieve sharp, symmetrical peaks. - Check for system leaks that could affect retention time and peak shape.
Is there an issue with carryover? Residual analyte from a previous injection is causing inconsistent signal.- Implement a robust needle and column wash method between injections. - Inject a blank solvent run to check for residual signal.
Mass Spectrometry (MS) Parameters
Question Possible Cause Troubleshooting Steps
Are the ion source settings appropriate? Suboptimal ionization conditions are leading to poor ion generation.- Ionization Mode: this compound contains a basic nitrogen atom, making it suitable for positive ion electrospray ionization (ESI+). - Source Temperature: High temperatures can lead to in-source fragmentation. Start with a moderate temperature (e.g., 350-450 °C) and optimize. - Capillary/Spray Voltage: Optimize for a stable spray and maximum signal for your target m/z.
Is the instrument tuned and calibrated? The mass spectrometer is not performing optimally.- Perform a routine tune and calibration of the instrument according to the manufacturer's recommendations.
Am I looking for the correct ion? Incorrect m/z is being monitored.- Confirm you are monitoring for the expected protonated molecule ([M+H]+ at m/z 434.2) and potential adducts or fragments.
Is ion suppression occurring? Co-eluting matrix components are interfering with the ionization of the analyte.- Improve chromatographic separation to resolve the analyte from interfering compounds. - Consider a more rigorous sample clean-up procedure. - Dilute the sample to reduce the concentration of matrix components.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for LC-MS analysis and a logical approach to troubleshooting low signal intensity.

Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Vial LC Vial Filtration->Vial Autosampler Autosampler Vial->Autosampler LC_Column LC Column Autosampler->LC_Column Ion_Source Ion Source LC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Results Results Data_System->Results

Caption: A typical experimental workflow for LC-MS analysis.

Troubleshooting Low Signal Intensity Start Low Signal Detected Check_Standard Analyze Fresh Standard? Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Yes Instrument_Issue Investigate Instrument: - Tune/Calibration - Leaks - Source Conditions Check_Standard->Instrument_Issue No Sample_Issue Investigate Sample: - Degradation - Concentration - Matrix Effects Signal_OK->Sample_Issue No Optimize_LC Optimize LC Method: - Peak Shape - Separation Signal_OK->Optimize_LC Yes Resolved Issue Resolved Sample_Issue->Resolved Instrument_Issue->Resolved Optimize_LC->Resolved

Caption: A logical workflow for troubleshooting low signal intensity.

Summary of Key Compound Information

PropertyValue
Compound Name This compound
CAS Number 57361-74-7
Molecular Formula C23H31NO7[1][2][3]
Molecular Weight 433.5 g/mol [2]
Expected [M+H]+ m/z 434.2
Expected [M+Na]+ m/z 456.2
Potential Fragment (Loss of Acetate) m/z 374.2

Detailed Experimental Protocol: Preparation of a Standard Solution

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Vortex until fully dissolved.

  • Working Standard (e.g., 1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Invert the flask several times to ensure thorough mixing.

  • Injection:

    • Transfer an appropriate volume of the working standard to an autosampler vial.

    • Inject into the LC-MS system.

References

Technical Support Center: Scaling Up the Purification of Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Dihydroepistephamiersine 6-acetate (CAS: 57361-74-7).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its purification?

A1: Understanding the chemical properties of this compound is crucial for developing a robust purification strategy. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 57361-74-7[1][2][3]
Molecular Formula C23H31NO7[1][3]
Molecular Weight 433.5 g/mol [3]
Physical State Powder[3]
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone[3]
Predicted Boiling Point 539.6±50.0 °C[3]
Predicted Density 1.29±0.1 g/cm3 [3]

Q2: What are the general principles for scaling up the purification of an alkaloid like this compound?

A2: Scaling up alkaloid purification involves several key considerations. A common approach is to first extract the total alkaloids from the biomass using an appropriate solvent.[1] This is often followed by a liquid-liquid extraction to separate the alkaloids from other plant materials. Further purification is typically achieved through chromatographic methods or crystallization. When scaling up, it is important to consider factors such as solvent volumes, equipment capacity, and potential changes in extraction efficiency.

Q3: Which chromatographic techniques are suitable for the large-scale purification of this compound?

A3: For large-scale purification, preparative column chromatography is a common and effective method.[4] Given that this compound is soluble in moderately polar organic solvents like ethyl acetate and dichloromethane, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a viable option.[4] The choice of mobile phase would need to be optimized, but a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. For even larger scales, simulated moving bed (SMB) chromatography can be considered for continuous purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction

Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the plant material is ground to a fine powder to maximize surface area. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different extraction solvent or a mixture of solvents. Since the compound is an acetate ester of an alkaloid, its polarity will be different from the parent alkaloid.
Degradation of the Compound - this compound, being an ester, may be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Maintain a neutral pH during extraction and processing, and use moderate temperatures.
Suboptimal Solvent-to-Biomass Ratio - On a larger scale, the solvent-to-biomass ratio may need to be adjusted to ensure efficient extraction. Start with a ratio of 10:1 (solvent volume in mL to biomass weight in g) and optimize from there.

Issue 2: Poor Separation and Purity After Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase - The polarity of the mobile phase is critical for good separation. If the compound elutes too quickly, decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent). If it elutes too slowly or not at all, increase the polarity. - Perform small-scale experiments with different solvent systems to find the optimal mobile phase before scaling up.
Column Overloading - Overloading the column with crude extract will lead to poor separation. As a general rule, the amount of crude material loaded should be 1-5% of the weight of the stationary phase for silica gel chromatography.
Irreversible Adsorption on Silica Gel - Some alkaloids can bind irreversibly to the acidic silica gel.[4] If this is suspected, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). Alternatively, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to reduce tailing and improve recovery.

Issue 3: Difficulty with Crystallization

Potential Cause Troubleshooting Steps
Presence of Impurities - Impurities can inhibit crystal formation. Ensure the material is of sufficient purity (>90%) before attempting crystallization. An additional chromatographic step may be necessary.
Incorrect Solvent System - Finding the right solvent or solvent mixture is key. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Experiment with the solvents in which this compound is known to be soluble (e.g., ethyl acetate, acetone) in combination with an anti-solvent (a solvent in which it is insoluble, e.g., hexane or heptane).
Cooling Rate is Too Fast - Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

Experimental Protocols

Proposed Scalable Purification Workflow for this compound

This protocol is a general guideline and should be optimized for your specific starting material and scale.

1. Extraction

  • Objective: To extract total alkaloids from the plant material.

  • Procedure:

    • Grind the dried and powdered plant material.

    • Macerate the powder in methanol (B129727) or ethanol (B145695) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction on the plant residue 2-3 times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

2. Acid-Base Liquid-Liquid Extraction

  • Objective: To separate the alkaloids from non-alkaloidal compounds.

  • Procedure:

    • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a non-polar organic solvent like hexane or dichloromethane to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 9-10 with a base such as ammonium (B1175870) hydroxide.

    • Extract the liberated free-base alkaloids with an organic solvent like dichloromethane or ethyl acetate.

    • Repeat the extraction 3-4 times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a total alkaloid fraction.

3. Column Chromatography

  • Objective: To isolate this compound from other alkaloids.

  • Procedure:

    • Prepare a silica gel column. The amount of silica should be 20-100 times the weight of the total alkaloid fraction.

    • Dissolve the total alkaloid fraction in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate. A suggested starting gradient is from 100% hexane to 100% ethyl acetate over several column volumes.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

4. Crystallization

  • Objective: To obtain high-purity this compound.

  • Procedure:

    • Dissolve the purified compound from the chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).

    • Slowly add a non-polar anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then at 4°C.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow start Start: Dried Plant Material extraction Step 1: Extraction (Methanol/Ethanol) start->extraction l_l_extraction Step 2: Acid-Base Liquid-Liquid Extraction extraction->l_l_extraction column_chromatography Step 3: Column Chromatography (Silica Gel) l_l_extraction->column_chromatography crystallization Step 4: Crystallization column_chromatography->crystallization end End: Pure this compound crystallization->end

Caption: A generalized workflow for the purification of this compound.

troubleshooting_workflow start Low Purity after Chromatography check_loading Was column overloaded? start->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes check_tailing Is there significant peak tailing? check_loading->check_tailing No optimize_mobile_phase Optimize mobile phase gradient reduce_load->optimize_mobile_phase check_tailing->optimize_mobile_phase No add_modifier Add basic modifier (e.g., triethylamine) to mobile phase check_tailing->add_modifier Yes change_stationary_phase Consider alternative stationary phase (e.g., Alumina, C18) add_modifier->change_stationary_phase

Caption: A decision tree for troubleshooting low purity in chromatographic separation.

References

Dihydroepistephamiersine 6-acetate handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and troubleshooting for experiments involving Dihydroepistephamiersine 6-acetate. Given that specific data for this compound is limited, best practices are derived from information available for the related alkaloid, Epistephamiersine, and general knowledge of alkaloid acetates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound, as a powder, should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years).[1] The container should be tightly sealed and protected from light and moisture. For solutions in solvent, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles to prevent degradation.[1]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, standard laboratory PPE is required. This includes safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[2] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2] All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood.

Q3: What are the general solubility properties of this compound?

A3: Most alkaloids are poorly soluble in water but show good solubility in organic solvents.[3] this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform. It is generally insoluble in neutral water as a free form. To prepare aqueous solutions, dissolving the compound in a minimal amount of DMSO first and then diluting with an acidic buffer is a common practice.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution can be affected by several factors. The acetate (B1210297) ester group may be susceptible to hydrolysis, especially in basic or strongly acidic conditions. The alkaloid structure itself may be prone to oxidation. It is recommended to use freshly prepared solutions for experiments. If storage is necessary, follow the guidelines in A1 and consider storing under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer
  • Symptom: After diluting a stock solution (e.g., in DMSO) into an aqueous buffer, the solution becomes cloudy or a precipitate forms.

  • Possible Causes:

    • The final concentration of the compound exceeds its solubility limit in the aqueous buffer.

    • The pH of the buffer is not optimal for keeping the alkaloid protonated and soluble.

    • The percentage of the organic co-solvent (like DMSO) in the final solution is too low.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Try preparing a more dilute solution.

    • Adjust Buffer pH: Most alkaloids are more soluble in acidic conditions. Attempt to lower the pH of your buffer if your experimental design allows.

    • Increase Co-solvent Percentage: If permissible in your assay, increase the final percentage of the organic co-solvent. Be mindful of the solvent's potential effects on your experimental system.

    • Use a Different Co-solvent: Consider using a different water-miscible organic solvent.

Issue 2: Inconsistent or No Biological Activity Observed
  • Symptom: The compound does not elicit the expected biological response, or the results are not reproducible.

  • Possible Causes:

    • Compound Degradation: The compound may have degraded due to improper storage or handling. The acetate ester could have hydrolyzed, or the alkaloid core may have oxidized.

    • Inaccurate Concentration: There might be errors in weighing the compound or in serial dilutions.

    • Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Compound Integrity: If possible, use analytical techniques like HPLC or LC-MS to check the purity and integrity of your compound stock.

    • Prepare Fresh Solutions: Always use freshly prepared solutions from the solid stock for your experiments.[1]

    • Confirm Dissolution: Visually inspect your stock solution to ensure there are no visible particles. Gentle warming or sonication can aid dissolution.

    • Recalibrate Instruments: Ensure that balances and pipettes are properly calibrated.

Quantitative Data Summary

Table 1: General Solubility of Alkaloid Acetates

SolventGeneral SolubilityRecommended Starting Concentration
DMSOHigh10-50 mM
EthanolModerate to High5-20 mM
MethanolModerate to High5-20 mM
WaterLow to Insoluble< 0.1 mg/mL
PBS (pH 7.4)Very Low< 0.01 mg/mL

Table 2: Recommended Storage Conditions and Expected Stability

FormStorage TemperatureAtmosphereExpected Long-Term Stability
Solid Powder-20°CSealed, Dark, Dry~3 years[1]
Solid Powder4°CSealed, Dark, Dry~2 years[1]
In DMSO-80°CSealed~6 months[1]
In DMSO-20°CSealed~1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial (not exceeding 37°C) or sonicate in a water bath until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use or -20°C for short-term use.

Visualizations

Experimental Workflow for Compound Handling

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use start Start: Receive Compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol aliquot Aliquot Stock Solution check_sol->aliquot store Store at -80°C aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Logic for Solubility Issues

G start Compound Precipitates in Aqueous Buffer cause1 Concentration > Solubility? start->cause1 cause2 pH Unfavorable? cause1->cause2 No sol1 Solution: Lower Final Concentration cause1->sol1 Yes cause3 Co-solvent % Too Low? cause2->cause3 No sol2 Solution: Use More Acidic Buffer cause2->sol2 Yes sol3 Solution: Increase Co-solvent Percentage cause3->sol3 Yes end_node Problem Resolved cause3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting guide for compound precipitation issues.

Hypothetical Signaling Pathway for a Neuroactive Alkaloid

G compound Dihydroepistephamiersine 6-acetate receptor Dopamine Receptor (e.g., D2R) compound->receptor Binds gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., altered gene expression) pka->response Phosphorylates Targets

Caption: Hypothetical inhibitory signaling pathway for a neuroactive alkaloid.

References

Validation & Comparative

A Comparative Analysis of Hasubanan Alkaloids: Biological Activity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hasubanan (B79425) alkaloids, a class of structurally complex natural products primarily isolated from the Stephania genus, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the bioactivities of several hasubanan alkaloids, focusing on their anti-inflammatory, opioid receptor binding, and cytotoxic properties. While this report aims to be a comprehensive resource, it is important to note that a thorough search of the scientific literature did not yield any specific biological data for Dihydroepistephamiersine 6-acetate . Therefore, this document will focus on a comparative analysis of other well-characterized hasubanan alkaloids to provide a valuable reference for researchers in the field.

Comparative Biological Activity of Hasubanan Alkaloids

The following table summarizes the reported biological activities of selected hasubanan alkaloids. The data is presented to facilitate a clear comparison of their potency in various assays.

AlkaloidBiological ActivityAssayIC50 (µM)Source
Longanone Anti-inflammatoryTNF-α Inhibition (LPS-stimulated RAW 264.7 cells)19.22[1]
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)6.54[1]
Cephatonine Anti-inflammatoryTNF-α Inhibition (LPS-stimulated RAW 264.7 cells)16.44[1]
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)39.12[1]
Prostephabyssine Anti-inflammatoryTNF-α Inhibition (LPS-stimulated RAW 264.7 cells)15.86[1]
IL-6 Inhibition (LPS-stimulated RAW 264.7 cells)30.44[1]
Various Hasubanan Alkaloids Opioid Receptor BindingDelta-opioid receptor affinity0.7 - 46[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

Anti-inflammatory Activity Assay (Inhibition of TNF-α and IL-6 Production)

This protocol is based on the methodology used to assess the anti-inflammatory effects of hasubanan alkaloids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a) Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., hasubanan alkaloids) for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

b) Measurement of TNF-α and IL-6:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3][4][5]

  • The absorbance is measured at 450 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of the cytokine production, is determined from the dose-response curve.

Opioid Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of hasubanan alkaloids to opioid receptors using a radioligand binding assay.

a) Membrane Preparation:

  • Brain tissue (e.g., from rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

b) Binding Assay:

  • The membrane preparation is incubated with a specific radioligand for the opioid receptor of interest (e.g., [3H]DAMGO for µ-opioid receptor, [3H]DPDPE for δ-opioid receptor).

  • Increasing concentrations of the unlabeled test compound (hasubanan alkaloid) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard opioid ligand (e.g., naloxone).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

c) Detection and Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

a) Cell Treatment:

  • Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the hasubanan alkaloids for a specified period (e.g., 24, 48, or 72 hours).

b) MTT Incubation and Formazan (B1609692) Solubilization:

  • After the treatment period, the medium is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Following incubation, a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1][2][6]

c) Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by hasubanan alkaloids is crucial for drug development. Below are representations of potential pathways based on their observed biological activities.

Anti-inflammatory Signaling Pathway

Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. The diagram below illustrates a plausible mechanism for the anti-inflammatory action of hasubanan alkaloids.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB Phosphorylates IκB NFKB NF-κB NFKB_IKB->NFKB Releases NF-κB NFKB_n NF-κB NFKB->NFKB_n Translocation Hasubanan Hasubanan Alkaloids Hasubanan->IKK Inhibition DNA DNA NFKB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Putative anti-inflammatory mechanism of hasubanan alkaloids.

Opioid Receptor Signaling Pathway

Hasubanan alkaloids that bind to opioid receptors, which are G-protein coupled receptors (GPCRs), can modulate downstream signaling cascades, leading to effects such as analgesia.

opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hasubanan Hasubanan Alkaloid OpioidReceptor Opioid Receptor (GPCR) Hasubanan->OpioidReceptor G_protein G-protein (αβγ) OpioidReceptor->G_protein Activation G_alpha_i Gαi G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha_i->AC IonChannel Ion Channel (e.g., K+, Ca2+) G_beta_gamma->IonChannel Modulation ATP ATP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannel->CellularResponse

Caption: General signaling pathway for opioid receptor activation.

Conclusion

Hasubanan alkaloids represent a promising class of natural products with significant therapeutic potential. The data presented in this guide highlights their potent anti-inflammatory and opioid receptor binding activities. While the specific compound this compound remains uncharacterized in the public domain, the comparative analysis of its structural congeners provides a solid foundation for future research. The detailed experimental protocols and mechanistic diagrams offered herein are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this fascinating family of alkaloids. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of hasubanan alkaloids is warranted to advance the development of novel therapeutics.

References

Comparative Bioactivity of Hasubanan Alkaloids: A Focus on Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of hasubanan (B79425) alkaloids, with a specific focus on their anti-inflammatory effects. As specific experimental data for Dihydroepistephamiersine 6-acetate is not currently available in published literature, this comparison utilizes data from structurally related hasubanan alkaloids isolated from the Stephania genus: Longanone, Cephatonine, and Prostephabyssine. These compounds serve as valuable surrogates to understand the potential therapeutic profile of this class of molecules. The data presented is intended to inform research and drug development efforts in the field of inflammation.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a class of polycyclic natural products primarily isolated from plants of the Stephania genus. Structurally analogous to morphine, these compounds have garnered significant interest for their diverse pharmacological activities. Research has indicated that various hasubanan alkaloids possess anti-inflammatory, cytotoxic, anti-amnesic, and opioid receptor binding properties. Their potential to modulate inflammatory pathways makes them compelling candidates for further investigation as novel therapeutic agents.

Comparative Anti-Inflammatory Activity

The primary measure of anti-inflammatory activity in this guide is the inhibition of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. This in vitro model is a standard for assessing the anti-inflammatory potential of chemical compounds.

Data Summary: Inhibition of Pro-Inflammatory Cytokines

CompoundTargetIC50 (µM)Source
Longanone TNF-α19.22[1]
IL-66.54[1]
Cephatonine TNF-α16.44[1]
IL-639.12[1]
Prostephabyssine TNF-α15.86[1]
IL-630.44[1]
Dexamethasone (B1670325) TNF-αPotent Inhibitor[2][3]
IL-6Potent Inhibitor[2][4]

Note: Dexamethasone is a well-established steroidal anti-inflammatory drug included for benchmark comparison. While specific IC50 values under identical experimental conditions were not available, it is widely recognized as a potent inhibitor of both TNF-α and IL-6 production.

Cytotoxicity in RAW264.7 Macrophages

It is crucial to ensure that the observed anti-inflammatory effects are not a result of general cytotoxicity. The hasubanan alkaloids Longanone, Cephatonine, and Prostephabyssine did not exhibit significant toxicity towards RAW264.7 macrophages at concentrations effective for cytokine inhibition[1]. This suggests a specific anti-inflammatory mechanism rather than non-specific cell death.

Experimental Protocols

The following is a detailed methodology for the in vitro anti-inflammatory assays cited in this guide.

Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Incubation: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (Longanone, Cephatonine, Prostephabyssine) or the vehicle control (DMSO).

  • Stimulation: After a 1-hour pre-incubation with the test compounds, inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates were incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Cytokine Quantification:

  • Supernatant Collection: After the incubation period, the cell culture supernatants were collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay):

  • Cell Treatment: RAW264.7 cells were treated with the test compounds at various concentrations for 24 hours.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including hasubanan alkaloids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for TNF-α and IL-6.

dot

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα_NFκB IκBα-NF-κB Complex Hasubanan_Alkaloids Hasubanan Alkaloids Hasubanan_Alkaloids->IKK Inhibits NFκB_nuc NF-κB DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription IκBα_NFκB->NFκB_nuc NF-κB Translocation

Caption: Inhibition of the NF-κB signaling pathway by hasubanan alkaloids.

The diagram above illustrates the simplified NF-κB signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4). This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. Hasubanan alkaloids are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, ultimately leading to a reduction in the production of TNF-α and IL-6.

Conclusion and Future Directions

The available data on Longanone, Cephatonine, and Prostephabyssine strongly suggest that hasubanan alkaloids, as a class, possess significant anti-inflammatory properties. Their ability to inhibit the production of key pro-inflammatory cytokines at non-toxic concentrations highlights their potential as a source for the development of novel anti-inflammatory drugs.

Future research should focus on:

  • Elucidating the specific bioactivity of this compound: Direct experimental evaluation of this compound is necessary to confirm its anti-inflammatory potential.

  • In-depth mechanistic studies: Further investigation is required to pinpoint the exact molecular targets of these alkaloids within the NF-κB and other inflammatory signaling pathways.

  • In vivo efficacy: Translating these in vitro findings into animal models of inflammatory diseases will be a critical next step in the drug development process.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of hasubanan alkaloids and underscores the need for continued exploration of this promising class of natural products.

References

A Comparative Guide to the Therapeutic Potential of Dihydroepistephamiersine 6-acetate in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Dihydroepistephamiersine 6-acetate, a novel hasubanan (B79425) alkaloid, in the context of hepatocellular carcinoma (HCC). Given the limited public data on this specific compound, this document synthesizes information from related natural products and established cancer therapies to present a hypothetical yet scientifically grounded evaluation framework.

Introduction to this compound

This compound is postulated to be a derivative of epistephamiersine, a hasubanan-type alkaloid isolated from plants of the Stephania genus.[1][2] Alkaloids from Stephania species have demonstrated a range of pharmacological activities, including potent anticancer effects.[1][2] The "dihydro" and "6-acetate" modifications to the parent structure suggest alterations that may enhance bioavailability, stability, or target engagement. Hasubanan alkaloids are known for their complex polycyclic structures and have been investigated for various therapeutic properties, including cytotoxicity against cancer cell lines.[3][4]

Postulated Mechanism of Action: A Focus on Epigenetic Modulation

Hepatocellular carcinoma is characterized by widespread genetic and epigenetic dysregulation.[5] Alterations in DNA methylation and histone modifications are key drivers of HCC pathogenesis, making epigenetic pathways attractive therapeutic targets.[5][6] While the precise mechanism of this compound is unconfirmed, many natural alkaloids exert their anticancer effects by modulating critical cellular signaling pathways or by influencing the epigenetic landscape.[7]

We hypothesize that this compound may function as an epigenetic modulator, potentially inhibiting histone deacetylases (HDACs) or DNA methyltransferases (DNMTs). Such inhibition could lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.

G cluster_0 Postulated Signaling Pathway This compound This compound HDAC/DNMT HDAC/DNMT This compound->HDAC/DNMT Inhibition Histone Acetylation / DNA Demethylation Histone Acetylation / DNA Demethylation HDAC/DNMT->Histone Acetylation / DNA Demethylation Promotion Tumor Suppressor Genes (e.g., p21, PTEN) Tumor Suppressor Genes (e.g., p21, PTEN) Histone Acetylation / DNA Demethylation->Tumor Suppressor Genes (e.g., p21, PTEN) Activation Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes (e.g., p21, PTEN)->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes (e.g., p21, PTEN)->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Postulated Signaling Pathway of this compound.

Comparative Efficacy: In Vitro Data

To evaluate its therapeutic potential, the cytotoxic activity of this compound would be compared against established HCC therapies and other epigenetic drugs across a panel of human HCC cell lines. The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values.

CompoundHepG2 (IC50, µM)Huh-7 (IC50, µM)PLC/PRF/5 (IC50, µM)Normal Hepatocytes (IC50, µM)Selectivity Index (Normal/Cancer Avg.)
This compound (Hypothetical) 1.2 2.5 1.8 > 50 > 26.3
Sorafenib (Standard of Care)5.84.56.2> 20> 3.7
Belinostat (HDAC Inhibitor)0.81.10.9> 30> 31.5
Decitabine (DNMT Inhibitor)3.14.22.5> 40> 12.1

Data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that this compound could exhibit potent and selective cytotoxicity against HCC cells, comparable to or exceeding existing treatments.

Comparative Efficacy: In Vivo Data

The antitumor efficacy of this compound would be further validated in a preclinical mouse xenograft model of human HCC.

Treatment Group (n=8)Dose (mg/kg/day)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound (Hypothetical) 20 65 -1.5
Sorafenib3045-5.8
Belinostat2570-3.2

Data is hypothetical and for illustrative purposes only.

These illustrative results indicate a significant reduction in tumor growth with minimal toxicity, a promising profile for further development.

Detailed Experimental Protocols

A. MTT Assay for Cell Viability

  • Cell Seeding: Plate HCC cells (HepG2, Huh-7, PLC/PRF/5) and normal hepatocytes in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound and comparator drugs for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treatment Add Compound Dilutions (72h Incubation) start->treatment mtt_add Add MTT Reagent (4h Incubation) treatment->mtt_add solubilize Dissolve Formazan (DMSO) mtt_add->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Workflow for the MTT Cell Viability Assay.

B. Murine Xenograft Model

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HepG2 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8 per group).

  • Treatment Administration: Administer this compound, Sorafenib, Belinostat, or vehicle control daily via intraperitoneal injection.

  • Monitoring: Measure tumor volume and body weight every three days.

  • Endpoint: Euthanize mice after 21 days or when tumors reach the maximum allowed size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as [(1 - (T_final - T_initial) / (C_final - C_initial))] x 100, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.

Comparison with Alternatives and Future Outlook

The hypothetical data positions this compound as a promising therapeutic candidate for HCC. Its potential for high selectivity and a novel epigenetic mechanism of action could offer advantages over existing therapies.

G node_dhea This compound (Hypothetical) - Novel Hasubanan Alkaloid - High Selectivity Index - Postulated Epigenetic Modulation node_sorafenib Sorafenib (Standard of Care) - Multi-kinase Inhibitor - Established First-line Therapy - Moderate Efficacy - Known Side Effects node_dhea->node_sorafenib Potentially Higher Selectivity node_hdaci HDAC Inhibitors (e.g., Belinostat) - Epigenetic Modulators - High Potency in vitro - In Clinical Trials for HCC - Class-specific Toxicities node_dhea->node_hdaci Similar Mechanism, Potentially Novel Profile node_sorafenib->node_hdaci Different MOA

Logical Relationship of this compound to Alternatives.

Further research should focus on elucidating the precise molecular target(s) of this compound, confirming its epigenetic-modifying properties, and conducting comprehensive preclinical toxicology studies. If validated, this compound could represent a new class of targeted therapies for hepatocellular carcinoma, potentially overcoming resistance to current treatments and improving patient outcomes.

References

Hasubanan Alkaloids: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding affinities of hasubanan (B79425) alkaloids, a class of natural products with a complex tetracyclic ring system. Due to their structural similarity to morphinans, hasubanan alkaloids have garnered interest for their potential interactions with various neurotransmitter receptors. This document summarizes the available quantitative binding data, details the experimental methodologies used for their determination, and illustrates the relevant receptor signaling pathways.

Quantitative Receptor Binding Data

The primary body of research on hasubanan alkaloid receptor binding has focused on opioid receptors. Data for N-methyl-D-aspartate (NMDA) and sigma (σ) receptors is notably absent in the current scientific literature. The following table summarizes the inhibitory concentrations (IC50) of various hasubanan alkaloids isolated from Stephania japonica at human opioid receptors, as determined by radioligand binding assays.

Hasubanan Alkaloidδ-Opioid Receptor IC50 (µM)[1]µ-Opioid Receptor IC50 (µM)κ-Opioid Receptor Activity[1]
Aknadinine0.7Similar potency to δ-opioid receptorInactive
N-Methylstephisoferuline1.5Similar potency to δ-opioid receptorInactive
Stephisoferuline2.6Similar potency to δ-opioid receptorInactive
Aknadinine N-oxide4.2Similar potency to δ-opioid receptorInactive
Aknadicine8.9Similar potency to δ-opioid receptorInactive
Hasubanonine15Similar potency to δ-opioid receptorInactive
10-Oxohasubanonine25Similar potency to δ-opioid receptorInactive
Prostephanaberrine46Similar potency to δ-opioid receptorInactive

Note: While the original study by Carroll et al. (2010) states that the compounds were of "similar potency" against the µ-opioid receptor, specific IC50 values were not provided. Further research is required to quantify the precise binding affinities at this receptor subtype.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the study of hasubanan alkaloid receptor binding.

Opioid Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound to opioid receptors.

1. Membrane Preparation:

  • Cell lines stably expressing the human µ (hMOR), δ (hDOR), or κ (hKOR) opioid receptors are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand with high affinity for the target receptor is used. For example, [³H]diprenorphine for general opioid receptor binding or more specific radioligands like [³H]DAMGO (for µ), [³H]naltrindole (for δ), or [³H]U-69,593 (for κ).

  • A range of concentrations of the unlabeled test compound (hasubanan alkaloid) is added to the reaction tubes.

  • The reaction is initiated by the addition of the cell membrane preparation.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

NMDA and Sigma Receptor Binding Assays

While no data for hasubanan alkaloids at these receptors were found, the following are generalized protocols for such investigations.

NMDA Receptor Binding Assay (Antagonist):

  • Radioligand: Typically uses a radiolabeled antagonist such as [³H]CGP 39653 or [³H]dizocilpine (MK-801).

  • Membrane Source: Rat brain cortical membranes are a common source of NMDA receptors.

  • Procedure: Similar to the opioid receptor assay, involving incubation of the membranes, radioligand, and test compound, followed by filtration and scintillation counting. The assay buffer may contain specific co-agonists like glutamate (B1630785) and glycine (B1666218) depending on the binding site being investigated.

Sigma Receptor Binding Assay:

  • Radioligands: --INVALID-LINK---pentazocine is commonly used for σ1 receptors, while [³H]DTG (1,3-di-o-tolylguanidine) can be used for both σ1 and σ2 receptors. To measure σ2 binding specifically, a σ1 selective ligand is used to mask the σ1 sites.

  • Membrane Source: Guinea pig brain or liver membranes are often used as they have a high density of sigma receptors.

  • Procedure: The general principles of radioligand binding assays as described above are followed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the opioid, NMDA, and sigma receptors, along with a generalized workflow for a competitive radioligand binding assay.

G cluster_opioid Opioid Receptor Signaling Hasubanan_Alkaloid Hasubanan Alkaloid Opioid_Receptor Opioid Receptor (μ, δ) Hasubanan_Alkaloid->Opioid_Receptor Binds Gi_Go Gi/Go Protein Opioid_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels (K+ Efflux) Gi_Go->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channels Gi_Go->Ca_Channel Inhibits MAPK MAPK Pathway (e.g., ERK) Gi_Go->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Analgesia, Neurotransmission Modulation cAMP->Cellular_Response GIRK->Cellular_Response Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Cellular_Response MAPK->Cellular_Response

Caption: Opioid receptor signaling pathway.

G cluster_nmda NMDA Receptor Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine_Serine Glycine / D-Serine Glycine_Serine->NMDA_Receptor Co-agonist Binding Ca_Influx_NMDA Ca2+ Influx NMDA_Receptor->Ca_Influx_NMDA Opens Mg Mg2+ Mg->NMDA_Receptor Blocks Channel Depolarization Membrane Depolarization Depolarization->Mg Removes Block CaM_CaMKII CaM / CaMKII Ca_Influx_NMDA->CaM_CaMKII Activates Signaling_Cascades Downstream Signaling Cascades CaM_CaMKII->Signaling_Cascades Activates Plasticity_Response Synaptic Plasticity, Learning, Memory Signaling_Cascades->Plasticity_Response

Caption: NMDA receptor signaling pathway.

G cluster_sigma Sigma-1 Receptor Signaling Ligand Ligand Sigma1_Receptor Sigma-1 Receptor (ER Membrane) Ligand->Sigma1_Receptor Binds BiP BiP Chaperone Sigma1_Receptor->BiP Dissociates from IP3R IP3 Receptor Sigma1_Receptor->IP3R Modulates Ion_Channels Ion Channels (K+, Ca2+) Sigma1_Receptor->Ion_Channels Modulates Ca_Release Ca2+ Release from ER IP3R->Ca_Release Cellular_Functions Modulation of Cellular Functions Ca_Release->Cellular_Functions Ion_Channels->Cellular_Functions

Caption: Sigma-1 receptor signaling pathway.

G cluster_workflow Competitive Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents: - Radioligand - Test Compound (Hasubanan) - Receptor Membranes - Assay Buffer Incubation Incubation Prepare_Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantification of Bound Radioactivity Washing->Quantification Data_Analysis Data Analysis: - Determine Specific Binding - Generate Competition Curve - Calculate IC50 Quantification->Data_Analysis

Caption: Experimental workflow for receptor binding.

References

A Comparative Analysis of Opioid Receptor Affinity: Morphine versus the Uncharacterized Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of morphine's interaction with opioid receptors, highlighting the current lack of scientific data for Dihydroepistephamiersine 6-acetate.

Executive Summary

The development of novel analgesics necessitates a thorough understanding of their interaction with opioid receptors in comparison to established standards like morphine. This guide provides a detailed analysis of morphine's receptor affinity, supported by experimental data and methodologies. However, an extensive search of the current scientific literature reveals no available data on the opioid receptor affinity of this compound. Consequently, a direct comparison is not feasible at this time. This document will therefore focus on presenting a comprehensive profile of morphine's receptor binding characteristics and the experimental protocols used for such determinations, serving as a foundational reference for researchers and drug development professionals.

Morphine: A Profile of Opioid Receptor Affinity

Morphine is a potent opioid analgesic that exerts its effects primarily through the mu (µ) opioid receptor (MOR).[1][2] Its affinity for different opioid receptors is a critical determinant of its therapeutic and adverse effects. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Quantitative Analysis of Morphine's Receptor Binding Affinity

The binding affinity of morphine for opioid receptors has been determined in numerous studies, though the reported values can vary due to differences in experimental conditions, such as the tissue preparation (e.g., rat brain homogenates, cell lines expressing recombinant human receptors) and the radioligand used.[3][4]

CompoundReceptor SubtypeKi (nM)Experimental SystemRadioligand
Morphine Mu (µ)1.2Rat brain homogenates[3H]-DAMGO
Morphine Mu (µ)1.168Cell membrane preparation expressing recombinant human MOR[3H]-DAMGO
Morphine Mu (µ)0.26 - 611VariousVarious
Morphine Delta (δ)-Guinea-pig brain homogenates[3H]-DPDPE
Morphine Kappa (κ)-Guinea-pig brain homogenates[3H]-U69593

Table 1: Reported binding affinities (Ki) of Morphine for opioid receptors. Note the variability in Ki values for the mu-opioid receptor, emphasizing the importance of considering the experimental context.[3][4][5][6]

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following outlines a typical experimental workflow for a competitive radioligand binding assay, a common method used to determine the Ki of a compound.

Radioligand Competitive Binding Assay

This in vitro assay measures the ability of an unlabeled compound (the "competitor," e.g., morphine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Workflow:

  • Membrane Preparation:

    • Tissues (e.g., brain tissue from rodents) or cells expressing the opioid receptor of interest are homogenized.[5][7]

    • The homogenate is centrifuged to isolate the cell membranes containing the receptors.

    • The membranes are washed and resuspended in a suitable buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for the mu-opioid receptor) is incubated with the membrane preparation.[5]

    • Increasing concentrations of the unlabeled competitor drug (e.g., morphine) are added to the incubation mixture.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

    • The filter is washed to remove any unbound radioligand.

  • Quantification of Radioactivity:

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competitive Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Competitor prep->incubate filter Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Determination) count->analyze

Caption: Workflow of a competitive radioligand binding assay.

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like morphine, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1]

Signaling Cascade:

  • Agonist Binding: Morphine binds to the mu-opioid receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation:

    • The βγ subunit of the G-protein directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.

    • The βγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.

  • Cellular Response: These events collectively lead to a reduction in neuronal excitability and a decrease in the release of neurotransmitters, resulting in the analgesic and other effects of morphine.

G cluster_pathway Mu-Opioid Receptor Signaling Pathway Morphine Morphine MOR Mu-Opioid Receptor Morphine->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel Activation G_protein->GIRK activates (βγ) Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel inhibits (βγ) cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release GIRK->Response Ca_channel->Response

Caption: Simplified diagram of the mu-opioid receptor signaling pathway.

Conclusion and Future Directions

While a direct comparison between this compound and morphine is currently impossible due to the absence of data on the former, this guide provides a robust framework for understanding and evaluating the receptor affinity of opioid compounds. The detailed information on morphine's binding characteristics and the methodologies for their determination serves as a valuable resource for the scientific community.

Future research efforts should be directed towards characterizing the pharmacological profile of novel compounds like this compound. Such studies are essential for the discovery and development of new analgesics with improved efficacy and safety profiles. Researchers are encouraged to utilize the experimental protocols outlined herein to ensure consistency and comparability of data across different studies.

References

Comparative Analysis of Dihydroepistephamiersine 6-acetate and Related Hasubanan Alkaloids for Opioid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of hasubanan (B79425) alkaloids with various opioid receptors. Direct experimental data on Dihydroepistephamiersine 6-acetate is not publicly available. Therefore, this document summarizes the known opioid receptor affinities of structurally related hasubanan alkaloids isolated from Stephania japonica, offering valuable insights into the potential pharmacological profile of this compound class.

Executive Summary

Hasubanan alkaloids, a class of natural products isolated from plants of the Stephania genus, have demonstrated affinity for opioid receptors. A key study by Carroll et al. (2010) revealed that several hasubanan alkaloids exhibit binding affinity for the human delta-opioid receptor (δ-OR) and mu-opioid receptor (μ-OR), while showing inactivity at the kappa-opioid receptor (κ-OR)[1][2]. This suggests a potential for this structural class to act as selective modulators of δ-OR and μ-OR. This guide presents the available binding affinity data for these related compounds, details the likely experimental protocols used for such evaluations, and provides diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Data on Hasubanan Alkaloid Opioid Receptor Affinity

The following table summarizes the in vitro binding affinities of various hasubanan alkaloids for human opioid receptors, as determined by radioligand binding assays. The data is presented as IC50 values, which represent the concentration of the alkaloid required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

AlkaloidMu-Opioid Receptor (μ-OR) IC50 (µM)Delta-Opioid Receptor (δ-OR) IC50 (µM)Kappa-Opioid Receptor (κ-OR)
Hasubanan Alkaloid 1Similar potency to δ-OR0.7 - 46Inactive
Hasubanan Alkaloid 2Similar potency to δ-OR0.7 - 46Inactive
Known Hasubanan Alkaloids (3-8)Similar potency to δ-OR0.7 - 46Inactive

Source: Carroll et al., 2010.[1][2] Note: The study did not provide specific IC50 values for the μ-OR, stating only that the potency was similar to that observed for the δ-OR.

Experimental Protocols

The following describes a standard experimental protocol for determining the binding affinity of a test compound to opioid receptors using a competitive radioligand binding assay. This methodology is consistent with the techniques generally employed in the study of opioid receptor pharmacology.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or other hasubanan alkaloids) for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., HEK293 or CHO cells) stably expressing the human μ-, δ-, or κ-opioid receptor.

  • Radioligands:

    • For μ-OR: [³H]DAMGO (a selective μ-agonist)

    • For δ-OR: [³H]Naltrindole (a selective δ-antagonist)

    • For κ-OR: [³H]U69,593 (a selective κ-agonist)

  • Test Compound: this compound or other hasubanan alkaloids, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone).

  • Instrumentation: Scintillation counter, 96-well plates, and filtration apparatus.

Procedure:

  • Preparation of Reagents: Dilute the cell membranes, radioligand, and test compound to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competitor), non-specific binding (in the presence of a high concentration of naloxone), and specific binding (total binding - non-specific binding).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Ligand Hasubanan Alkaloid Ligand->Opioid_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare Dihydroepistephamiersine 6-acetate dilutions Incubation Incubate membranes, radioligand, and test compound Compound_Prep->Incubation Receptor_Prep Prepare cell membranes expressing μ, δ, and κ opioid receptors Receptor_Prep->Incubation Radioligand_Prep Prepare radioligand solutions ([³H]DAMGO, [³H]Naltrindole, [³H]U69,593) Radioligand_Prep->Incubation Filtration Separate bound and unbound radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using scintillation counting Filtration->Counting IC50_Determination Determine IC50 values for each receptor Counting->IC50_Determination Ki_Calculation Calculate Ki values using Cheng-Prusoff equation IC50_Determination->Ki_Calculation Comparison Compare Ki values to assess cross-reactivity Ki_Calculation->Comparison

References

The Evolving Landscape of Hasubanan Alkaloids: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanan (B79425) alkaloids, a class of natural products structurally related to morphine, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Predominantly isolated from plants of the Stephania genus, these compounds exhibit a range of biological effects, including analgesic, anti-inflammatory, and opioid receptor modulatory activities.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of hasubanan alkaloids, supported by experimental data, to aid in the design and development of novel therapeutic agents.

Opioid Receptor Affinity: Targeting the Delta Subtype

Several hasubanan alkaloids have demonstrated notable affinity for opioid receptors, particularly the delta-opioid receptor (δ-OR), which is a promising target for analgesics with potentially fewer side effects than traditional mu-opioid receptor (μ-OR) agonists. The following table summarizes the δ-OR binding affinities of hasubanan alkaloids isolated from Stephania japonica.

CompoundStructureδ-Opioid Receptor IC50 (µM)[4]
Aknadinine0.7
N-Methylstephisoferuline1.5
6-Cinnamoylhernandine2.5
Aknadilactam46
N-Methylstephuline>100
Prostephabyssine>100

Key SAR Insights for Delta-Opioid Receptor Affinity:

  • Substitution at C6: The presence of a cinnamoyl group at the C6 position, as seen in 6-cinnamoylhernandine, appears to be favorable for δ-OR binding.

  • Nitrogen Substitution: The nature of the substituent on the nitrogen atom likely plays a crucial role, as suggested by the difference in activity between the various alkaloids.

  • Core Scaffold: The rigid, tetracyclic core of the hasubanan structure is a key determinant of its ability to interact with the opioid receptor.

Anti-inflammatory Potential: Inhibition of Pro-inflammatory Cytokines

Recent studies have highlighted the anti-inflammatory properties of hasubanan alkaloids, demonstrating their ability to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibitory activities of hasubanan alkaloids from Stephania longa are presented below.

CompoundStructureTNF-α Inhibition IC50 (µM)[5][6]IL-6 Inhibition IC50 (µM)[5][6]
Longanone19.226.54
Cephatonine16.4439.12
Prostephabyssine15.8630.44

Key SAR Insights for Anti-inflammatory Activity:

  • The variations in the substitution pattern on the hasubanan core, particularly on the aromatic ring and the cyclohexanone (B45756) moiety, appear to significantly influence the anti-inflammatory potency.

  • The presence and nature of ester functionalities, as seen in stephalonesters A and B (data not shown), also contribute to the overall activity profile.

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity of hasubanan alkaloids to opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (e.g., δ-OR).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DPDPE for δ-OR).

  • Test compounds (hasubanan alkaloids).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand like naloxone) from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Cytokine Inhibition in Macrophages)

This protocol describes a common method to assess the anti-inflammatory activity of hasubanan alkaloids by measuring their effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds (hasubanan alkaloids).

  • ELISA kits for TNF-α and IL-6.

  • MTT or other viability assay reagents.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS only).

  • Incubate the cells for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of secreted TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the test compounds on the RAW 264.7 cells using an MTT assay to ensure that the observed cytokine inhibition is not due to cell death.

  • Calculate the IC50 values for the inhibition of TNF-α and IL-6 production.

Visualizing Key Relationships

To better understand the structure-activity relationships and experimental processes, the following diagrams are provided.

SAR_Opioid_Affinity cluster_scaffold Hasubanan Core cluster_modifications Structural Modifications Core Rigid Tetracyclic Scaffold High_Affinity High δ-Opioid Receptor Affinity Core->High_Affinity Essential for Binding C6_Sub C6-Substitution (e.g., Cinnamoyl) C6_Sub->High_Affinity Favorable N_Sub Nitrogen Substituent Modulates_Affinity Modulated Affinity N_Sub->Modulates_Affinity Influential Aromatic_Sub Aromatic Ring Substitution Aromatic_Sub->Modulates_Affinity Influential

Caption: Key structural features of hasubanan alkaloids influencing delta-opioid receptor affinity.

Anti_Inflammatory_Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with Hasubanan Alkaloids Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Viability Assess Cell Viability (MTT Assay) Incubate->Viability ELISA Measure TNF-α & IL-6 via ELISA Collect->ELISA Analyze Calculate IC50 Values ELISA->Analyze Viability->Analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of hasubanan alkaloids.

Conclusion and Future Directions

The structure-activity relationships of hasubanan alkaloids are beginning to be elucidated, revealing key structural motifs that govern their opioid receptor affinity and anti-inflammatory effects. The data presented in this guide highlight the potential of this natural product class as a starting point for the development of novel therapeutics. Future research should focus on the synthesis of a wider range of analogs with systematic modifications to the hasubanan scaffold. This will enable a more detailed mapping of the SAR and could lead to the discovery of compounds with enhanced potency and selectivity. Furthermore, exploring the mechanisms of action beyond receptor binding and cytokine inhibition will be crucial for a comprehensive understanding of their pharmacological profile.

References

Unraveling the Efficacy of Dihydroepistephamiersine 6-acetate: A Comparative Analysis of Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the performance and biological activity of Dihydroepistephamiersine 6-acetate derived from both synthetic and natural origins remains a significant area of interest for researchers in drug discovery and development. However, a thorough review of the current scientific literature reveals a notable scarcity of direct comparative studies and experimental data for this specific compound. "this compound" appears to be a highly specialized, novel, or potentially hypothetical molecule, as no substantive research detailing its direct comparison from synthetic versus natural sources is readily available.

This guide, therefore, aims to provide a foundational understanding of the broader class of compounds to which this compound likely belongs—bisbenzylisoquinoline alkaloids from the Stephania genus. By examining the general principles and methodologies applied to related molecules, we can establish a framework for the potential comparison of synthetic and natural this compound, should data become available.

Understanding the Landscape: Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are a diverse group of natural products known for their significant pharmacological activities.[1][2][3][4][5] These compounds are predominantly isolated from medicinal plants.[1] The genus Stephania is a rich source of such alkaloids, with numerous compounds isolated from various species like Stephania rotunda and Stephania dielsiana.[6][7][8][9][10]

The complexity of these molecules presents challenges for both isolation from natural sources and chemical synthesis.[1] Natural extraction can be hindered by low abundance, slow plant growth, and environmental factors.[1] On the other hand, total synthesis in the laboratory can be a multi-step and often inefficient process.[4]

A Framework for Efficacy Comparison: Key Experimental Protocols

To objectively compare the efficacy of synthetic versus natural this compound, a series of well-defined experimental protocols would be essential. Below are detailed methodologies for key experiments that are typically employed in the evaluation of such compounds.

Table 1: Hypothetical Comparative Data on Synthetic vs. Natural this compound
ParameterSynthetic this compoundNatural this compound
Purity (HPLC) >99%95-98%
IC₅₀ (Cancer Cell Line A) 5.2 µM5.8 µM
IC₅₀ (Cancer Cell Line B) 7.1 µM7.5 µM
In vivo Tumor Growth Inhibition 65% at 10 mg/kg62% at 10 mg/kg
Bioavailability (Oral) 45%42%

Note: The data presented in this table is purely hypothetical and serves as an illustrative example of how comparative data would be structured.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of synthetic and natural this compound are prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the log of the compound concentration.

Experimental Protocol: In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomly assigned to treatment groups: vehicle control, synthetic this compound, and natural this compound. The compounds are administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and the final tumor weights are measured. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Visualizing the Scientific Process

To better understand the workflow and potential mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Synthetic_Compound Synthetic Dihydroepistephamiersine 6-acetate Purity_Analysis Purity Analysis (HPLC, NMR, MS) Synthetic_Compound->Purity_Analysis Natural_Compound Natural Dihydroepistephamiersine 6-acetate (from Stephania sp.) Natural_Compound->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purity_Analysis->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model IC50_Determination->Xenograft_Model Tumor_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Inhibition

Caption: Experimental workflow for comparing synthetic and natural compounds.

Signaling_Pathway Dihydroepistephamiersine Dihydroepistephamiersine 6-acetate Receptor Cell Surface Receptor Dihydroepistephamiersine->Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Apoptosis_Genes Apoptosis-related Genes Transcription_Factor->Apoptosis_Genes Upregulation Cell_Apoptosis Cell Apoptosis Apoptosis_Genes->Cell_Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Conclusion

While a direct comparison of the efficacy of synthetic versus natural this compound is not currently possible due to a lack of specific data, this guide provides a comprehensive framework for how such a comparison could be structured. The methodologies and principles outlined here, drawn from research on related bisbenzylisoquinoline alkaloids, offer a roadmap for future investigations. As research into novel compounds from the Stephania genus and advances in synthetic chemistry continue, it is anticipated that the necessary data to populate such a comparative analysis will become available, providing valuable insights for the scientific and drug development communities.

References

A Comparative Analysis of Dihydroepistephamiersine 6-acetate and Standard Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark analysis of the novel compound, Dihydroepistephamiersine 6-acetate, against a selection of well-characterized opioid receptor modulators. The data presented for this compound is hypothetical and serves as an illustrative example for the purpose of this guide. The objective is to offer a clear, data-driven comparison of its potential binding affinity and functional activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors, alongside established ligands.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of this compound in comparison to known opioid receptor modulators.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu-Opioid Receptor (MOP)Delta-Opioid Receptor (DOP)Kappa-Opioid Receptor (KOP)Receptor Selectivity Profile
This compound (Hypothetical Data) 15.5 89.2 5.8 KOP > MOP > DOP
Morphine (Agonist)1.2[1]230350MOP selective
DAMGO (MOP Agonist)0.537[2]13004400Highly MOP selective
DPDPE (DOP Agonist)273[2]1.88400Highly DOP selective
U-69,593 (KOP Agonist)280[2]11000.8Highly KOP selective
Naloxone (Antagonist)0.43[2]1825Non-selective
Buprenorphine (Partial Agonist)0.54.51.5Non-selective

Lower Ki values indicate higher binding affinity.

Table 2: Opioid Receptor Functional Activity (EC50, nM and Emax, %)

CompoundReceptorEC50 (nM)Emax (%)Functional Activity
This compound (Hypothetical Data) MOP 45.3 72 Partial Agonist
DOP >1000 <10 Antagonist/Very Low Efficacy
KOP 22.1 95 Agonist
MorphineMOP65100Full Agonist
DAMGOMOP12100Full Agonist
SNC80 (DOP Agonist)DOP15100Full Agonist
U-69,593KOP30100Full Agonist
BuprenorphineMOP550Partial Agonist
NaloxoneMOP-0Antagonist

EC50 represents the concentration for 50% of maximal response. Emax is the maximum response relative to a standard full agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard and can be adapted for the characterization of new chemical entities.

Radioligand Binding Assays

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[3][4]

a. Membrane Preparation:

  • Tissues or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant is then ultracentrifuged to isolate the membrane fraction containing the receptors.

  • The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined.

b. Binding Assay:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOP, [3H]Naltrindole for DOP, or [3H]U-69,593 for KOP).

  • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[2]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., 10 µM Naloxone).[2]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

  • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.[5][6][7]

a. Membrane Preparation:

  • Prepare cell membranes as described in the radioligand binding assay protocol.

b. GTPγS Binding Assay:

  • In a 96-well plate, combine the membrane preparation, GDP (to ensure G proteins are in their inactive state), and varying concentrations of the test compound.

  • Pre-incubate at 30°C for 15 minutes.[5]

  • Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubate at 30°C for 60 minutes.[8]

  • Terminate the reaction by rapid filtration.

  • Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

c. Data Analysis:

  • Basal binding is measured in the absence of any agonist.

  • Non-specific binding is determined using a high concentration of unlabeled GTPγS.[6]

  • The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist) are calculated using non-linear regression.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.[9][10]

a. Cell Culture and Treatment:

  • Use cells stably expressing the opioid receptor of interest.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Add varying concentrations of the test compound.

  • Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.[9]

  • Incubate for a specified time (e.g., 15 minutes).[9]

b. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Quantify cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

c. Data Analysis:

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured.

  • The EC50 and Emax values for the inhibition of cAMP are determined by non-linear regression.

Mandatory Visualizations

Signaling Pathway Diagram

G_protein_signaling cluster_intracellular Intracellular MOR Opioid Receptor (MOP/DOP/KOP) G_alpha Gα-GDP MOR->G_alpha Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibition G_beta_gamma Gβγ Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream Modulation Ligand Opioid Agonist Ligand->MOR Binding ATP ATP ATP->AC cAMP->Downstream Modulation

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Primary Screening cluster_step2 Step 2: Functional Characterization cluster_step3 Step 3: Data Analysis & Comparison A1 Compound Synthesis (this compound) A2 Radioligand Binding Assay (MOP, DOP, KOP) A1->A2 A3 Determine Ki values A2->A3 B1 [35S]GTPγS Binding Assay A3->B1 B2 cAMP Inhibition Assay A3->B2 B3 Determine EC50 and Emax B1->B3 B2->B3 C1 Tabulate Quantitative Data B3->C1 C2 Compare with Known Modulators (e.g., Morphine, Naloxone) C1->C2 C3 Determine Receptor Selectivity and Functional Profile C2->C3

Caption: Experimental workflow for opioid receptor modulator characterization.

References

Comparative Pharmacokinetic Profiling of Hasubanan Alkaloids: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of hasubanan (B79425) alkaloids. Due to a significant lack of publicly available experimental data on the absorption, distribution, metabolism, and excretion (ADME) of hasubanan alkaloids, this document leverages data from the structurally related morphinan (B1239233) alkaloids to offer a comparative perspective. This approach aims to provide a valuable reference for researchers and drug development professionals, highlighting the current knowledge gaps and informing future studies in this area.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a class of natural products characterized by a unique bridged tetracyclic core structure. They are primarily isolated from plants of the Stephania genus.[1] Significant research has been dedicated to the total synthesis of various hasubanan alkaloids, including hasubanonine, cepharamine, and metaphanine. Pharmacological studies have revealed that some hasubanan alkaloids exhibit interesting biological activities, including affinity for opioid receptors, as well as potential anti-HBV and antimicrobial properties.[1] Despite these promising activities, their development as therapeutic agents is hampered by the absence of comprehensive pharmacokinetic data.

Pharmacokinetic Profile of Hasubanan Alkaloids: A Knowledge Gap

A thorough review of the scientific literature reveals a notable absence of published studies detailing the pharmacokinetic parameters of hasubanan alkaloids in any animal models or humans. Key ADME parameters such as bioavailability, plasma half-life, volume of distribution, and clearance rates have not been reported for specific hasubanan alkaloids like hasubanonine, cepharamine, or metaphanine. This lack of data represents a critical barrier to understanding their potential as drug candidates and underscores the need for dedicated pharmacokinetic investigations.

Comparative Pharmacokinetics: The Morphinan Alkaloids

Given the structural similarity between hasubanan and morphinan alkaloids, the well-characterized pharmacokinetics of morphine can serve as a valuable comparative reference. Morphinan alkaloids, like morphine, are extensively studied opioid analgesics.[2]

Pharmacokinetic Parameters of Morphine

The following table summarizes the key pharmacokinetic parameters of morphine, a representative morphinan alkaloid. These values can provide a baseline for hypothesizing the potential pharmacokinetic behavior of hasubanan alkaloids, though experimental verification is essential.

Pharmacokinetic ParameterValueSpeciesRoute of AdministrationCitation
Bioavailability (Oral) 20-40%HumanOral[2]
Protein Binding 30-40%Human-[2]
Metabolism Primarily hepatic glucuronidation (UGT2B7)Human-[1][3]
Metabolites Morphine-3-glucuronide (B1234276) (major, inactive), Morphine-6-glucuronide (B1233000) (minor, active)Human-[3][4]
Half-life (t½) 3-4 hoursHuman-[1]
Excretion Primarily renal excretion of glucuronide metabolitesHuman-[1][4]

Table 1: Summary of key pharmacokinetic parameters for the morphinan alkaloid, morphine.

The oral bioavailability of morphine is relatively low due to significant first-pass metabolism in the liver.[1][5] It is primarily metabolized through conjugation with glucuronic acid to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[3][4] While M3G is inactive, M6G is a more potent analgesic than morphine itself.[3] The metabolites are then excreted by the kidneys.[1][4]

Experimental Protocols for Pharmacokinetic Analysis

While specific protocols for hasubanan alkaloids are not available, general methodologies for the pharmacokinetic analysis of alkaloids in biological matrices are well-established. These protocols would be directly applicable to future studies on hasubanan compounds.

General Workflow for in-vivo Pharmacokinetic Studies

A typical experimental workflow for determining the pharmacokinetic profile of a novel alkaloid involves several key steps from administration to data analysis.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analytical Quantification cluster_4 Data Analysis A Test Compound Administration (e.g., Oral, IV) B Serial Blood Sampling (e.g., via cannula) A->B C Urine and Feces Collection (Metabolic Cages) A->C D Plasma Separation (Centrifugation) B->D E Extraction of Alkaloids (e.g., LLE, SPE) C->E D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling (e.g., Non-compartmental analysis) F->G H Parameter Calculation (Cmax, Tmax, AUC, t1/2, CL, Vd) G->H

Fig 1. General experimental workflow for in-vivo pharmacokinetic studies of alkaloids.
Bioanalytical Method

The quantification of alkaloids in biological fluids like plasma and urine is typically achieved using highly sensitive and specific analytical techniques.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

    • Solid-Phase Extraction (SPE): This method is used for sample clean-up and concentration prior to analysis.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Potential Metabolic Pathways

The biosynthesis of morphinan alkaloids from (R)-reticuline is well-documented and involves a series of enzymatic transformations. Understanding this pathway can provide insights into potential metabolic routes for structurally similar hasubanan alkaloids.

G Reticuline (R)-Reticuline Salutaridine Salutaridine Reticuline->Salutaridine Salutaridine synthase Salutaridinol Salutaridinol Salutaridine->Salutaridinol Salutaridine reductase Thebaine Thebaine Salutaridinol->Thebaine Salutaridinol acetyltransferase Neopinone Neopinone Thebaine->Neopinone Codeine Codeine Thebaine->Codeine Codeinone Codeinone Neopinone->Codeinone Codeinone->Codeine Morphine Morphine Codeine->Morphine Codeine O-demethylase

Fig 2. Biosynthetic pathway of morphinan alkaloids from (R)-reticuline.

Conclusion

While hasubanan alkaloids represent a promising class of compounds with interesting biological activities, the current lack of pharmacokinetic data severely limits their translational potential. This guide highlights this critical knowledge gap and provides a comparative framework using data from the structurally related morphinan alkaloids. It is imperative that future research efforts focus on elucidating the ADME properties of hasubanan alkaloids to enable a comprehensive evaluation of their therapeutic utility. The experimental protocols and potential metabolic pathways outlined here can serve as a foundation for such investigations.

References

Validating In Vivo Target Engagement of Novel Tubulin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Validating that a therapeutic candidate engages its intended target within a living organism is a critical step in drug development. This guide provides a comparative overview of key experimental methods to validate the in vivo target engagement of a novel compound, hypothetically named Dihydroepistephamiersine 6-acetate, with its target, β-tubulin. For comparative purposes, we will contrast its hypothetical performance with established tubulin-targeting agents: paclitaxel (B517696) (a microtubule stabilizer) and a vinca (B1221190) alkaloid (a microtubule destabilizer).

The Tubulin Polymerization-Depolymerization Signaling Pathway

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell structure, transport, and division. Their constant flux between polymerization and depolymerization is a key signaling process, particularly during mitosis. Tubulin-targeting chemotherapeutics disrupt this dynamic equilibrium, leading to cell cycle arrest and apoptosis.

Tubulin Dynamics Pathway Microtubule Dynamics and Drug Intervention cluster_0 Cellular Processes cluster_1 Drug Intervention GTP-Tubulin GTP-Tubulin Microtubule Microtubule GTP-Tubulin->Microtubule Polymerization GDP-Tubulin GDP-Tubulin GDP-Tubulin->GTP-Tubulin GTP Exchange Microtubule->GDP-Tubulin Depolymerization (Catastrophe) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle->Cell Division This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->GTP-Tubulin Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule Stabilizes Vinca Alkaloid Vinca Alkaloid Vinca Alkaloid->GTP-Tubulin Inhibits Polymerization

Caption: Microtubule dynamics and points of intervention for tubulin-targeting agents.

Comparative Analysis of In Vivo Target Engagement

The following table summarizes hypothetical data from key validation experiments for this compound compared to established tubulin inhibitors.

Parameter This compound (Hypothetical) Paclitaxel Vinca Alkaloid Methodology
Tubulin Thermal Stabilization (ΔTm) +1.5 °C+3.0 °C-2.5 °CCellular Thermal Shift Assay (CETSA)
Acetylated α-tubulin Induction (Fold Change) 1.5-fold15-foldNo significant changeImmunohistochemistry (IHC)
Detyrosinated α-tubulin Induction (Fold Change) 1.2-fold10-foldNo significant changeImmunohistochemistry (IHC)
Polymerized Tubulin Fraction (% of Total) 35%80%15%In Vivo Microtubule Fractionation

Experimental Protocols for In Vivo Target Validation

A robust validation of target engagement requires multiple lines of evidence. Below are detailed protocols for key in vivo experiments.

Experimental Workflow General Workflow for In Vivo Target Validation cluster_assays Assay Types Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Tissue Collection Tissue Collection Drug Administration->Tissue Collection Target Engagement Assay Target Engagement Assay Tissue Collection->Target Engagement Assay Data Analysis Data Analysis Target Engagement Assay->Data Analysis CETSA CETSA Target Engagement Assay->CETSA IHC IHC Target Engagement Assay->IHC Fractionation Fractionation Target Engagement Assay->Fractionation Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for assessing in vivo target engagement of a novel compound.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization or destabilization of a target protein upon ligand binding in intact cells or tissues.[1] A stabilizing compound like paclitaxel will increase the melting temperature (Tm) of tubulin, while a destabilizing agent may decrease it.

Protocol:

  • Animal Treatment: Administer this compound, paclitaxel, vinca alkaloid, or vehicle control to tumor-bearing mice.

  • Tissue Collection: At a specified time point, excise tumors and flash-freeze in liquid nitrogen.

  • Tissue Homogenization: Homogenize tumor samples in a buffer containing protease and phosphatase inhibitors.

  • Heating Gradient: Aliquot the homogenates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the amount of soluble β-tubulin in each sample by Western blot using a specific antibody.

  • Data Analysis: Plot the percentage of soluble tubulin against temperature to generate a melt curve. The shift in the midpoint of this curve (ΔTm) between treated and control groups indicates target engagement.[2]

Immunohistochemistry (IHC) for Tubulin Post-Translational Modifications

Principle: Microtubule stabilization, induced by drugs like paclitaxel, leads to post-translational modifications of α-tubulin, such as acetylation and detyrosination.[3][4] These modifications can serve as biomarkers for target engagement.

Protocol:

  • Animal Treatment and Tissue Collection: Treat tumor-bearing mice as described for CETSA. Excise tumors and fix them in 10% neutral buffered formalin.

  • Tissue Processing: Embed the fixed tissues in paraffin (B1166041) and section them onto microscope slides.

  • Immunostaining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate (B86180) buffer.

    • Block non-specific antibody binding.

    • Incubate sections with primary antibodies specific for acetylated α-tubulin or detyrosinated (Glu-tubulin) α-tubulin.

    • Incubate with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Add substrate (e.g., DAB) to develop the colorimetric signal.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire images of the stained tissue sections using a light microscope.

    • Quantify the staining intensity and the percentage of positive cells using image analysis software (e.g., ImageJ with an H-score plugin).

    • Calculate the fold change in modified tubulin levels in treated groups relative to the vehicle control.[3]

In Vivo Microtubule Fractionation Assay

Principle: This assay quantifies the ratio of tubulin in its polymerized (microtubules) versus soluble (free tubulin dimers) state within cells or tissues.[5] Stabilizing agents increase the polymerized fraction, while destabilizing agents increase the soluble fraction.

Protocol:

  • Animal Treatment and Tissue Collection: Treat tumor-bearing mice and excise tumors as previously described.

  • Cell Lysis in Stabilization Buffer: Immediately homogenize the fresh tumor tissue in a microtubule-stabilizing lysis buffer (e.g., containing glycerol, non-ionic detergents, and taxol for the positive control) at 37°C to preserve the existing microtubule structures.

  • Low-Speed Centrifugation: Centrifuge the lysate at a low speed (e.g., 2,000 x g) to remove nuclei and unbroken cells.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) at 37°C. The resulting pellet contains the polymerized tubulin (microtubules), and the supernatant contains the soluble tubulin dimers.

  • Sample Preparation and Analysis:

    • Carefully separate the supernatant (soluble fraction).

    • Resuspend the pellet (polymerized fraction) in a depolymerizing buffer on ice.

    • Normalize the volumes of both fractions.

  • Western Blotting: Analyze equal volumes of the soluble and polymerized fractions for β-tubulin content via Western blot.

  • Quantification: Use densitometry to measure the band intensity for β-tubulin in each fraction. Calculate the percentage of tubulin in the polymerized fraction relative to the total tubulin (polymerized + soluble).[5]

Conclusion

Validating the in vivo target engagement of a novel compound is a multifaceted process that provides crucial evidence for its mechanism of action and potential therapeutic efficacy. By employing a combination of techniques such as CETSA, immunohistochemistry for pharmacodynamic biomarkers, and biochemical fractionation, researchers can build a strong data package. Comparing the results for a new chemical entity like this compound against well-characterized drugs such as paclitaxel and vinca alkaloids provides essential context and confidence in its preclinical development. This comparative approach allows for a robust assessment of whether the compound reaches and interacts with its intended target in a complex biological system, a critical milestone on the path to clinical trials.

References

Safety Operating Guide

Safe Disposal of Dihydroepistephamiersine 6-acetate: A General Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for Dihydroepistephamiersine 6-acetate are not publicly available. This document provides general guidelines based on established best practices for the handling and disposal of potent, research-grade pharmaceutical compounds. Researchers and laboratory personnel must consult the specific Safety Data Sheet (SDS) if available, and always adhere to their institution's Environmental Health and Safety (EHS) protocols and local environmental regulations.

The proper disposal of potent pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of materials such as this compound in a research and development setting.

Key Data for a Representative Potent Pharmaceutical Compound

The following table summarizes typical quantitative data that would be found in a Safety Data Sheet (SDS) for a potent, solid pharmaceutical compound. This information is crucial for risk assessment and the development of appropriate handling and disposal procedures. Since specific data for this compound is unavailable, these values are for illustrative purposes only.

PropertyValueCitation
Physical State Solid[1]
Appearance White to Off-White Powder[1]
pH Not Available
Melting Point/Range 86 - 90 °C / 186.8 - 194 °F[1]
Boiling Point/Range 255 - 256 °C / 491 - 492.8 °F @ 760 mmHg[1]
Flash Point 145 °C / 293 °F[1]
Vapor Pressure 0.003 mbar @ 20 °C[1]

Experimental Protocols for Safe Disposal

The proper disposal of potent pharmaceutical waste is a multi-step process that requires careful planning and execution. The following protocols are based on general guidelines for hazardous and potent drugs.

Waste Identification and Classification

The first step is to identify all waste streams that have come into contact with this compound. This includes, but is not limited to:

  • Unused or expired neat compound.

  • Contaminated Personal Protective Equipment (PPE), such as gloves, lab coats, and safety glasses.[1]

  • Contaminated lab supplies, including vials, pipette tips, and absorbent pads.[1]

  • Solutions containing the compound.

  • Contaminated sharps, such as needles and syringes.[1]

This waste must be classified as hazardous pharmaceutical waste. The Environmental Protection Agency (EPA) in the United States, and similar regulatory bodies in other regions, regulate hazardous waste disposal.[2]

Personal Protective Equipment (PPE)

When handling hazardous pharmaceutical waste, appropriate PPE is mandatory. This includes:

  • Double chemotherapy gloves.[1]

  • A disposable gown.[1]

  • Eye protection (safety glasses or goggles).[1]

  • A respirator, if indicated by a risk assessment.[1]

Waste Segregation and Containerization

Proper segregation of waste is crucial to ensure safe handling and disposal. Use designated, color-coded waste containers to prevent commingling of different waste types.[1]

  • Hazardous Chemical Waste (Often in Black or White Containers): For bulk quantities of the compound, including unused product and heavily contaminated items. Syringes containing any residual volume of the drug must be disposed of in a designated bulk waste container, not a sharps container.[1][3]

  • Trace Contaminated Waste (Often in Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads.[1]

  • Sharps Waste (Puncture-Resistant Containers): For needles, syringes, and other contaminated sharps.[4]

Storage and Labeling
  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[2][5]

  • Waste containers must be kept closed except when adding waste.[6]

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards (e.g., "Toxic").[6][7]

  • Do not dispose of hazardous waste down the drain or in the regular trash.[1]

Disposal Procedure
  • Consult EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) office to understand specific requirements and procedures.[8]

  • Segregate Waste: At the point of generation, separate the waste into the appropriate categories (bulk chemical, trace, sharps).

  • Package Waste: Place waste into the correct, labeled containers. Ensure containers are in good condition and securely sealed.

  • Arrange for Pickup: Contact EHS to schedule a pickup of the hazardous waste from your laboratory's SAA.[5][6] EHS will then manage the final disposal through a licensed hazardous waste disposal company, which typically involves incineration at a permitted facility.[3][8]

In the event of a spill, follow your institution's established spill cleanup procedures for hazardous materials. This typically involves using a chemical spill kit and wearing appropriate PPE. Spilled chemicals and cleanup materials must also be disposed of as hazardous waste.[9][10]

Mandatory Visualizations

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Containers Waste Containerization cluster_Storage Interim Storage & Pickup cluster_Disposal Final Disposal A Waste Generation (e.g., Unused this compound, Contaminated PPE) B Identify & Classify Waste (Potent Pharmaceutical Compound) A->B Step 1 C Don Appropriate PPE (Gloves, Gown, Eye Protection) B->C Step 2 D Segregate Waste Streams C->D Step 3 E Bulk Chemical Waste (White/Black Container) D->E Bulk F Trace Contaminated Waste (Yellow Container) D->F Trace G Sharps Waste (Red Container) D->G Sharps H Label Containers Correctly ('Hazardous Waste', Chemical Name) E->H Step 4 F->H Step 4 G->H Step 4 I Store in Secure Satellite Accumulation Area (SAA) H->I Step 5 J Request EHS Pickup I->J Step 6 K EHS Collects Waste J->K Step 7 L Transport to Licensed Hazardous Waste Facility K->L M Incineration L->M

Caption: Workflow for the safe disposal of potent pharmaceutical compounds.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can protect themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Dihydroepistephamiersine 6-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dihydroepistephamiersine 6-acetate could not be located. The following guidance is based on established best practices for handling potent, potentially hazardous research compounds where the full toxicological profile is unknown. Researchers must conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The protocols outlined below are designed to minimize exposure risk and ensure safe disposal.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical when handling compounds with unknown toxicity. The choice of PPE level depends on the nature of the experiment, the quantity of the compound being handled, and the potential for aerosol generation. The following table summarizes recommended PPE for handling this compound in a research laboratory setting.

Protection Type Recommended Equipment Specifications & Notes
Hand Protection Double Nitrile GlovesInner and outer chemical-resistant gloves are recommended. Ensure gloves are compatible with the solvents being used. Change gloves frequently and immediately if contaminated.
Eye & Face Protection Safety Goggles & Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[1]
Respiratory Protection N95 or Higher RespiratorA fit-tested N95 or higher-level respirator (e.g., N100, PAPR) should be used, especially when handling the compound as a powder or if there is a risk of aerosolization.[2][3] For operations with a high potential for aerosol generation, a full-face respirator may be necessary.[2]
Body Protection Disposable Gown or Lab CoatA disposable, fluid-resistant gown is preferred to prevent skin contact. If a lab coat is used, it should be dedicated to this work and laundered professionally.
Foot Protection Closed-toe Shoes & Shoe CoversChemical-resistant, closed-toe shoes are mandatory. Disposable shoe covers should be worn and removed before exiting the designated work area.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve/Prepare Solution weigh->dissolve perform_exp Perform Experiment dissolve->perform_exp decontaminate Decontaminate Work Surfaces perform_exp->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cluster_waste Waste Segregation cluster_containers Containment cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Hazardous Waste Bag solid_waste->solid_container liquid_waste Contaminated Liquids (Solvents, Media) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.